Lewisite 3
Beschreibung
Eigenschaften
CAS-Nummer |
169473-81-8 |
|---|---|
Molekularformel |
C6H6AsCl3 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |
InChI-Schlüssel |
AOAVIJUEFJPSAI-GZDDRBCLSA-N |
Isomerische SMILES |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |
Kanonische SMILES |
C(=C[As](C=CCl)C=CCl)Cl |
Physikalische Beschreibung |
This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Tris(2-chlorovinyl)arsine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-chlorovinyl)arsine, also known as Lewisite 3 (L-3), is an organoarsenic compound that is a component of "Lewisite," a chemical warfare agent developed during World War I.[1] While the primary component of military Lewisite is dichloro(2-chlorovinyl)arsine (Lewisite 1), tris(2-chlorovinyl)arsine is a significant byproduct of its synthesis.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of tris(2-chlorovinyl)arsine, with comparative data for Lewisite 1 where relevant, to aid researchers in understanding its behavior and developing potential countermeasures.
The toxicity of Lewisite is primarily attributed to the high reactivity of the trivalent arsenic atom, which readily interacts with biological molecules, particularly those containing sulfhydryl groups.[2] This interaction disrupts cellular processes, leading to widespread tissue damage.[2]
Chemical and Physical Properties
Tris(2-chlorovinyl)arsine is an oily liquid under standard conditions. The following tables summarize the key chemical and physical properties of tris(2-chlorovinyl)arsine (this compound) and, for comparison, dichloro(2-chlorovinyl)arsine (Lewisite 1).
Table 1: Chemical Identification of Tris(2-chlorovinyl)arsine and Dichloro(2-chlorovinyl)arsine
| Property | Tris(2-chlorovinyl)arsine (this compound) | Dichloro(2-chlorovinyl)arsine (Lewisite 1) |
| IUPAC Name | tris[(E)-2-chloroethenyl]arsane[3] | dichloro(2-chloroethenyl)arsane[2] |
| Synonyms | This compound, L-3, Tris((E)-2-chlorovinyl)arsine[3] | Lewisite, L, beta-Chlorovinylbichloroarsine[2] |
| Molecular Formula | C6H6AsCl3[4] | C2H2AsCl3[2] |
| Molecular Weight | 259.4 g/mol [4] | 207.32 g/mol [5] |
| CAS Number | 40334-70-1[6] | 541-25-3[2] |
Table 2: Physical Properties of Tris(2-chlorovinyl)arsine and Dichloro(2-chlorovinyl)arsine
| Property | Tris(2-chlorovinyl)arsine (this compound) | Dichloro(2-chlorovinyl)arsine (Lewisite 1) |
| Appearance | Oily liquid[7] | Colorless to brown oily liquid[8] |
| Odor | Not specified, but associated with geranium-like odor of Lewisite | Geranium-like[8] |
| Boiling Point | Not available | 190 °C (374 °F)[9] |
| Melting Point | Not available | -18 °C (0 °F)[5] |
| Density | Not available | 1.89 g/cm³[5] |
| Vapor Pressure | Not available | 0.58 mmHg at 25 °C[5] |
| Solubility in Water | Reacts[7] | Reacts[5] |
| Solubility in Organic Solvents | Soluble in ethers and hydrocarbons[5] | Soluble in ethers and hydrocarbons[5] |
Reactivity
The reactivity of tris(2-chlorovinyl)arsine is dominated by the arsenic-carbon and arsenic-chlorine bonds, as well as the reactivity of the vinyl chloride groups.
Hydrolysis
The initial hydrolysis product of Lewisite 1, CVAA, can further dehydrate to form the more stable and less water-soluble 2-chlorovinylarsenous oxide (CVAO).[10]
Reaction with Thiols
A key reaction of Lewisite compounds is their interaction with thiols (sulfhydryl groups). This is the primary mechanism of its toxicity, as it reacts with cysteine residues in proteins, inactivating critical enzymes.[2] Dichloro(2-chlorovinyl)arsine (Lewisite 1) and bis(2-chlorovinyl)chloroarsine (Lewisite 2) react with thiols in a substitution reaction.[11] However, it has been reported that tris(2-chlorovinyl)arsine (this compound) does not react with thiols under the same conditions.[11] This suggests a significant difference in the reactivity of the arsenic center when fully substituted with vinyl groups.
The reaction of Lewisite 1 with a dithiol, such as British Anti-Lewisite (BAL, dimercaprol), forms a stable five-membered ring, which is the basis for its use as an antidote.[12]
Oxidation
The trivalent arsenic in tris(2-chlorovinyl)arsine can be oxidized to the pentavalent state. The hydrolysis product of Lewisite 1, CVAA, can be oxidized to 2-chlorovinylarsonic acid (CVAOA).[13] This oxidation is relevant for the analysis of Lewisite exposure, as analytical methods often involve oxidizing all arsenic species to a single pentavalent form for quantification.[13]
Mechanism of Toxicity and Signaling Pathways
The toxicity of Lewisite is a multi-faceted process initiated by its rapid penetration of tissues and its reaction with critical biomolecules. While most detailed studies have been conducted on Lewisite 1, the general mechanisms involving arsenic are relevant to tris(2-chlorovinyl)arsine.
Inhibition of Sulfhydryl-Containing Enzymes
The primary mechanism of Lewisite's toxicity is the covalent modification of sulfhydryl groups in proteins.[2] This leads to the inhibition of numerous enzymes, most notably those involved in cellular respiration, such as pyruvate (B1213749) dehydrogenase.[5] The inhibition of these enzymes disrupts the Krebs cycle and oxidative phosphorylation, leading to a rapid depletion of cellular ATP and ultimately cell death.[2]
Induction of Oxidative Stress and the Unfolded Protein Response (UPR)
Exposure to Lewisite leads to the generation of reactive oxygen species (ROS), which induces oxidative stress within the cell.[14] This oxidative stress, along with the direct interaction of arsenic with proteins, can lead to the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[14]
The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring ER homeostasis.[14] However, prolonged or severe ER stress, as induced by Lewisite, can switch the UPR from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.[14] Key proteins involved in this pathway include GRP78, PERK, eIF2α, ATF4, and CHOP.[14]
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of tris(2-chlorovinyl)arsine are not widely available in open literature due to its nature as a chemical warfare agent. However, based on available information, the following outlines the general procedures.
Synthesis of Tris(2-chlorovinyl)arsine
Tris(2-chlorovinyl)arsine is synthesized as a byproduct in the production of dichloro(2-chlorovinyl)arsine (Lewisite 1).[1] The general method involves the reaction of acetylene (B1199291) with arsenic trichloride.
-
Reaction: The reaction is typically carried out by passing acetylene gas through a solution of arsenic trichloride.[5]
-
Catalyst: A catalyst is required for the reaction to proceed efficiently. Historically, anhydrous aluminum chloride was used, but this can lead to vigorous and sometimes explosive reactions.[15] A safer and more controlled method utilizes a solution of mercuric chloride in hydrochloric acid as the catalyst.[15]
-
Products: The reaction yields a mixture of mono-, di-, and tris-substituted products: dichloro(2-chlorovinyl)arsine (Lewisite 1), bis(2-chlorovinyl)chloroarsine (Lewisite 2), and tris(2-chlorovinyl)arsine (this compound).[5]
-
Separation: The individual components can be separated by fractional distillation.[2]
Experimental Workflow for Synthesis
Analytical Detection by Derivatization with Thiols
For the analysis of Lewisite 1 and its hydrolysis products in environmental or biological samples, a common method involves derivatization with a thiol followed by gas chromatography-mass spectrometry (GC-MS) analysis. While tris(2-chlorovinyl)arsine is reported not to react under these specific conditions, this protocol is crucial for the analysis of related compounds.
-
Sample Preparation: An acetone (B3395972) solution of the sample is prepared.[11]
-
Derivatization: A solution of a thiol (e.g., 1-ethanethiol) in acetone is added to the sample solution.[11] The reaction is typically allowed to proceed for about 15 minutes at room temperature.[11]
-
Reaction: Dichloro(2-chlorovinyl)arsine reacts with two equivalents of the thiol to form a stable dithioether derivative.[11]
-
Analysis: The resulting derivative is then analyzed by GC-MS.[11]
Conclusion
Tris(2-chlorovinyl)arsine is a significant component of crude Lewisite with distinct chemical properties and reactivity compared to its more studied counterpart, dichloro(2-chlorovinyl)arsine. Its toxicity is rooted in the reactivity of the trivalent arsenic, leading to enzyme inhibition and the induction of cellular stress pathways such as the Unfolded Protein Response. While detailed quantitative data and experimental protocols are limited in the public domain, this guide provides a foundational understanding for researchers and professionals working on the detection, decontamination, and development of medical countermeasures for this class of chemical warfare agents. Further research is warranted to fully elucidate the specific reactivity and toxicology of tris(2-chlorovinyl)arsine.
References
- 1. Lewisite 2 (CAS 40334-69-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Tri(2-chlorovinyl)arsine | C6H6AsCl3 | CID 170323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lewisite - Wikipedia [en.wikipedia.org]
- 6. Arsine, tris(2-chloroethenyl)- [webbook.nist.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. LEWISITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of lewisite by derivatization with thiols [r-haas.de]
- 12. Distinct Signaling Pathways Respond to Arsenite and Reactive Oxygen Species in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2465834A - Preparation of lewisite - Google Patents [patents.google.com]
The Cellular Maelstrom: An In-depth Technical Guide to the Mechanism of Action of Lewisite 3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lewisite 3, a trivalent organoarsenic chemical warfare agent, exerts its profound toxicity through a multi-pronged assault on fundamental cellular processes. This technical guide delineates the core mechanisms of this compound's action at the cellular level, providing a comprehensive resource for researchers and drug development professionals. The primary mode of action involves the covalent inhibition of sulfhydryl-containing enzymes, most notably the pyruvate (B1213749) dehydrogenase (PDH) complex, leading to a catastrophic energy deficit within the cell. This initial insult triggers a cascade of secondary effects, including the induction of severe oxidative stress, activation of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress, DNA damage, and the initiation of apoptotic and necrotic cell death pathways. Understanding these intricate molecular interactions is paramount for the development of effective countermeasures and therapeutic interventions.
Primary Mechanism: Inhibition of Pyruvate Dehydrogenase and Thiol-Containing Proteins
The central tenet of Lewisite's toxicity lies in its high affinity for sulfhydryl (-SH) groups present in proteins.[1] The trivalent arsenic moiety of Lewisite readily forms stable covalent bonds with vicinal thiols, leading to the inactivation of numerous essential enzymes.
Targeting the Pyruvate Dehydrogenase Complex
The most critical target of Lewisite is the pyruvate dehydrogenase (PDH) complex , a key multi-enzyme complex located in the mitochondria that links glycolysis to the citric acid cycle.[2] Specifically, Lewisite targets the dihydrolipoic acid cofactor of the E2 component (dihydrolipoyl transacetylase) of the PDH complex. The two sulfhydryl groups of dihydrolipoic acid form a stable cyclic adduct with the arsenic atom of Lewisite, effectively inactivating the enzyme.[3]
The inhibition of the PDH complex has immediate and severe consequences for cellular metabolism:
-
Inhibition of Acetyl-CoA Production: The conversion of pyruvate to acetyl-CoA is blocked.
-
Citric Acid Cycle Arrest: The lack of acetyl-CoA prevents the citric acid cycle from proceeding.
-
Depletion of Cellular Energy: The cell's primary mechanism for ATP production through oxidative phosphorylation is crippled, leading to a rapid and catastrophic energy deficit.
Caption: Inhibition of the Pyruvate Dehydrogenase (PDH) complex by Lewisite.
Other Thiol-Containing Protein Targets
Beyond the PDH complex, Lewisite can react with a wide array of other proteins containing reactive cysteine residues. This broad reactivity contributes to its widespread cellular toxicity.
Secondary Mechanisms of Cellular Damage
The initial metabolic collapse induced by Lewisite triggers a cascade of interconnected and mutually reinforcing secondary damage pathways.
Oxidative Stress and Glutathione (B108866) Depletion
Lewisite exposure leads to a significant increase in reactive oxygen species (ROS), inducing a state of severe oxidative stress.[4] This is exacerbated by the depletion of intracellular glutathione (GSH), a critical antioxidant. Lewisite's arsenic moiety can directly react with the sulfhydryl group of GSH, forming a conjugate that is then removed from the cell, leading to a rapid decline in the cell's primary defense against oxidative damage.[5]
Caption: Lewisite-induced oxidative stress and glutathione depletion.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins, a consequence of both direct protein damage by Lewisite and the cellular energy crisis, triggers stress in the endoplasmic reticulum (ER). This activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[6] The three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6. Chronic activation of the UPR, as occurs with severe Lewisite toxicity, shifts its signaling from pro-survival to pro-apoptotic, primarily through the upregulation of the transcription factor CHOP.
Key markers of UPR activation observed after Lewisite exposure include increased expression of:
-
GRP78 (BiP): An ER chaperone that is upregulated to assist in protein folding.
-
ATF4: A transcription factor induced by the PERK branch that upregulates genes involved in amino acid metabolism and antioxidant responses, but also CHOP.
-
CHOP: A pro-apoptotic transcription factor.
Caption: The Unfolded Protein Response (UPR) pathway activated by Lewisite.
DNA Damage and Cell Death
Lewisite and the associated oxidative stress can cause significant DNA damage.[7] The cell's response to this damage, coupled with the overwhelming metabolic and ER stress, culminates in programmed cell death (apoptosis) or unregulated cell death (necrosis). Key apoptotic markers, such as cleaved caspase-3, are upregulated following Lewisite exposure.
Quantitative Data Summary
While comprehensive, standardized quantitative data for this compound is limited in the public domain, the following tables summarize available data and data from related arsenicals to provide a comparative overview.
Table 1: Inhibition of Pyruvate Dehydrogenase by Trivalent Arsenicals
| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |
| Monomethylarsonous acid (MMA(III)) | Pyruvate Dehydrogenase | 17.6 ± 4.1 | Purified porcine heart | [8] |
| Sodium Arsenite | Pyruvate Dehydrogenase | 106.1 ± 19.8 | Purified porcine heart | [8] |
| Monomethylarsonous acid (MMA(III)) | Pyruvate Dehydrogenase | 59.9 ± 6.5 | Hamster kidney | [8] |
| Sodium Arsenite | Pyruvate Dehydrogenase | 115.7 ± 2.3 | Hamster kidney | [8] |
Table 2: Effects of Lewisite on Cell Viability
| Cell Line | Lewisite Concentration (µM) | Exposure Time (hours) | Cell Viability (%) | Reference |
| HaCaT (human keratinocytes) | 2.5 | 6 | ~50 (IC50) | [6] |
| HEK001 (human keratinocytes) | 10 | Not Specified | ~85 | [9] |
| HEK001 (human keratinocytes) | 30 | Not Specified | ~20 | [9] |
Table 3: Upregulation of UPR-Related Proteins (Example Data)
| Protein | Treatment | Fold Change (vs. Control) | Cell Line | Reference |
| GRP78 | Thapsigargin (ER stress inducer) | ~2-4 | HeLa, MCF-7, HCT-116 | [10] |
| ATF4 | Thapsigargin (ER stress inducer) | Varies | Multiple | [1] |
| CHOP | Thapsigargin (ER stress inducer) | Varies | Multiple | [1] |
Table 4: Lewisite-Induced Skin Irritation (Draize Scores)
| Exposure Time | Erythema and Eschar Formation | Edema Formation |
| 1 hour | Mild erythema | Mild edema |
| 4-8 hours | Severe edema, grayish discoloration | Severe edema |
| 24 hours | Persistent edema, dark brown lesions | Persistent edema |
Source: Adapted from qualitative descriptions in[6]. The Draize scoring system assigns numerical values to these observations.
Experimental Protocols
Western Blot Analysis of UPR Proteins (GRP78, ATF4, CHOP)
This protocol is adapted from standard Western blotting procedures for the analysis of ER stress markers.[2][3][11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT keratinocytes) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of Lewisite (or a positive control like thapsigargin) for specified time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against GRP78, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Caption: General workflow for Western blot analysis.
Luciferase Reporter Assay for UPR Activation
This protocol is based on the use of a luciferase reporter construct driven by an ER stress response element (ERSE).[12][13][14]
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with an ERSE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Cell Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of Lewisite or a known ER stress inducer.
-
-
Luciferase Assay:
-
After the desired treatment period, lyse the cells using the luciferase assay lysis buffer.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity in treated samples relative to untreated controls.
-
Conclusion
The cellular mechanism of action of this compound is a complex interplay of direct enzymatic inhibition and the subsequent triggering of multiple, interconnected cellular stress pathways. Its primary attack on the pyruvate dehydrogenase complex initiates a metabolic catastrophe that radiates outwards, causing oxidative stress, ER stress, and DNA damage, ultimately leading to cell death. The information and protocols provided in this guide offer a foundational resource for researchers working to understand the detailed toxicology of Lewisite and to develop novel and effective therapeutic strategies against this potent chemical threat. Further research is warranted to obtain more precise quantitative data on the dose- and time-dependent effects of this compound on these cellular processes.
References
- 1. Lewisite: its chemistry, toxicology, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutaneous exposure to lewisite causes acute kidney injury by invoking DNA damage and autophagic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Grp78/BiP by translational block: activation of the Grp78 promoter by ATF4 through and upstream ATF/CRE site independent of the endoplasmic reticulum stress elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monomethylarsonous acid (MMA(III)) and arsenite: LD(50) in hamsters and in vitro inhibition of pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidized glutathione (GSSG) inhibits epithelial sodium channel activity in primary alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Mechanism of Stress-induced Translocation of 78-Kilodalton Glucose-regulated Protein (GRP78) to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
Toxicological Profile of Lewisite 3 in Comparison to Other Arsenicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the toxicological profile of Lewisite 3, juxtaposed with other significant arsenical compounds. The document is structured to offer a comparative understanding of their mechanisms of action, quantitative toxicity, and the cellular pathways they disrupt.
Executive Summary
Arsenicals constitute a diverse group of chemical compounds containing arsenic, with a wide spectrum of toxicity. Among the most notorious are the chemical warfare agents known as Lewisites. This guide focuses on this compound, comparing its toxicological properties to other organic and inorganic arsenicals. The primary mechanism of toxicity for trivalent arsenicals, including Lewisite, involves the covalent interaction with sulfhydryl groups in proteins, leading to enzyme inhibition and cellular dysfunction. This guide presents a detailed comparison of lethal doses, outlines standardized experimental protocols for toxicity assessment, and visualizes the key signaling pathways implicated in arsenical-induced cellular damage.
Comparative Quantitative Toxicity of Arsenicals
The acute toxicity of various arsenicals is presented below, with data compiled from studies on different animal models and routes of exposure. It is important to note that direct toxicological data for this compound is scarce; however, its toxicity is reported to be comparable to that of Lewisite 1.
| Arsenical Compound | Species | Route of Exposure | LD50/LC50 | Citation(s) |
| Lewisite (general) | Rat | Oral | 50 mg/kg | [1][2] |
| Rat | Dermal | 24 mg/kg | [1] | |
| Rabbit | Dermal | 6 mg/kg | [1] | |
| Rabbit | Intravenous | 1.8 mg/kg | [3] | |
| Human (estimated) | Dermal | >40 mg/kg | [1] | |
| Sodium Arsenite (As(III)) | Rat | Oral | 41 mg/kg | [4][5][6][7] |
| Rat | Dermal | 150 mg/kg | [4][6][7][8] | |
| Rabbit | Oral | 12 mg/kg | [8] | |
| Rabbit | Intravenous | 7.6 mg/kg | [3] | |
| Sodium Arsenate (As(V)) | Rat | Oral | 14 mg/kg | [9] |
| Arsine (AsH3) | Rat | Inhalation (1 hr) | 178 ppm | [10] |
| Rat | Inhalation (4 hr) | 42.6 ppm | [7] | |
| Mouse | Inhalation (10 min) | 77 ppm | [11] | |
| Monomethylarsonous Acid (MMA(III)) | Hamster | Intraperitoneal | 29.3 µmol/kg | [12] |
| Dimethylarsinous Acid (DMA(III)) | - | - | Data not available | - |
Note: The toxicity of Lewisite 2 (L-2) and this compound (L-3) is reported to be comparable to Lewisite 1 (L-1).
Experimental Protocols for Acute Toxicity Assessment
The determination of acute toxicity values, such as the LD50 (median lethal dose) and LC50 (median lethal concentration), follows standardized guidelines to ensure reproducibility and comparability of data. The following sections describe representative protocols based on the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) test guidelines.
Acute Oral Toxicity Protocol (Based on OECD Guideline 401/423)
This protocol is designed to determine the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rodents (commonly rats), nulliparous and non-pregnant females are used. Animals are acclimated to laboratory conditions for at least 5 days.[1]
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature and humidity. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after dosing.[13]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle, such as water or corn oil.[1] The volume administered is generally kept low (e.g., 1-2 mL/100g body weight for rats).
-
Dose Levels: At least three dose levels are used, spaced to produce a range of toxic effects and mortality rates. A limit test at a high dose (e.g., 2000 mg/kg) may be conducted first to determine if the substance has low toxicity.[1]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter.[13]
-
Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit method. A dose-response curve is plotted to determine the dose that is lethal to 50% of the test population.[3]
-
Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[13]
Acute Dermal Toxicity Protocol (Based on OECD Guideline 402)
This protocol assesses the toxicity of a substance following dermal application.
-
Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[14]
-
Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals. Care is taken to avoid abrading the skin.[15]
-
Dose Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface. The application site is then covered with a porous gauze dressing and a non-irritating tape to hold it in place and prevent ingestion of the substance.[16]
-
Exposure Duration: The exposure period is typically 24 hours.[17]
-
Dose Levels and Observation: Similar to the oral toxicity protocol, multiple dose levels are used to establish a dose-response relationship. A limit test at 2000 mg/kg may be performed. Animals are observed for 14 days for signs of toxicity and mortality.[14][16]
-
Data Analysis and Pathology: The dermal LD50 is calculated, and a gross necropsy is performed on all animals.[15]
Acute Inhalation Toxicity Protocol (Based on OECD Guideline 403)
This protocol is used to determine the toxicity of a substance when inhaled.
-
Test Animals: The rat is the preferred species. Both sexes are used.[18]
-
Exposure Apparatus: Animals are exposed in inhalation chambers that allow for the generation of a stable and uniform concentration of the test substance in the air. This can be a gas, vapor, or aerosol.[19][20]
-
Exposure Conditions: The exposure duration is typically 4 hours. The concentration of the test substance in the chamber is monitored continuously.[19][20]
-
Dose Levels and Observation: A range of concentrations is tested to determine the LC50. A limit test at a high concentration may be conducted. Animals are observed for at least 14 days post-exposure.[19][20]
-
Data Analysis and Pathology: The LC50 is calculated based on the concentration of the substance in the air and the duration of exposure. A full necropsy is performed on all animals.[19][20]
Signaling Pathways and Mechanisms of Toxicity
Trivalent arsenicals, including Lewisite, exert their toxicity primarily through their high affinity for sulfhydryl groups, leading to the inhibition of critical enzymes and disruption of cellular signaling.
Inhibition of Pyruvate (B1213749) Dehydrogenase Complex
A primary target of trivalent arsenicals is the pyruvate dehydrogenase (PDH) complex, a key enzyme in cellular respiration. Lewisite and other trivalent arsenicals form a stable chelate with the dithiol groups of lipoamide, a cofactor for the E2 component of the PDH complex, thereby inhibiting its function. This leads to a blockage of the conversion of pyruvate to acetyl-CoA, disrupting the Krebs cycle and cellular energy production.
Induction of Oxidative Stress and MAPK Signaling
Arsenicals are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can activate several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (JNK, ERK, and p38). Activation of these pathways can have diverse cellular outcomes, including apoptosis, inflammation, and cell proliferation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 7. Arsine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. eurolab.net [eurolab.net]
- 11. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. dtsc.ca.gov [dtsc.ca.gov]
- 18. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. oecd.org [oecd.org]
- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
"historical context of Lewisite 3 development and production"
An In-depth Technical Guide on the Historical Context of Lewisite 3 Development and Production
Introduction
Lewisite is an organoarsenic chemical warfare agent developed in the early 20th century. It exists as a mixture of three primary compounds: 2-chlorovinylarsonous dichloride (Lewisite 1), bis(2-chloroethenyl) arsinous chloride (Lewisite 2), and tris(2-chlorovinyl)arsine, the subject of this guide, this compound.[1][2] While Lewisite 1 is the primary product of the synthesis, this compound is a significant byproduct formed through the sequential addition of acetylene (B1199291) molecules to an arsenic trichloride (B1173362) core.[2][3] This document provides a detailed technical overview of the historical discovery, development, and production of Lewisite, with a specific focus on the context that led to the creation of this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this potent vesicant and its origins.
Historical Development
The history of Lewisite is rooted in academic research that was later adapted for military purposes during World War I.
Initial Discovery
The first synthesis of the compound that would become known as Lewisite was inadvertently conducted in 1904 by Father Julius Arthur Nieuwland, a chemist at the Catholic University of America.[3][4][5] During his doctoral research on the reactions of acetylene gas, Nieuwland passed it through a solution of arsenic trichloride (AsCl₃), using aluminum chloride (AlCl₃) as a catalyst.[6][7] He noted the formation of a dark, highly poisonous substance with a penetrating odor that was toxic enough to require his hospitalization.[3][5] This initial discovery, documented in his dissertation, was not pursued further by Nieuwland at the time.[5]
Weaponization for World War I
With the advent of chemical warfare in World War I, the United States launched its own research program. In 1917, Captain Winford Lee Lewis, a chemist leading a unit of the U.S. Army's Chemical Warfare Service, was tasked with developing novel chemical agents.[6][7][8] Lewis's attention was drawn to Nieuwland's 1904 dissertation.[6][7] Recognizing the military potential of the highly toxic arsenical compound, Lewis and his team, which included James Bryant Conant (later president of Harvard University), began to investigate and refine the synthesis process.[4][9] They perfected the reaction, and the resulting chemical agent was named "Lewisite" in his honor.[3][7]
Chemical Synthesis and Production
The synthesis of Lewisite involves the catalyzed addition of acetylene to arsenic trichloride. The reaction does not terminate cleanly after a single addition, leading to the formation of Lewisite 2 and this compound as byproducts.
Reaction Pathway
The core reaction proceeds in three steps, with each step adding a 2-chlorovinyl group to the arsenic atom.
-
Formation of Lewisite 1: AsCl₃ + C₂H₂ → (ClCH=CH)AsCl₂
-
Formation of Lewisite 2: (ClCH=CH)AsCl₂ + C₂H₂ → (ClCH=CH)₂AsCl
-
Formation of this compound: (ClCH=CH)₂AsCl + C₂H₂ → (ClCH=CH)₃As
The overall reaction yields a mixture of these three products.[2] While Lewisite 1 is the primary component, the conditions of the synthesis can influence the relative distribution of the three homologues.
Industrial Production and Quantitative Data
Large-scale production for military purposes began in 1918. A dedicated, secret facility was constructed in Willoughby, Ohio, which was nicknamed "The Mousetrap" due to its high security.[9][10] Production commenced just before the end of WWI, with ambitious targets set for a planned 1919 military offensive.[7]
| Production Era | Location / Authority | Production Rate / Volume | Notes |
| World War I (1918) | Willoughby, OH, USA | ~10 tons/day; ~150 tons total | Production began Nov 1, 1918. War ended before deployment.[1][9] |
| World War II (1940-45) | United States | ~20,000 tons total | Part of a larger chemical weapons program.[11] |
| Post-CWC (1997) | Global Declared Stockpiles | 6,747 tonnes | Total declared stockpiles when the Chemical Weapons Convention entered force.[3] |
The synthesis process yields a mixture of the three Lewisite compounds. The approximate distribution of products is detailed below.
| Compound | Formula | Typical Yield (%) |
| Lewisite 1 | (ClCH=CH)AsCl₂ | > 65% |
| Lewisite 2 | (ClCH=CH)₂AsCl | 7 - 10% |
| This compound | (ClCH=CH)₃As | 4 - 12% |
(Data sourced from Lindberg et al., 1997, as cited by NCBI)[12]
Experimental Protocols (Historical Synthesis)
Objective: To synthesize a mixture of chlorovinyl arsenic compounds (Lewisite) via the catalyzed reaction of acetylene and arsenic trichloride.
Reagents:
-
Arsenic Trichloride (AsCl₃), purified
-
Acetylene (C₂H₂), purified gas[13]
-
Catalyst Solution: Mercuric Chloride (HgCl₂) dissolved in aqueous Hydrochloric Acid (HCl)[2]
-
Promoter (Optional): Antimony Trichloride (SbCl₃) or other metallic chlorides[14]
Methodology (based on post-WWI descriptions):
-
A stirred reaction vessel is charged with arsenic trichloride and the mercuric chloride catalyst solution.
-
If used, a promoter such as antimony trichloride is added to the catalytic solution to increase the rate of reaction. A typical concentration was ~1% promoter in the catalytic solution.[14]
-
The mixture is heated to a controlled reaction temperature (e.g., 45°C).[14]
-
A stream of purified acetylene gas is bubbled through the stirred, heated mixture.
-
The reaction is continued until the desired uptake of acetylene is achieved. The rate of acetylene absorption is monitored as an indicator of reaction progress.
-
Upon completion, the resulting product is a mixture of Lewisite 1, 2, and 3, along with unreacted starting materials and byproducts.
-
Purification, if attempted, would involve distillation, though this is extremely hazardous. Lewis often attempted to purify the compound by distillation.[3]
Physicochemical Properties
This compound has distinct properties from Lewisite 1, primarily due to the replacement of chlorine atoms with additional chlorovinyl groups.
| Property | Lewisite 1 | Lewisite 2 | This compound |
| IUPAC Name | [(E)-2-Chloroethen-1-yl]arsonous dichloride | Bis[(E)-2-chloroethenyl]arsinous chloride | Tris[(E)-2-chloroethen-1-yl]arsane[2] |
| Formula | C₂H₂AsCl₃ | C₄H₄AsCl₂ | C₆H₆AsCl₃[2] |
| Molar Mass | 207.32 g/mol [3] | 233.8 g/mol | 259.4 g/mol [2] |
| Appearance | Colorless, oily liquid (pure)[3][8] | Oily liquid | Oily liquid[15] |
| Odor | Geranium-like (impure)[8] | N/A | N/A |
| Boiling Point | 190 °C (374 °F)[3] | N/A | N/A |
| Melting Point | -18 °C (0 °F)[3] | N/A | N/A |
| Vapor Pressure | 0.58 mmHg (25 °C)[3] | Lower than L-1 | Lower than L-1[12] |
Pure Lewisite is colorless and odorless, but the crude, weaponized mixture is typically an amber to dark brown liquid with a characteristic odor described as being similar to geraniums.[3][8]
References
- 1. Chemical weapons in World War I - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lewisite - Wikipedia [en.wikipedia.org]
- 4. Weapon of Self-Destruction | Books and Culture [booksandculture.com]
- 5. Father Nieuwland and the 'Dew of Death' | Stories | Notre Dame Magazine | University of Notre Dame [magazine.nd.edu]
- 6. History and Analysis of Mustard Agent and Lewisite Research Programs in the United States - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. historynet.com [historynet.com]
- 8. Lewisite (L) 1917 - Bertin Environics [environics.fi]
- 9. historynet.com [historynet.com]
- 10. Army & Navy - Death of an Inventor | TIME [time.com]
- 11. ovid.com [ovid.com]
- 12. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. US2407332A - Purification of acetylene by means of arsenic trichloride - Google Patents [patents.google.com]
- 14. US2465834A - Preparation of lewisite - Google Patents [patents.google.com]
- 15. Arsine, tris(2-chloroethenyl)-, (E,E,E)- | C6H6AsCl3 | CID 5352143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lewisite 3: A Technical Guide to its Hydrolysis, Environmental Fate, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite 3, chemically known as tris(2-chlorovinyl)arsine, is an organoarsenic compound and a byproduct formed during the synthesis of the chemical warfare agent Lewisite 1 (2-chlorovinyldichloroarsine).[1][2] While less prevalent than Lewisite 1, its presence in chemical agent stockpiles and at contaminated sites necessitates a thorough understanding of its chemical behavior, environmental persistence, and toxicological effects. This technical guide provides an in-depth analysis of the hydrolysis products of this compound, its environmental fate, and the current understanding of its toxicological mechanisms, with a focus on data relevant to researchers, scientists, and professionals in drug development.
Hydrolysis of this compound
The hydrolysis of Lewisite compounds is a critical process that dictates their transformation and persistence in the environment. While the hydrolysis of Lewisite 1 is well-documented, specific kinetic studies on this compound are less common. However, based on the known reactivity of organoarsenic compounds, a stepwise hydrolysis pathway can be inferred.
Upon contact with water, this compound is expected to undergo sequential hydrolysis of its three 2-chlorovinyl groups. This reaction is analogous to the hydrolysis of Lewisite 1, which rapidly forms 2-chlorovinyl arsonous acid (CVAA) and hydrochloric acid.[3][4] The hydrolysis of this compound is anticipated to proceed through the formation of bis(2-chlorovinyl)arsinous acid and mono(2-chlorovinyl)arsonous acid, ultimately leading to the formation of arsenous acid and three molecules of 2-chloroacetylene.
The initial and intermediate hydrolysis products of this compound are expected to be toxic, retaining the vesicant properties characteristic of Lewisite compounds. Further oxidation of the trivalent arsenic species to the pentavalent state can occur in the environment, leading to the formation of corresponding arsonic acids.
Table 1: Postulated Hydrolysis Products of this compound
| Step | Reactant | Product(s) | Byproduct |
| 1 | Tris(2-chlorovinyl)arsine | Bis(2-chlorovinyl)arsinous acid | 2-chloroacetylene |
| 2 | Bis(2-chlorovinyl)arsinous acid | (2-chlorovinyl)arsonous acid | 2-chloroacetylene |
| 3 | (2-chlorovinyl)arsonous acid | Arsenous acid | 2-chloroacetylene |
Note: This table represents a postulated hydrolysis pathway. The precise kinetics and intermediates may vary depending on environmental conditions such as pH and temperature.
Environmental Fate of this compound
The environmental fate of this compound is intrinsically linked to its hydrolysis. In aquatic environments, Lewisite compounds are known to hydrolyze rapidly.[5] However, the resulting arsenic-containing degradation products can persist and accumulate in soil and sediment.[6]
In Water: this compound, like Lewisite 1, has low water solubility.[3] Upon release into water, it is expected to hydrolyze, with the rate being influenced by factors such as temperature and pH.[7] The hydrolysis products, particularly the less volatile arsenical acids, will remain in the aqueous phase.
In Soil: When released on land, this compound can volatilize or adsorb to soil particles. The presence of moisture in the soil will facilitate its hydrolysis.[3] The resulting arsenic-containing products can bind to soil components, leading to long-term contamination. Microbial degradation has been suggested as a potential pathway for the breakdown of Lewisite in soil, involving processes like epoxidation, dehalogenation, and dehydrohalogenation.[3] However, the ultimate fate of the arsenic atom is its persistence in the environment in various inorganic forms.
Table 2: Environmental Persistence of Lewisite and its Degradation Products
| Compound | Environmental Compartment | Persistence | Primary Degradation Pathway |
| This compound | Water | Low | Rapid Hydrolysis |
| This compound | Soil | Low to Moderate | Hydrolysis, Volatilization |
| Arsenical Hydrolysis Products | Water | Moderate to High | Oxidation, Dilution |
| Arsenical Hydrolysis Products | Soil | High | Adsorption, Slow Transformation |
Analytical Methodologies
The detection and quantification of this compound and its degradation products in environmental and biological samples are crucial for assessing contamination and exposure. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: GC-MS Analysis of this compound and its Hydrolysis Products
1. Sample Preparation (Water):
-
Acidify the water sample to preserve the analytes.
-
For the analysis of hydrolysis products, derivatization is necessary to increase their volatility for GC analysis. A common derivatizing agent is a thiol, such as 1-butanethiol, which reacts with the arsenical compounds.[8]
-
The derivatized analytes are then extracted from the aqueous phase using a suitable organic solvent (e.g., hexane) via liquid-liquid extraction.
2. Sample Preparation (Soil):
-
Extract the soil sample with an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
The extract can be analyzed directly for this compound or subjected to a cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.
-
For the analysis of hydrolysis products, the extract is derivatized as described for water samples.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating organoarsenic compounds (e.g., a non-polar or medium-polarity column).
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature program is used to separate the target analytes from other compounds in the sample.
-
Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Table 3: Key Parameters for GC-MS Analysis of Lewisite Derivatives
| Parameter | Typical Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu (full scan) or specific ions for SIM |
Toxicological Effects and Signaling Pathways
The toxicity of this compound is presumed to be similar to that of Lewisite 1, primarily due to the presence of the trivalent organoarsenic moiety.[9] Arsenicals exert their toxic effects by reacting with sulfhydryl groups in proteins and enzymes, leading to widespread cellular dysfunction.[10]
Upon absorption, Lewisite compounds can cause immediate and severe damage to the skin, eyes, and respiratory tract. Systemic effects can also occur, leading to "Lewisite shock," characterized by a loss of plasma from capillaries.[2]
The trivalent arsenic released from the hydrolysis of this compound is a key mediator of its toxicity. It can disrupt numerous cellular signaling pathways that are critical for cell survival, proliferation, and apoptosis. The binding of arsenic to thiol groups can inhibit a wide range of enzymes and transcription factors.
Key signaling pathways affected by arsenic compounds include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Arsenic can modulate the NF-κB pathway, which plays a central role in inflammation and immune responses.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, involved in stress response and cell proliferation, is another target of arsenic.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and is often dysregulated by arsenic exposure.
Conclusion
This compound, a significant byproduct in Lewisite production, undergoes hydrolysis to form a series of toxic arsenical compounds. While its environmental persistence as the parent compound is low due to rapid hydrolysis, the resulting arsenic-containing degradation products can pose a long-term environmental threat, particularly in soil. The toxicological effects of this compound are mediated by the trivalent arsenic moiety, which disrupts critical cellular signaling pathways. Further research is needed to fully elucidate the specific hydrolysis kinetics and degradation pathways of this compound under various environmental conditions and to develop more targeted analytical methods and therapeutic countermeasures. This guide provides a foundational understanding for professionals engaged in research, environmental remediation, and the development of medical countermeasures against chemical threats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lewisite - Wikipedia [en.wikipedia.org]
- 3. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. nrt.org [nrt.org]
- 7. Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents | E3S Web of Conferences [e3s-conferences.org]
- 8. Determination of Lewisites and their hydrolysis products in aqueous and multiphase samples by in-sorbent tube butyl thiolation followed by thermal desorption-gas chromatography-full scan mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro models for studying Lewisite 3 vesicant properties"
An In-Depth Technical Guide to In Vitro Models for Studying Lewisite's Vesicant Properties
Introduction
Lewisite, an organoarsenical chemical warfare agent, is a potent vesicant that causes severe skin blistering, excruciating pain, and systemic toxicity.[1][2][3] Its rapid penetration through the skin and subsequent damage to underlying tissues necessitate the development of effective countermeasures.[1][4] In vitro models are indispensable tools for elucidating the molecular mechanisms of Lewisite-induced injury, screening potential therapeutic agents, and reducing the reliance on animal testing. This guide provides a comprehensive overview of the current in vitro systems used to study the vesicant properties of Lewisite, detailing experimental protocols, summarizing key quantitative data, and visualizing the critical signaling pathways involved.
Mechanism of Vesicant Action
Lewisite's toxicity stems from its high reactivity and lipophilic nature, which allows for rapid absorption through the skin.[1][4] The primary mechanism involves the trivalent arsenic component, which avidly binds to sulfhydryl (thiol) groups in proteins, particularly enzymes like pyruvate (B1213749) dehydrogenase, thereby inactivating them and disrupting cellular metabolism.[3][5]
A critical pathway implicated in Lewisite-induced skin injury is the activation of the Unfolded Protein Response (UPR) signaling pathway.[1][6] This process is initiated by the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and endoplasmic reticulum (ER) stress.[1][7] The activation of the UPR pathway, in turn, triggers inflammatory responses and apoptosis (programmed cell death), culminating in the characteristic blistering and tissue damage.[1][8]
Key Signaling Pathway in Lewisite Toxicity
The ROS-dependent Unfolded Protein Response (UPR) is a central mechanism in Lewisite-induced cutaneous injury.[1] Lewisite exposure leads to a surge in ROS, which causes ER stress and activates the UPR. This cascade ultimately results in inflammation and apoptosis, contributing to the vesicant effects.
Caption: Lewisite-induced ROS-UPR signaling pathway leading to tissue injury.
In Vitro Models for Lewisite Research
A variety of in vitro models are employed to investigate the pathophysiology of Lewisite exposure, ranging from simple 2D cell monolayers to complex 3D tissue equivalents.
1. 2D Cell Culture Models:
-
Human Keratinocytes (e.g., HaCaT cells): These immortalized human skin cells are a cornerstone for studying the cutaneous effects of vesicants.[1] They are used to assess cytotoxicity, inflammatory responses, and the activation of specific signaling pathways following Lewisite exposure.[1] SV40 immortalized human epidermal cells are also noted as a useful and inexpensive alternative for studying inflammatory processes.[9]
-
Chinese Hamster Ovary (CHO) Cells: CHO cells are utilized in genetic toxicology studies to evaluate the mutagenic and clastogenic (chromosome-damaging) potential of Lewisite.[10]
-
Human Leucocytes: These cells are used to assess the impact of Lewisite on cell proliferation and cell cycle kinetics, providing insights into its immunotoxic potential.[11]
2. 3D and Ex Vivo Models:
-
Isolated Perfused Porcine Skin Flap (IPPSF): This ex vivo model provides a more physiologically relevant system that maintains the complex architecture of the skin. The IPPSF model has been shown to parallel the lesions seen in humans, making it valuable for studying the time course of lesion development, mechanisms of vesication, and for testing therapeutic interventions.[12]
-
Human Dermal Equivalent Tissues (e.g., EpiDerm™): These 3D reconstructed tissue models consist of human-derived epidermal keratinocytes cultured to form a multilayered, differentiated tissue. They are used to evaluate cellular viability, histology, and for multiomic (proteomic, metabolomic) analysis of Lewisite's effects in a human-relevant context.[13]
Experimental Protocols & Workflow
Reproducible and well-defined experimental protocols are crucial for studying Lewisite's effects in vitro. The following is a representative workflow for assessing Lewisite-induced cytotoxicity and protein expression in a keratinocyte model.
Caption: A typical workflow for assessing Lewisite's effects on cultured cells.
Detailed Methodology: HaCaT Cell Exposure and Analysis
This protocol is based on methodologies described for studying Lewisite's effects on human keratinocytes.[1]
1. Cell Culture and Maintenance:
-
Cell Line: HaCaT (immortalized human keratinocytes).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (penicillin/streptomycin).
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
2. Lewisite Exposure:
-
Plating: Seed HaCaT cells in 6-well plates and allow them to grow to approximately 80% confluency.
-
Preparation of Lewisite: Dilute Lewisite stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 0.5 to 10 µmol/L).
-
Treatment: Remove the growth medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with 2 mL of the medium containing the various concentrations of Lewisite. Include a vehicle-treated control (medium only).
-
Incubation: Expose the cells for a defined period, for instance, 6 hours, at 37°C and 5% CO2.[1]
3. Cell Viability Assessment (MTS Assay):
-
Following the 6-hour exposure, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
4. Protein Analysis (Western Blot):
-
Lysate Preparation: After exposure, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against target proteins (e.g., GRP78, ATF4, CHOP, cleaved caspase-3, and a loading control like β-actin).
-
Detection: After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on Lewisite.
Table 1: Cytotoxic Effects of Lewisite on Various Cell Lines
| Cell Model | Assay | Endpoint | Result | Citation |
| HaCaT Keratinocytes | MTS Assay | IC50 (6-hour exposure) | 2.5 µmol/L | [1] |
| Human Leucocytes | Cell Proliferation Assay | Total Inhibition | 0.3 µg/mL | [11] |
| Chinese Hamster Ovary (CHO) | Cell Survival | Cytotoxicity | Observed in µM amounts | [10] |
Table 2: Key Protein Expression Changes in HaCaT Cells Following Lewisite Exposure
| Protein Target | Function / Pathway | Observed Change | Method | Citation |
| GRP78 | UPR Activation Marker | Upregulation | Western Blot | [1] |
| Phospho-eIF2α | UPR Activation Marker | Upregulation | Western Blot | [1] |
| ATF4 | UPR Transcription Factor | Upregulation | Western Blot | [1] |
| CHOP | Pro-apoptotic UPR Factor | Upregulation | Western Blot | [1] |
| Cleaved Caspase-3 | Apoptosis Executioner | Upregulation | Western Blot | [1] |
Conclusion
In vitro models, particularly human keratinocyte cultures and 3D skin equivalents, are powerful systems for dissecting the molecular toxicology of Lewisite.[1][9][12][13] Research using these models has been pivotal in identifying the ROS-dependent UPR signaling pathway as a key driver of Lewisite-induced inflammation and apoptosis.[1][6] The detailed protocols and quantitative data derived from these systems provide a robust framework for screening and evaluating the efficacy of novel antidotes and therapeutic strategies. Continued development and application of these models are essential for advancing our understanding and improving medical countermeasures against this potent chemical threat.
References
- 1. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 4. Dermatological Effects of Mustard Agents and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lewisite - Wikipedia [en.wikipedia.org]
- 6. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutaneous exposure to lewisite causes acute kidney injury by invoking DNA damage and autophagic response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. The toxicity of organoarsenic-based warfare agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of lewisite toxicity in isolated perfused skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiomic analysis of Lewisite exposed human dermal equivalent tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Health Effects of Low-Level Lewisite 3 Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lewisite, an arsenical vesicant, poses a significant health threat due to its ability to cause severe acute injuries and long-term health complications. While high-level exposure is known to be lethal, the insidious effects of chronic, low-level exposure are a growing concern for military personnel, individuals near demilitarization sites, and potential victims of chemical threats. This technical guide provides an in-depth analysis of the long-term health consequences of low-level Lewisite 3 exposure, focusing on the underlying molecular mechanisms. It synthesizes current research findings, presents quantitative data from preclinical studies, details key experimental methodologies, and visualizes the intricate signaling pathways involved in Lewisite-induced pathology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and counteract the chronic toxicity of this potent chemical warfare agent.
Introduction
Lewisite (2-chlorovinyldichloroarsine) is a potent organoarsenic chemical warfare agent that causes severe blistering of the skin and mucous membranes upon contact.[1] The long-term health effects of acute high-level exposure are well-documented and include chronic respiratory diseases, permanent eye damage, and skin cancers.[2] However, the health risks associated with chronic, low-level exposure are less understood but are of significant importance for assessing the health of military veterans and civilian populations who may have been exposed to low concentrations of Lewisite over extended periods.
This guide focuses on this compound, a related compound, and consolidates the existing scientific literature on the long-term sequelae of low-level exposure. It delves into the molecular toxicology of Lewisite, exploring its impact on cellular signaling pathways and a range of organ systems.
Long-Term Health Effects of Low-Level this compound Exposure
Chronic exposure to low levels of Lewisite can lead to a variety of long-term health problems affecting multiple organ systems.
Dermatological Effects
Long-term dermal exposure to Lewisite can result in chronic dermatitis, skin ulcerations, and an increased risk of skin cancer, including basal cell and squamous cell carcinoma.[3] Anecdotal evidence from a case study of a German soldier exposed to liquid Lewisite showed the development of a malignant lesion eight years after a single acute exposure, which was later diagnosed as Bowen's disease (intradermal squamous cell carcinoma).[3]
Respiratory Effects
Inhalation of Lewisite vapors, even at low concentrations, can lead to chronic respiratory diseases.[4] Studies on workers at a Japanese chemical weapons factory who were exposed to Lewisite and other agents showed an excess of deaths due to nonmalignant respiratory diseases.[4] Symptoms can include chronic bronchitis, cough, and a reduced FEV1/FVC ratio.[5]
Ocular Effects
The eyes are particularly sensitive to Lewisite. Chronic exposure can cause persistent conjunctivitis, photophobia, and in severe cases, permanent visual impairment or blindness.[1]
Systemic Effects
Systemic toxicity from chronic low-level Lewisite exposure can manifest as:
-
Arsenic Poisoning: Due to its arsenic content, long-term exposure can lead to symptoms of chronic arsenic poisoning.
-
Kidney Injury: Cutaneous exposure to Lewisite has been shown to cause acute kidney injury (AKI) in animal models.[6] The underlying mechanism involves the production of reactive oxygen species (ROS) in the kidney, leading to DNA damage and autophagy.[6]
-
Neurological and Neuropsychological Complications: A study of victims poisoned by a mixture of sulfur mustard and Lewisite revealed long-term neurological and neuropsychological problems, including generalized cognitive decline, memory and visuospatial ability impairment, severe autonomic failure, polyneuropathy, post-traumatic stress disorder (PTSD), and depression.[7]
Carcinogenicity
The carcinogenicity of Lewisite is a subject of debate. While inorganic arsenic is a known human carcinogen, the evidence for organic arsenicals like Lewisite is less definitive.[3][8] The International Agency for Research on Cancer (IARC) has not classified Lewisite as to its carcinogenicity.[9] However, some studies suggest a potential link between Lewisite exposure and skin and respiratory cancers.[2] It is important to note that some degradation products of Lewisite, such as arsenic trioxide and vinyl chloride, are known carcinogens.[3]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies on the effects of Lewisite exposure.
Table 1: Inhalation Toxicity of Lewisite
| Species | Exposure Duration | LC50 (mg/m³) | Reference |
| Human (estimated) | 10 min | 120 | [10] |
| Human (estimated) | 30 min | 50 | [10] |
| Dog | 30 min | 50-61 | [11] |
| Mouse | 10 min | 200 | [11] |
Table 2: Oral Toxicity of Lewisite in Animal Models
| Species | Study Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |
| Rat | 90 days | 0.5 | 1.0 | Forestomach lesions (necrosis and hyperplasia) | [3] |
| Rabbit | 14 days | - | 0.07 | Maternal mortality, gastric lesions | [3] |
Table 3: Dermal Toxicity of Lewisite
| Species | Exposure | Dose | Effects | Reference |
| Human | Vapor | 0.01 mg/L for 15 min | Inflammation of eyes, swelling of eyelids | [3] |
| Human | Liquid | 37.6 mg/kg | Potentially fatal within hours | [12] |
| Mouse (Ptch1+/--/SKH-1) | Topical | 2.5, 5.0, or 7.5 mg/kg | Acute lung injury, increased neutrophils in lung | [5] |
Table 4: Cellular Effects of Lewisite in vitro
| Cell Line | Exposure Duration | IC50 | Effects | Reference |
| Human Keratinocytes (HaCaT) | 6 hours | 2.5 µmol/L | Upregulation of unfolded protein response signaling | [13] |
Experimental Protocols
Animal Model for Cutaneous Lewisite Exposure and Acute Kidney Injury
-
Animal Model: Ptch1+/--/SKH-1 hairless mice are used as a sensitive model for dermal Lewisite toxicity.
-
Lewisite Administration: Lewisite is diluted in ethanol (B145695) and applied topically to the dorsal skin of anesthetized mice. Doses ranging from 0.75 mg/kg to 7.5 mg/kg have been used in studies.
-
Pain Management: Buprenorphine is administered prior to and after Lewisite application to manage pain.
-
Endpoint Analysis:
-
Kidney Injury: Serum creatinine, neutrophil gelatinase-associated lipocalin (NGAL), and kidney injury molecule-1 (KIM-1) levels are measured. Kidney tissues are collected for histological analysis (H&E staining) to assess tubular injury.
-
Oxidative Stress: Production of reactive oxygen species (ROS) in the kidney is measured.
-
Signaling Pathways: Activation of autophagy and DNA damage response (DDR) pathways is assessed by measuring the expression of key proteins such as beclin-1, ATG7, LC3-A/B-II, and phosphorylation of γ-H2A.X and checkpoint kinases.[6]
-
In Vitro Model for Lewisite-Induced Skin Cell Damage
-
Cell Line: Human keratinocyte cell line (HaCaT) is used.
-
Lewisite Exposure: Cells are cultured to approximately 80% confluency and then exposed to varying concentrations of Lewisite (e.g., 0.1 and 1.0 µmol/L) for a specified duration (e.g., 6 hours).
-
Endpoint Analysis:
-
Cell Viability: Cell viability is assessed to determine the half-maximal inhibitory concentration (IC50).
-
Unfolded Protein Response (UPR) Signaling: The expression of UPR-related proteins such as ATF4 and CHOP is measured by Western blot analysis to determine the activation of this pathway.[13]
-
Molecular Mechanisms of Toxicity and Signaling Pathways
The long-term health effects of Lewisite are rooted in its ability to induce significant cellular stress and disrupt key signaling pathways.
Inhibition of Pyruvate (B1213749) Dehydrogenase
A primary mechanism of Lewisite toxicity is the inhibition of the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration. Lewisite, being a trivalent arsenical, binds to the sulfhydryl groups of lipoic acid, a cofactor for the E2 component of the PDH complex. This inhibition disrupts the conversion of pyruvate to acetyl-CoA, leading to a decrease in cellular energy production and an accumulation of lactate, which can contribute to metabolic acidosis.
Oxidative Stress and DNA Damage
Lewisite exposure leads to a significant increase in the production of reactive oxygen species (ROS), resulting in oxidative stress.[13] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Oxidative DNA damage can lead to mutations and genomic instability, contributing to the carcinogenic potential of Lewisite. The cellular response to this DNA damage involves the activation of DNA damage response (DDR) pathways.
Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) due to oxidative stress and other cellular insults triggers the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Lewisite has been shown to activate all three branches of the UPR.[14]
Autophagy
Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. It can be a pro-survival mechanism under cellular stress. However, excessive or dysregulated autophagy can contribute to cell death. Lewisite exposure has been shown to induce autophagy, which is linked to the generation of ER stress and the formation of protein aggregates.[14]
Crosstalk between Signaling Pathways
The cellular response to Lewisite involves intricate crosstalk between the UPR, autophagy, and apoptosis.[15] The UPR can initiate autophagy as a protective response. However, if cellular damage is too severe, both pathways can converge to trigger apoptosis, leading to cell death and tissue damage.
Visualizations of Signaling Pathways and Workflows
Lewisite-Induced Cellular Damage Signaling Pathway
Caption: Overview of Lewisite-induced cellular damage pathways.
Experimental Workflow for Assessing Lewisite-Induced Kidney Injury
Caption: Workflow for in vivo assessment of Lewisite nephrotoxicity.
Crosstalk between UPR, Autophagy, and Apoptosis in Lewisite Toxicity
Caption: Interplay of UPR, autophagy, and apoptosis in Lewisite toxicity.
Conclusion and Future Directions
The long-term health effects of low-level this compound exposure are a significant concern, with the potential to cause chronic and debilitating conditions in multiple organ systems. The underlying mechanisms of toxicity are complex, involving the induction of oxidative stress, DNA damage, and the dysregulation of critical cellular signaling pathways such as the UPR and autophagy.
While preclinical studies have provided valuable insights into these mechanisms and have identified potential therapeutic targets, a critical gap remains in our understanding of the long-term consequences of low-level exposure in humans. Future research should prioritize long-term epidemiological studies of at-risk populations to establish clear dose-response relationships and identify reliable biomarkers of exposure and early disease. Furthermore, continued investigation into the intricate crosstalk between the signaling pathways involved in Lewisite toxicity is crucial for the development of effective and targeted countermeasures to mitigate the long-term health burden of this potent chemical agent.
References
- 1. Lewisite | Chemical Emergencies | CDC [cdc.gov]
- 2. DSB Report: LONG TERM EFFECTS OF LOW-LEVEL EXPOSURE TO CHEMICAL AGENTS [gulflink.health.mil]
- 3. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonmalignant Respiratory Effects of Mustard Agents and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cutaneous Lewisite Exposure Causes Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Long-term neurological and neuropsychological complications of sulfur mustard and Lewisite mixture poisoning in Chinese victims exposed to chemical warfare agents abandoned at the end of WWII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewisite: its chemistry, toxicology, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dhd2.org [dhd2.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Crosstalk between endoplasmic reticulum stress response and autophagy in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arsenite-induced autophagy is associated with proteotoxicity in human lymphoblastoid cells [inis.iaea.org]
- 15. Crosstalk of autophagy and apoptosis: Involvement of the dual role of autophagy under ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Lewisite 3 in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite, a potent organoarsenic chemical warfare agent, exists in three forms: Lewisite 1 (L-1; 2-chlorovinyldichloroarsine), Lewisite 2 (L-2; bis(2-chlorovinyl)chloroarsine), and Lewisite 3 (L-3; tris(2-chlorovinyl)arsine). While L-1 is the most common and volatile, the toxicities of all three are considered comparable. This guide focuses on the molecular targets of this compound (L-3), a trivalent arsenical that exerts its severe vesicant and systemic effects through interactions with critical biological molecules. The primary mechanism of Lewisite's toxicity is its high affinity for sulfhydryl (thiol) groups, leading to the disruption of a multitude of cellular processes.
Primary Molecular Targets and Mechanisms of Action
The trivalent arsenic (As³⁺) moiety of this compound is highly reactive towards nucleophilic thiol groups found in amino acid residues (cysteine) of proteins and other essential molecules. This interaction underlies its broad-spectrum toxicity.
Inhibition of Pyruvate (B1213749) Dehydrogenase Complex
A principal target of Lewisite is the pyruvate dehydrogenase (PDH) complex , a critical multi-enzyme system in cellular respiration that catalyzes the conversion of pyruvate to acetyl-CoA. Lewisite specifically targets the dihydrolipoic acid cofactor of the dihydrolipoyl transacetylase (E2) component of the PDH complex. The two proximate thiol groups of dihydrolipoic acid form a stable six-membered ring with the arsenic atom of Lewisite, effectively inactivating the enzyme.[1][2] This inhibition of the PDH complex blocks the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a severe depletion of cellular ATP and ultimately cell death.[1][3] Other 2-oxo-acid dehydrogenases that utilize a lipoic acid cofactor, such as α-ketoglutarate dehydrogenase, are also susceptible to inhibition by Lewisite.
Interaction with Glutathione (B108866)
Glutathione (GSH) , a tripeptide with a free thiol group, is a major cellular antioxidant and a key molecule in detoxification pathways. Lewisite readily reacts with GSH, leading to its depletion. This has two major consequences:
-
Increased Oxidative Stress: The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.
-
Impaired Detoxification: GSH is essential for the conjugation and subsequent excretion of xenobiotics. Its depletion hinders the cell's ability to clear toxic compounds.
Reaction with Protein Thiols
Beyond the PDH complex, this compound can react with a vast array of proteins containing cysteine residues. This indiscriminate binding can lead to:
-
Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites for catalytic activity. Lewisite can directly inhibit these enzymes.
-
Disruption of Protein Structure and Function: Cysteine residues are often involved in forming disulfide bonds that are crucial for maintaining the tertiary and quaternary structure of proteins. Lewisite's interaction can disrupt these structures, leading to loss of function.
-
Formation of Protein Adducts: The covalent binding of Lewisite to proteins creates adducts that can be recognized by the immune system, potentially leading to inflammatory responses. These adducts can also serve as biomarkers for Lewisite exposure.[4]
Signaling Pathways Dysregulated by this compound
Recent research has elucidated several key signaling pathways that are disrupted by Lewisite exposure, often as a downstream consequence of its interaction with primary molecular targets.
Oxidative Stress and the Unfolded Protein Response (UPR)
The depletion of glutathione and direct effects on mitochondrial function lead to a significant increase in intracellular Reactive Oxygen Species (ROS) . This surge in ROS can damage lipids, proteins, and DNA. Furthermore, ROS can trigger the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). The UPR is a cellular stress response that is activated when misfolded proteins accumulate in the ER. Chronic activation of the UPR can lead to apoptosis (programmed cell death), inflammation, and tissue damage, which are characteristic features of Lewisite-induced skin lesions.
DNA Damage Response (DDR)
While not a direct DNA alkylating agent like sulfur mustard, Lewisite can induce DNA damage, likely through the action of ROS. This triggers the DNA Damage Response (DDR) pathway, a network of signaling pathways that senses DNA damage and initiates repair mechanisms or, if the damage is too severe, apoptosis.
Quantitative Data on Lewisite-Target Interactions
Obtaining precise quantitative data, such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), specifically for this compound is challenging due to its extreme toxicity and the limited availability of published research. However, data from studies on other trivalent arsenicals, such as arsenite and phenylarsine (B13959437) oxide (PAO), which share a similar mechanism of action, can provide valuable insights.
| Compound | Target Enzyme/System | Parameter | Value | Cell/System Type | Reference |
| Arsenic Trioxide (As₂O₃) | Pyruvate Dehydrogenase (PDH) | IC50 | 182 µM | Porcine Heart (purified enzyme) | [5] |
| Arsenic Trioxide (As₂O₃) | Pyruvate Dehydrogenase (PDH) | IC50 | 2 µM | HL-60 cells | [5] |
| Phenylarsine Oxide (PAO) | Vicinal Thiol Content | IC50 | 1.9 µM | HL-60 cells | [5] |
| Arsenite | NF-κB DNA binding | IC50 | 8.7 µM | HeLa cells | [6] |
| Arsenite | IκB Kinase (IKK) | IC50 | 9.1 µM | HeLa cells | [6] |
| Monomethylarsenite (MMAIII) | Pyruvate Dehydrogenase (PDH) | IC50 (30 min) | 0.092 µM | N/A | [7] |
| Monomethylarsenite (MMAIII) | α-Ketoglutarate Dehydrogenase (KGDH) | IC50 (30 min) | 0.5 µM | N/A | [7] |
Note: The IC50 values for PDH inhibition by arsenic trioxide are significantly lower in a cellular context compared to the purified enzyme, highlighting the complex interplay of factors within a living system. The data for monomethylarsenite demonstrates the potent inhibitory effects of trivalent organoarsenicals on key metabolic enzymes.
Experimental Protocols
Detailed experimental protocols for handling and studying this compound are scarce due to its hazardous nature. The following are generalized protocols that can be adapted for the investigation of this compound's effects on molecular targets, with the caveat that all work must be conducted in appropriately equipped laboratories with stringent safety protocols.
Protocol 1: Enzyme Inhibition Assay for Pyruvate Dehydrogenase (PDH)
Objective: To determine the inhibitory effect of this compound on the activity of the PDH complex.
Materials:
-
Purified PDH complex
-
Pyruvate (substrate)
-
Thiamine pyrophosphate (TPP), MgCl₂, Coenzyme A (CoA), NAD⁺ (cofactors)
-
This compound (inhibitor)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the PDH complex in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Reaction: a. In a microplate or cuvette, combine the assay buffer, cofactors (TPP, MgCl₂, CoA, NAD⁺), and varying concentrations of this compound. b. Add the PDH enzyme solution to each well/cuvette and pre-incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate, pyruvate.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.
Protocol 2: Detection of this compound-Protein Adducts by Mass Spectrometry
Objective: To identify proteins that are covalently modified by this compound and to map the sites of adduction.
Materials:
-
Target protein or cell lysate
-
This compound
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (for protein reduction and alkylation)
-
Trypsin (for protein digestion)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Database search software for protein identification and modification analysis
Procedure:
-
Protein Adduction: a. Incubate the target protein or cell lysate with this compound at a specific concentration and for a defined time at a controlled temperature. b. Include a control sample without this compound.
-
Sample Preparation for MS: a. Denature the proteins in the samples. b. Reduce the disulfide bonds with DTT and alkylate the free thiols with iodoacetamide. c. Digest the proteins into smaller peptides using trypsin.
-
LC-MS/MS Analysis: a. Separate the peptides using reverse-phase liquid chromatography. b. Analyze the eluted peptides using a mass spectrometer to determine their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Analysis: a. Use a database search algorithm to identify the proteins in the sample. b. Search for unexpected mass shifts on cysteine residues corresponding to the addition of a this compound moiety (or its hydrolysis products). c. Manually validate the MS/MS spectra of the modified peptides to confirm the site of adduction.
Visualizations of Key Pathways and Workflows
Signaling Pathway of Lewisite-Induced Cellular Damage
Caption: this compound signaling cascade.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Enzyme inhibition assay workflow.
Logical Relationship of Lewisite's Primary and Downstream Effects
Caption: Lewisite's effects logical flow.
Conclusion
This compound is a highly toxic compound that exerts its effects through a primary mechanism of covalent modification of thiol groups in a wide range of biological molecules. The inhibition of the pyruvate dehydrogenase complex and the depletion of glutathione are key events that trigger a cascade of downstream effects, including energy depletion, oxidative stress, and the activation of stress-response pathways like the UPR and DDR. These events ultimately lead to the characteristic inflammation, blistering, and cell death observed upon Lewisite exposure. Further research is needed to fully elucidate the complete profile of protein targets of this compound and to develop more effective countermeasures. The experimental approaches outlined in this guide provide a framework for future investigations into the molecular toxicology of this potent chemical warfare agent.
References
- 1. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lewisite - Wikipedia [en.wikipedia.org]
- 4. Biomonitoring of exposure to lewisite based on adducts to haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species are involved in arsenic trioxide inhibition of pyruvate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 7. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Lewisite 1, 2, and 3 Mixtures
This technical guide provides a comprehensive overview of the core physicochemical properties of Lewisite 1 (L-1), Lewisite 2 (L-2), and Lewisite 3 (L-3), as well as their mixtures. Designed for researchers, scientists, and drug development professionals, this document consolidates available data, outlines experimental protocols for property determination, and visualizes key biological signaling pathways affected by Lewisite exposure.
Core Physicochemical Data
Lewisite is a collective term for a series of organoarsenic compounds, primarily known for their use as chemical warfare agents. The crude product of Lewisite synthesis is typically a mixture of three main compounds: 2-chlorovinyldichloroarsine (Lewisite 1), bis(2-chlorovinyl)chloroarsine (Lewisite 2), and tris(2-chlorovinyl)arsine (this compound).[1] While extensive data exists for Lewisite 1, specific experimental values for pure Lewisite 2 and 3 are less common in publicly available literature, as they are often present as impurities.[2]
The following table summarizes the key physicochemical properties of Lewisite 1, 2, and 3.
| Property | Lewisite 1 (L-1) | Lewisite 2 (L-2) | This compound (L-3) | Mustard-Lewisite Mixture (HL) |
| Chemical Formula | C₂H₂AsCl₃[2] | C₄H₄AsCl₃[3] | C₆H₆AsCl₃[4] | Mixture |
| Molecular Weight | 207.32 g/mol [2] | 233.35 g/mol [3] | 259.4 g/mol [4] | ~186.4 g/mol (63/37% L-1/HD) |
| Appearance | Colorless, oily liquid when pure; impure samples are yellow to black with a geranium-like odor.[2][5] | Oily liquid.[3] | Oily liquid.[4] | Dark, oily liquid. |
| Melting Point | 0.1 °C (32.2 °F)[2] | Data not available | Data not available | -25.4 °C (-13.7 °F) (purified mix) |
| Boiling Point | 190-192 °C (374-378 °F)[2] | Data not available | Data not available | Indefinite, below 190-192 °C |
| Density | 1.89 g/mL at 25 °C (77 °F)[2] | Data not available | Data not available | 1.66 g/mL at 20 °C (68 °F) |
| Vapor Pressure | 0.58 mm Hg at 25 °C (77 °F)[2] | Data not available | Data not available | 0.248 mm Hg at 20 °C (68 °F) |
| Vapor Density | 7.1 (air = 1)[2] | Data not available | Data not available | 6.5 (air = 1) |
| Solubility in Water | 0.5 g/L (temperature not specified), slightly soluble.[2] | Data not available | Data not available | Slightly soluble. |
| Solubility in Organic Solvents | Soluble in common organic solvents, alcohols, gasoline, oils, and fats.[2] | Soluble in most organic solvents. | Soluble in most organic solvents. | Soluble in common organic solvents. |
Experimental Protocols for Physicochemical Property Determination
The hazardous nature of Lewisite compounds necessitates specialized handling and containment procedures during the experimental determination of their physicochemical properties. The following are general methodologies that can be adapted for these substances.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the solidified Lewisite compound is finely powdered in a controlled environment.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A micro-distillation apparatus is assembled in a fume hood. This includes a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.
-
Sample Introduction: A small, measured volume of the Lewisite liquid is placed in the distillation flask along with a boiling chip to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Temperature Reading: The thermometer bulb is positioned so that it is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Boiling Point Record: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Pycnometer Calibration: A pycnometer (a small glass flask with a precise volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the Lewisite sample at the same temperature. It is then weighed.
-
Calculation: The density of the Lewisite is calculated using the following formula: Density of Lewisite = (Mass of Lewisite / Mass of reference liquid) * Density of reference liquid
Vapor Pressure Determination
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
Methodology: Static Method
-
Apparatus: A temperature-controlled sample cell connected to a pressure transducer is used.
-
Sample Degassing: A small amount of the Lewisite sample is placed in the cell, and any dissolved gases are removed by a series of freeze-pump-thaw cycles under vacuum.
-
Equilibration: The sample is brought to the desired temperature, and the system is allowed to reach equilibrium.
-
Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured by the transducer. This is repeated at various temperatures to obtain a vapor pressure curve.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
-
Saturated Solution Preparation: An excess amount of the Lewisite compound is added to a known volume of the solvent (e.g., water or an organic solvent) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the Lewisite in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The determined concentration represents the solubility of the compound in that solvent at that temperature.
Biological Signaling Pathways and Experimental Workflows
Lewisite exerts its toxic effects through various mechanisms at the cellular level. Key among these are the induction of oxidative stress and the unfolded protein response (UPR).
Lewisite-Induced Cellular Stress Pathways
Exposure to Lewisite leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cell structures. This oxidative stress can, in turn, trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER). The UPR is a cellular stress response that is activated when there is an accumulation of unfolded or misfolded proteins in the ER lumen.
Caption: Lewisite-induced cellular stress signaling cascade.
Experimental Workflow for Assessing Lewisite-Induced Cellular Damage
Investigating the cellular effects of Lewisite involves a series of experimental steps, from cell culture to the analysis of specific cellular responses.
Caption: Workflow for studying Lewisite's cellular effects.
This guide provides a foundational understanding of the physicochemical properties of Lewisite compounds and the experimental approaches to their characterization. The provided diagrams offer a visual representation of the key cellular mechanisms of Lewisite toxicity and a typical workflow for its investigation. Further research is necessary to fully elucidate the properties of pure Lewisite 2 and 3 and the complex interactions within Lewisite mixtures.
References
Unmasking the Blistering Truth: An In-depth Technical Guide to the Vesicant Action of Organoarsenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the vesicant (blistering) action of organoarsenic compounds, with a primary focus on the chemical warfare agent Lewisite. This document delves into the molecular mechanisms, cellular effects, and key signaling pathways implicated in the cutaneous damage caused by these potent chemical agents. Quantitative toxicological data is summarized for comparative analysis, and detailed experimental protocols for studying these effects are provided.
Introduction to Organoarsenic Vesicants
Organoarsenic compounds are a class of chemical agents characterized by the presence of an arsenic-carbon bond.[1] Lewisite [(E)-2-Chloroethen-1-yl]arsonous dichloride, is a prominent example of an organoarsenic vesicant.[2] Developed as a chemical warfare agent, its high toxicity and rapid onset of action make it a significant threat.[3][4] Upon contact with the skin, Lewisite rapidly penetrates due to its lipophilic nature, causing immediate pain, followed by erythema (redness), edema (swelling), and the formation of large, fluid-filled blisters within hours.[1][2][5] The systemic absorption of Lewisite can lead to more severe consequences, including "Lewisite shock," characterized by a drop in blood pressure due to capillary leakage.[3]
Molecular Mechanisms of Vesicant Action
The vesicant action of organoarsenic compounds is a complex process involving multiple interconnected molecular events. The primary mechanism revolves around the high affinity of trivalent arsenic for sulfhydryl (-SH) groups present in proteins and other biological molecules.[6] This interaction leads to the inhibition of critical enzymes and disruption of cellular homeostasis.
Enzyme Inhibition
A key target of organoarsenic compounds is the pyruvate (B1213749) dehydrogenase complex, a crucial enzyme in cellular respiration. By binding to the sulfhydryl groups of lipoic acid, a cofactor for this enzyme, organoarsenicals inhibit its function, leading to a disruption in cellular energy metabolism.[1] This inhibition of critical enzymes contributes significantly to cell death and tissue damage.
Oxidative Stress and Inflammation
Exposure to organoarsenic compounds, such as Lewisite, induces the generation of reactive oxygen species (ROS) in the skin.[3] This surge in ROS leads to oxidative stress, a condition where the cellular antioxidant defense mechanisms are overwhelmed. Oxidative stress, in turn, triggers inflammatory pathways. Key inflammatory signaling pathways activated by Lewisite include the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[3] Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, further exacerbating the inflammatory response and contributing to tissue injury.
Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to cellular stress, including that induced by organoarsenicals, activates a cellular stress response known as the unfolded protein response (UPR).[3] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis (programmed cell death) if the stress is severe or prolonged. Studies have shown that Lewisite exposure activates the UPR signaling pathway in human keratinocytes, contributing to the observed cell death and tissue damage.[3]
Quantitative Toxicological Data
The following tables summarize the quantitative data available on the vesicant effects of Lewisite.
Table 1: Dermal and Inhalation Toxicity of Lewisite
| Parameter | Value | Species | Reference |
| Dermal LD50 | 30-50 mg/kg | Human (estimated) | [2] |
| Dose for Vesication (liquid) | 14 µg | Human | [2] |
| Inhalation LCt50 | ~1,500 mg-min/m³ | Human (estimated) | [2] |
| Vapor Concentration for Immediate Burning Pain | 8 mg-min/m³ | Human | [2] |
| Vapor Concentration for Odor Detection | ~20 mg-min/m³ | Human | [2] |
| Vapor Concentration for Erythema | ≤ 12 mg/m³ | Human | [6] |
| Vapor Concentration for Vesiculation | 1,000 mg-min/m³ | Human | [6] |
| Liquid Dose on Skin for Stinging Sensation | 0.2 mg/cm² | Human | [6] |
Table 2: Time Course of Cutaneous Effects of Liquid Lewisite Exposure
| Effect | Onset of Action | Peak Effect | Reference |
| Stinging/Burning Pain | Immediate (seconds to minutes) | - | [2][7] |
| Erythema (Redness) | 15 to 30 minutes | - | [2][7] |
| Blister Formation | Starts within several hours | 12 to 18 hours | [2][7] |
Table 3: In Vitro Cytotoxicity of Arsenic Trioxide in Human Skin Cells (Acute Exposure)
| Cell Type | LD10 (µg/mL) | LD25 (µg/mL) | Reference |
| Keratinocytes (HaCaT) | 0.38 | 3.00 | [8] |
| Melanocytes | 0.19 | 0.38 | [8] |
| Dendritic Cells | 0.38 | 0.75 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the vesicant action of organoarsenic compounds.
Animal Model for Vesicant Studies: Ptch1+/-/SKH-1 Hairless Mouse
This protocol describes the use of the Ptch1+/-/SKH-1 hairless mouse model to study the cutaneous effects of organoarsenic compounds.[3]
Materials:
-
Ptch1+/-/SKH-1 hairless mice
-
Lewisite solution (appropriate concentration in a suitable solvent like ethanol)
-
Anesthetic (e.g., isoflurane)
-
Micropipette
-
Calipers for measuring skinfold thickness
-
Equipment for tissue collection and processing (scalpels, forceps, formalin, etc.)
Procedure:
-
Anesthetize the mice using a standard isoflurane (B1672236) anesthesia protocol.
-
Carefully apply a defined volume (e.g., 30 µL) of the Lewisite solution to a specific area on the dorsal skin of the mouse.[3]
-
Observe the animals for the development of erythema, edema, and blistering at specified time points (e.g., 1, 4, 8, and 24 hours).[3]
-
Measure the skinfold thickness at the application site using calipers to quantify edema.[3]
-
At the end of the experiment, euthanize the animals according to approved protocols.
-
Collect skin tissue samples from the exposed and control areas for histological analysis (e.g., H&E staining) and molecular assays (e.g., Western blotting, qPCR).
Human Keratinocyte Culture for In Vitro Toxicity Studies
This protocol outlines the culture of human keratinocytes (e.g., HaCaT cell line) for in vitro assessment of organoarsenic compound toxicity.[9]
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Cell culture flasks and plates
-
Trypsin-EDTA solution
-
Organoarsenic compound stock solution
-
Reagents for cytotoxicity assays (e.g., MTT, LDH assay kits)
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[9]
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the organoarsenic compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard cytotoxicity assay such as the MTT or LDH assay, following the manufacturer's instructions.
Detection of Reactive Oxygen Species (ROS) in Skin Cells
This protocol describes a method for detecting intracellular ROS generation in cultured skin cells using a fluorescent probe.[10][11][12]
Materials:
-
Cultured skin cells (e.g., HaCaT)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Phosphate-buffered saline (PBS)
-
Organoarsenic compound
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for fluorescence reading).
-
Treat the cells with the organoarsenic compound for the desired time.
-
Wash the cells with PBS.
-
Load the cells with H2DCFDA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Western Blot Analysis of Phosphorylated JNK and NF-κB
This protocol details the detection of activated JNK and NF-κB pathways via Western blotting for their phosphorylated forms.[13][14][15]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-phospho-NF-κB p65, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total JNK and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Unfolded Protein Response (UPR) Assay: XBP1 Splicing
This protocol describes a method to assess the activation of the IRE1α branch of the UPR by detecting the splicing of XBP1 mRNA.[16][17][18]
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for both spliced and unspliced forms of XBP1
-
Taq DNA polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers that flank the intron in the unspliced XBP1 mRNA. This will amplify both the spliced and unspliced forms.
-
Separate the PCR products by agarose gel electrophoresis. The spliced XBP1 will appear as a smaller band than the unspliced form.
-
Visualize the bands using a gel documentation system and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the vesicant action of organoarsenic compounds.
Caption: Core signaling pathways in organoarsenic-induced vesicant action.
Caption: General experimental workflow for studying organoarsenic vesicant action.
Caption: Lewisite-induced ROS and the Unfolded Protein Response pathway.
References
- 1. Lewisite - Wikipedia [en.wikipedia.org]
- 2. Blister Agents: Lewisite (L), Mustard-Lewisite Mixture (HL) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrt.org [nrt.org]
- 5. mahoninghealth.org [mahoninghealth.org]
- 6. Dermatological Effects of Mustard Agents and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 8. Arsenic-induced genotoxic and cytotoxic effects in human keratinocytes, melanocytes and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity patterns of arsenic trioxide exposure on HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DETECTING REACTIVE OXYGEN SPECIES IN SKIN USING TWO-PHOTON FLUORESCENCE IMAGING MICROSCOPY. • Mattek - Part of Sartorius [mattek.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. XBP-1 splicing assay [bio-protocol.org]
- 17. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. XBP1 mRNA splicing on the ER | Department of Molecular Life Sciences | UZH [mls.uzh.ch]
Carcinogenic Potential of Chronic Lewisite Exposure: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lewisite, an organoarsenic chemical warfare agent, is a potent vesicant and lung irritant. While its acute toxicity is well-documented, its long-term carcinogenic potential remains a subject of considerable uncertainty. This technical whitepaper provides an in-depth analysis of the available scientific evidence regarding the carcinogenicity of chronic Lewisite exposure. The primary concern for Lewisite's carcinogenic potential stems from its arsenic content; however, most evidence points to a distinction between the known carcinogenicity of inorganic arsenic and the less understood effects of organic arsenicals like Lewisite.[1][2][3]
This document synthesizes current knowledge on Lewisite's mechanisms of cellular action, including its interaction with thiol-containing proteins and the induction of oxidative stress-mediated signaling pathways. It presents available quantitative data from genotoxicity and cytotoxicity studies in a structured format for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research in this critical area. While conclusive evidence for Lewisite as a human carcinogen is lacking, this paper highlights the mechanistic pathways of cellular damage that warrant further investigation.[4][5][6][7][8]
Introduction
Lewisite (2-chlorovinyldichloroarsine) was developed as a chemical warfare agent in the early 20th century.[4] Although it was never deployed on a large scale in combat, stockpiles of Lewisite and instances of environmental contamination continue to pose a potential risk to human health. The acute effects of Lewisite exposure, such as severe skin blistering, respiratory tract damage, and systemic toxicity, are well-established.[9] However, the long-term health consequences of chronic, low-level exposure are not as clearly defined. A significant gap in the current understanding of Lewisite toxicology is its potential to cause cancer.[3][8][10]
Multiple reviews and health risk assessments have concluded that there is inadequate evidence to classify Lewisite as a carcinogen in humans or animals.[7][8][10] This is in contrast to inorganic arsenic, which is a confirmed human carcinogen.[2] The genotoxicity data for Lewisite are equivocal, with some studies showing evidence of chromosomal damage while others report no mutagenic activity.[6][10] This whitepaper aims to consolidate the existing data to provide a comprehensive resource for researchers investigating the carcinogenic potential of chronic Lewisite exposure.
Mechanisms of Cellular Action
The toxicity of Lewisite is multifaceted, involving direct enzymatic inhibition and the activation of complex cellular stress response pathways. These mechanisms, while not direct proof of carcinogenicity, underpin the ways in which Lewisite can induce cellular damage that could potentially lead to neoplastic transformation.
Thiol Modification and Enzyme Inhibition
The primary and most well-understood mechanism of Lewisite's toxicity is its interaction with sulfhydryl (thiol) groups in proteins.[3][11][12] The trivalent arsenic in Lewisite has a high affinity for vicinal thiols, such as those found in the lipoic acid cofactor of the pyruvate (B1213749) dehydrogenase (PDH) complex.[4][11][13][14]
By forming a stable chelate with the thiol groups of lipoic acid, Lewisite effectively inhibits the PDH complex, a critical enzyme in cellular respiration that links glycolysis to the citric acid cycle.[4][14] This inhibition leads to a cascade of metabolic disruptions, culminating in cellular energy depletion and cell death.[11]
Oxidative Stress and Unfolded Protein Response
Recent studies have elucidated a more complex signaling cascade initiated by Lewisite exposure, particularly in cutaneous tissues. This pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent induction of the Unfolded Protein Response (UPR).[5][15]
Lewisite exposure leads to an increase in intracellular ROS, which are highly reactive molecules that can damage lipids, proteins, and DNA.[5] This oxidative stress, in turn, triggers the UPR, a cellular stress response originating in the endoplasmic reticulum (ER).[5][15] The UPR is activated when misfolded proteins accumulate in the ER. While initially a pro-survival mechanism, prolonged UPR activation can lead to apoptosis (programmed cell death).[5][16] In the context of Lewisite exposure, this ROS-dependent UPR activation is a key driver of inflammation and tissue damage.[5]
Genotoxicity and Cytotoxicity Data
The genotoxic potential of Lewisite has been investigated in a limited number of in vitro studies. The results suggest that Lewisite is not a potent mutagen but may induce chromosomal damage at cytotoxic concentrations. The most comprehensive data comes from studies on Chinese Hamster Ovary (CHO) cells.
| Assay Type | Cell Line | Concentration Range | Results | Reference |
| Cytotoxicity | CHO | 0.125 - 2.0 µM | D₃₇ of 0.6 µM | [6] |
| Gene Mutation (HGPRT locus) | CHO | 0.125 - 2.0 µM | No consistent significant induction of mutations | [6] |
| Sister Chromatid Exchange (SCE) | CHO | 0.25 - 1.0 µM | No significant induction, but a positive dose-response trend | [6] |
| Chromosomal Aberrations | CHO | 0.5 and 0.75 µM | Significant induction with a positive dose-response | [6] |
| Ames Test (Mutagenicity) | Salmonella typhimurium | <1.0 µ g/plate | Negative with and without S9 activation | [6][10] |
D₃₇ represents the dose that reduces cell survival to 37%.
Experimental Protocols
To facilitate further research into the genotoxic potential of Lewisite and other arsenicals, a detailed protocol for a key experiment, the in vitro mammalian chromosomal aberration test, is provided below. This protocol is based on established guidelines, such as OECD Test Guideline 473.[2][17][18][19]
In Vitro Mammalian Chromosomal Aberration Test
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Materials:
-
Established mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells)
-
Cell culture medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics
-
Test article (Lewisite)
-
Solvent/vehicle control (e.g., culture medium)
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
S9 metabolic activation system (from induced rat liver)
-
Metaphase arresting substance (e.g., Colcemid)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1 v/v)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
-
Microscope with high-power objective
Procedure:
-
Cell Culture: Maintain CHO cells in logarithmic growth phase in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Without S9 activation: Seed cells and allow them to attach. Expose cultures to at least three concentrations of Lewisite and controls for a short duration (e.g., 4 hours) and a long duration (e.g., 24 hours).
-
With S9 activation: Expose cell cultures to the test article and controls in the presence of the S9 mix for a short duration (e.g., 4 hours).
-
-
Harvest:
-
After the treatment period, wash the cells and add fresh medium.
-
Add a metaphase arresting substance (Colcemid) to the cultures for the final 2-3 hours of incubation.
-
Harvest the cells by trypsinization.
-
-
Slide Preparation:
-
Treat the harvested cells with a hypotonic solution to swell the cells.
-
Fix the cells with a freshly prepared fixative. Repeat the fixation step multiple times.
-
Drop the cell suspension onto clean, cold, wet microscope slides and allow to air dry.
-
-
Staining and Analysis:
-
Stain the slides with Giemsa solution.
-
Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.
-
Calculate the percentage of cells with aberrations and the number of aberrations per cell.
-
Discussion and Future Directions
The existing body of evidence is insufficient to classify Lewisite as a carcinogen. The primary support for a potential carcinogenic link is its arsenic content and its ability to induce chromosomal aberrations at high concentrations in vitro. However, the lack of mutagenicity in the Ames test and the general observation that organic arsenicals are less carcinogenic than inorganic forms weaken this association.[6][7][10]
The discovery of the ROS-UPR-apoptosis pathway as a key mechanism of Lewisite-induced cellular damage provides a new avenue for research.[5] Chronic inflammation and cellular stress are known to contribute to carcinogenesis. Therefore, future studies should investigate whether chronic, low-level Lewisite exposure can lead to a sustained inflammatory environment and cellular proliferation that might promote tumor development.
Long-term animal carcinogenicity bioassays are a critical data gap. Such studies, while resource-intensive, would provide the most direct evidence for or against the carcinogenicity of chronic Lewisite exposure. Additionally, further research into the epigenetic modifications induced by Lewisite could offer insights into its long-term effects on gene expression and cellular function.
Conclusion
While the carcinogenic potential of chronic Lewisite exposure remains unproven, its established mechanisms of cellular toxicity, including enzyme inhibition and the induction of oxidative stress and the unfolded protein response, highlight its capacity to cause significant cellular damage. The available genotoxicity data indicate a potential for clastogenicity at cytotoxic doses. For drug development professionals, understanding these toxicological pathways is crucial for designing effective countermeasures and therapies for arsenical exposures. For researchers and scientists, the significant data gaps, particularly the absence of long-term animal carcinogenicity studies, represent important areas for future investigation to fully characterize the health risks associated with chronic Lewisite exposure.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lewisite - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship of Mustard Agent and Lewisite Exposure to Carcinogenesis - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lewisite: its chemistry, toxicology, and biological effects. | Semantic Scholar [semanticscholar.org]
- 8. Lewisite: its chemistry, toxicology, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gulflink.osd.mil [gulflink.osd.mil]
- 10. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dermatological Effects of Mustard Agents and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. British anti-Lewisite :: Biochemistry [chm.bris.ac.uk]
- 14. umimpact.umt.edu [umimpact.umt.edu]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Small molecule strategies to harness the unfolded protein response: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]
Dermal Penetration and Absorption Kinetics of Lewisite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite, a potent organoarsenic chemical warfare agent, poses a significant threat due to its ability to rapidly penetrate the skin, causing severe local tissue injury and systemic toxicity. Its lipophilic nature facilitates rapid absorption, leading to a cascade of cellular and molecular events that culminate in inflammation, blistering, and necrosis.[1][2] Understanding the kinetics of dermal penetration and the subsequent absorption of Lewisite is paramount for the development of effective medical countermeasures and decontamination strategies. This technical guide provides an in-depth overview of the current knowledge on Lewisite's interaction with the skin, focusing on quantitative kinetic data, detailed experimental protocols, and the underlying molecular signaling pathways.
Quantitative Data on Dermal Penetration and Toxicity
The penetration of Lewisite through the skin is a rapid process, with systemic effects occurring quickly after exposure. The following tables summarize the available quantitative data on the dermal penetration and toxicity of Lewisite across different models.
| Parameter | Species/Model | Value | Source(s) |
| Dermal LD₅₀ | Human (estimated) | ~40 mg/kg | [3] |
| Rabbit | 6 mg/kg | [3] | |
| Vesication Dose (Liquid) | Human | 22-40 µg | [3] |
| Erythema Dose (Liquid) | Human | 3.5-14 µg | [3] |
| Arsenic Concentration in Blister Fluid | Human | 0.8-1.3 mg/mL | [3] |
| Systemic Toxicity Threshold | Human | ~10 mg/kg | [4] |
Table 1: Dermal Toxicity of Lewisite.
| Study Parameter | Species/Model | Exposure Details | Findings | Source(s) |
| Arsenic Distribution | Human Skin (in vivo) | 475 µg of ⁷⁴As-labeled Lewisite over 0.43 cm² for 10-15 min | Arsenic primarily confined to the epidermis, with minimal dermal penetration observed at 24 hours post-exposure. | [5] |
| Venous Arsenic Flux | Isolated Perfused Porcine Skin Flap (IPPSF) | Topical application of 5.0 mg/ml Lewisite | Significant cutaneous arsenic flux detected in the venous perfusate. | [1] |
| Penetration Time | Guinea Pig Skin | Not specified | Lewisite detected in the epidermis within 2 minutes and the dermis within 10 minutes. |
Table 2: Quantitative Dermal Penetration and Absorption Data for Lewisite.
Experimental Protocols
The study of Lewisite's dermal penetration requires specialized in vitro and in vivo models due to its high toxicity. Below are detailed methodologies for key experimental setups.
In Vitro Dermal Penetration using Franz Diffusion Cells
This method is a standard for assessing the penetration of substances through the skin.
Objective: To quantify the rate of Lewisite penetration through an excised skin sample.
Materials:
-
Franz diffusion cells
-
Excised skin (human, porcine, or rodent)
-
Receptor fluid (e.g., phosphate-buffered saline with a solvent to maintain sink conditions)
-
Lewisite solution of known concentration
-
Analytical instrumentation for arsenic detection (e.g., ICP-MS)[6][7][8]
Protocol:
-
Prepare excised skin by removing subcutaneous fat and cutting it to the appropriate size to fit the Franz diffusion cell.
-
Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with receptor fluid and ensure no air bubbles are trapped beneath the skin. The temperature should be maintained at 32°C to mimic skin surface temperature.
-
Apply a known concentration and volume of Lewisite solution to the surface of the skin in the donor chamber.
-
At predetermined time intervals, collect aliquots of the receptor fluid for analysis.
-
Replenish the receptor chamber with fresh, pre-warmed receptor fluid after each sampling.
-
Analyze the collected samples for arsenic content to determine the cumulative amount of Lewisite that has penetrated the skin over time.
-
At the end of the experiment, dismount the skin and analyze the different skin layers (epidermis, dermis) and the donor chamber wash to perform a mass balance.
Isolated Perfused Porcine Skin Flap (IPPSF) Model
This ex vivo model maintains a viable microcirculation, allowing for the assessment of both penetration and absorption into the vascular system.[1][9][10][11]
Objective: To measure the rate and extent of Lewisite absorption into the systemic circulation of a viable skin model.
Protocol:
-
Surgically create a single-pedicle axial pattern skin flap on a pig.
-
Transfer the flap to a perfusion chamber, maintaining a sterile and temperature-controlled environment.
-
Cannulate the artery and vein of the flap and begin perfusion with an oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.
-
Monitor the viability of the skin flap by measuring parameters such as glucose consumption and lactate (B86563) production.[10]
-
Apply a known dose of Lewisite to a defined area on the epidermal surface.
-
Collect the venous effluent (perfusate) at regular intervals.
-
Analyze the perfusate for arsenic concentration to determine the rate of Lewisite absorption into the circulation (venous arsenic flux).[1]
In Vivo Murine Model (Ptch1+/-/SKH-1 Hairless Mouse)
This sensitive in vivo model is used to study the inflammatory and blistering response to Lewisite.[12]
Objective: To evaluate the cutaneous inflammatory response and tissue damage induced by topical Lewisite exposure.
Protocol:
-
Anesthetize Ptch1+/-/SKH-1 hairless mice.
-
Topically apply a defined dose of Lewisite (e.g., 1.5 mg/kg) in a suitable vehicle (e.g., ethanol) to a marked area on the dorsal skin.[12]
-
At various time points post-exposure (e.g., 1, 4, 8, 24 hours), visually assess the skin for signs of erythema, edema, and lesion formation.
-
Measure skin-fold thickness as a quantitative measure of edema.
-
At the end of the designated time course, euthanize the animals and collect skin tissue from the exposure site.
-
Process the tissue for histological analysis (e.g., H&E staining) to assess epidermal and dermal damage, inflammatory cell infiltration, and microvesication.
-
Perform molecular analyses on skin lysates (e.g., Western blotting, PCR arrays) to investigate changes in inflammatory mediators and signaling pathways.[12]
Mandatory Visualizations
Experimental Workflow for Dermal Penetration Assessment
Workflow for assessing Lewisite dermal penetration.
Lewisite-Induced Signaling Pathway in Skin Keratinocytes
Lewisite-induced ROS and UPR signaling cascade.
Conclusion
The rapid dermal penetration and subsequent absorption of Lewisite present a significant medical challenge. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers engaged in the development of novel therapeutics and decontamination technologies. Further research focusing on the precise kinetic parameters in human skin and the intricate details of the downstream signaling events will be crucial in mitigating the devastating effects of this chemical warfare agent.
References
- 1. Characterization of lewisite toxicity in isolated perfused skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dermatological Effects of Mustard Agents and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Radio-Autographic Studies of the Distribution of Lewisite and Mustard Gas in Skin and Eye Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analytical techniques for arsenic speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Isolated perfused porcine skin flap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The isolated perfused porcine skin flap (IPPSF). I. A novel in vitro model for percutaneous absorption and cutaneous toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The isolated perfused porcine skin flap. III. Percutaneous absorption pharmacokinetics of organophosphates, steroids, benzoic acid, and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
The Genotoxicity of Lewisite 3 and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lewisite, a potent organoarsenic chemical warfare agent, exists in three forms: Lewisite 1 (L-1), Lewisite 2 (L-2), and Lewisite 3 (L-3). While historically "Lewisite" often refers to L-1 or a mixture, understanding the specific genotoxic potential of each homolog and its metabolic derivatives is critical for assessing long-term health risks and developing effective countermeasures. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity of this compound (tris(2-chloroethenyl)arsine) and its metabolites. Due to a scarcity of data specific to this compound, this guide draws heavily on studies of Lewisite (L-1) and the well-established mechanisms of arsenic-induced genotoxicity. The document summarizes key quantitative data from in vitro assays, details relevant experimental methodologies, and visualizes the complex signaling pathways implicated in Lewisite-induced cellular damage.
Introduction to this compound
This compound, or tris(2-chloroethenyl)arsine, is a byproduct formed during the synthesis of Lewisite 1 [dichloro(2-chlorovinyl)arsine].[1] While L-1 is the primary component of weaponized Lewisite, L-2 [bis(2-chloroethenyl)chloroarsine] and L-3 are also present.[2] The toxicity of L-2 and L-3 is reported to be comparable to that of L-1.[2] Upon contact with water, Lewisite hydrolyzes to form chlorovinylarsonous acid (CVAA), a primary metabolite, which can be further oxidized to chlorovinylarsonic acid (CVAOA).[1][3] The genotoxic effects of Lewisite are largely attributed to the trivalent arsenic moiety, which can interact with cellular macromolecules and induce oxidative stress.[4]
Genotoxicity Profile
The genotoxicity of Lewisite has been evaluated in a number of in vitro systems. The available data, primarily from studies on Lewisite (L-1), indicate that it is cytotoxic and clastogenic, but its mutagenicity is questionable.
Mutagenicity
Ames Test (Bacterial Reverse Mutation Assay) The Ames test, which assesses the mutagenic potential of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium, has been conducted for Lewisite. The results were consistently negative across multiple strains (TA97, TA98, TA100, and TA102), both with and without metabolic activation (S9).[2][5] Lewisite was found to be cytotoxic to the bacterial strains at concentrations of 1.0 µ g/plate and higher.[5]
Mammalian Cell Gene Mutation Assay (CHO/HGPRT Assay) In studies using Chinese Hamster Ovary (CHO) cells, Lewisite did not show a significant mutagenic response at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus.[6][7] The response was described as sporadic and not significantly greater than control values over a range of concentrations.[6]
Clastogenicity and Cytotoxicity
Chromosomal Aberration Test Lewisite has been shown to induce chromosomal aberrations in CHO cells, indicating its clastogenic potential.[2][6] Significant increases in chromosomal damage were observed at concentrations of 0.50 µM and higher.[6]
Sister Chromatid Exchange (SCE) Assay The induction of sister chromatid exchange (SCE), a measure of chromosomal rearrangement, by Lewisite in CHO cells was weakly positive and not significantly greater than the control response.[6]
Cytotoxicity Lewisite is highly cytotoxic. In CHO cells, one-hour exposures to micromolar concentrations of Lewisite resulted in significant cell death.[6]
Quantitative Genotoxicity Data
The following tables summarize the available quantitative data from in vitro genotoxicity studies on Lewisite. It is important to note that these studies were conducted on "Lewisite," which is predominantly L-1.
Table 1: Summary of In Vitro Genotoxicity Studies on Lewisite in Chinese Hamster Ovary (CHO) Cells
| Assay | Cell Line | Concentration Range | Exposure Duration | Metabolic Activation (S9) | Results | Reference |
| Cytotoxicity | CHO | 0.125 - 2.0 µM | 1 hour | Not specified | Cytotoxic (D37 of 0.5 µM) | [6] |
| HGPRT Gene Mutation | CHO | 0.125 - 2.0 µM | 1 hour | Not specified | Negative (sporadic, not significant) | [6] |
| Sister Chromatid Exchange (SCE) | CHO | 0.25 - 1.0 µM | 1 hour | Not specified | Weakly Positive (not significant) | [6] |
| Chromosomal Aberrations | CHO | 0.50, 0.75, 1.0 µM | 1 hour | Not specified | Positive (significant increase) | [6] |
Table 2: Summary of Ames Test Results for Lewisite
| Bacterial Strains | Concentration Range | Metabolic Activation (S9) | Results | Reference |
| S. typhimurium TA97, TA98, TA100, TA102 | < 1.0 µ g/plate | With and Without | Negative | [2][5][8] |
Mechanisms of Genotoxicity
The genotoxicity of Lewisite and its metabolites is believed to be primarily mediated through the actions of trivalent arsenic, leading to the generation of reactive oxygen species (ROS) and interference with DNA repair processes.
Oxidative Stress
Arsenic compounds are well-known inducers of oxidative stress. The trivalent arsenic in Lewisite can lead to the production of superoxide (B77818) radicals, hydroxyl radicals, and other ROS. This oxidative stress can cause damage to cellular components, including DNA, leading to single- and double-strand breaks, and the formation of oxidized DNA bases.
Inhibition of DNA Repair
Arsenic can interfere with multiple DNA repair pathways, thereby potentiating the effects of DNA damage. Trivalent arsenic has a high affinity for sulfhydryl groups in proteins, including enzymes critical for DNA repair. This can lead to the inhibition of enzymes involved in base excision repair (BER), nucleotide excision repair (NER), and double-strand break repair.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. Below are outlines of the standard protocols for the key assays discussed.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the potential of a substance to induce gene mutations in bacteria.
Methodology:
-
Strains: Salmonella typhimurium strains TA97, TA98, TA100, and TA102 are commonly used.
-
Preparation of Test Substance: Lewisite is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[8][9]
References
- 1. Lewisite - Wikipedia [en.wikipedia.org]
- 2. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. microbiologyinfo.com [microbiologyinfo.com]
Methodological & Application
Application Notes and Protocols for the Detection of Lewisite 3 in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite (L) is a potent chemical warfare agent and a blistering agent (vesicant). It exists in three forms: Lewisite 1 (L-1), Lewisite 2 (L-2), and Lewisite 3 (L-3), which are 2-chlorovinyldichloroarsine, bis(2-chlorovinyl)chloroarsine, and tris(2-chlorovinyl)arsine, respectively. Due to its persistence in the environment, particularly in soil, the development of sensitive and reliable analytical methods for the detection of Lewisite and its degradation products is crucial for environmental monitoring, risk assessment, and forensic analysis. This document provides detailed application notes and protocols for the detection of this compound in soil samples, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), with additional insights into Liquid Chromatography-Mass Spectrometry (LC-MS) and emerging electrochemical methods.
In the environment, Lewisite can undergo hydrolysis to form Lewisite oxide (2-chlorovinylarsenous acid) and can be further oxidized to 2-chlorovinylarsonic acid.[1] Therefore, analytical methods should ideally target both the parent compound and its principal degradation products.
Analytical Methods Overview
Several analytical techniques can be employed for the detection of this compound in soil. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds. For Lewisite analysis, GC-MS offers high sensitivity and specificity. While Lewisite 1 and 2 often require derivatization with thiols to improve their chromatographic properties, this compound can be analyzed directly with high sensitivity using an Electron Capture Detector (ECD) without derivatization.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of more polar and thermally labile compounds, such as the degradation products of Lewisite. LC-MS/MS methods have been developed for the sensitive detection of Lewisite metabolites in various matrices.[4][5]
-
Electrochemical Sensors: These offer the potential for rapid, in-field screening of arsenic-containing compounds. While not yet specific for this compound, electrochemical biosensors are a promising area of research for the detection of arsenic species in soil.[6][7]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of Lewisite and related compounds.
| Analytical Method | Analyte | Matrix | Derivatization Agent | Limit of Detection (LOD) | Reference |
| GC-ECD | This compound | Soil/Water | None | High sensitivity (specific value not provided) | [2] |
| GC-MS | Lewisite oxide | Soil | 1,3-propanedithiol (B87085) | 0.1 - 0.5 µg/g | [8] |
| LC-MS/MS | 2-chlorovinylarsonic acid (CVAOA) | Urine | None | 3.3 µg/L | [4][5] |
| LC-MS/MS | 2-chlorovinylarsonous acid (CVAA) | Urine | None | 0.5 ng/mL | [5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Soil
This protocol describes the extraction and direct analysis of this compound from soil samples using Gas Chromatography-Mass Spectrometry.
1. Soil Sample Collection and Preparation:
-
Collect soil samples using a clean stainless-steel scoop or trowel and place them in glass containers with PTFE-lined caps.[9]
-
Minimize headspace in the sample container to reduce volatilization losses.
-
Store samples at 4°C and protect them from light.
-
Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity before extraction.
2. Extraction:
-
Weigh 10 g of the prepared soil sample into a glass vial.
-
Add 20 mL of a suitable organic solvent such as dichloromethane (B109758) or acetone.
-
Spike the sample with an appropriate internal standard.
-
Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
-
Allow the solid particles to settle.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
4. Data Analysis:
-
Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantify the concentration of this compound by comparing the peak area of the target analyte to that of the internal standard.
Protocol 2: Derivatization of Lewisite 1 and 2 for GC-MS Analysis (for context)
While this compound does not readily react with thiols, this protocol is provided for the analysis of potential co-contaminants Lewisite 1 and 2.[2][10]
1. Derivatization:
-
To the 1 mL concentrated extract from Protocol 1, add 100 µL of a derivatizing agent solution (e.g., 1,3-propanedithiol in methanol).
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[10]
2. GC-MS Analysis:
-
Analyze the derivatized sample using the same GC-MS conditions as described in Protocol 1. The derivatives of Lewisite 1 and 2 will have different retention times and mass spectra.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound in soil.
Caption: Logical relationship of analytical methods for Lewisite detection.
References
- 1. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of lewisite by derivatization with thiols [r-haas.de]
- 3. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosensors for Inorganic and Organic Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and development of colorimetric, whole-cell based, electrochemical biosensors for Arsenic detection: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Reaction of lewisites with dithiols [r-haas.de]
Application Note: Identification of Lewisite 3 by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the identification of the chemical warfare agent Lewisite 3 (Tris(2-chlorovinyl)arsine) in organic matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike Lewisite 1 and 2, this compound does not typically require derivatization for analysis, simplifying the workflow.[1][2] This protocol outlines the necessary steps from sample preparation to data analysis, providing recommended instrumental parameters and key mass spectral data for confident identification. This method is intended for use by trained researchers and scientists in properly equipped laboratory facilities.
Disclaimer: this compound is a highly toxic chemical warfare agent. All handling, sample preparation, and analysis must be conducted by qualified personnel in a laboratory equipped with appropriate engineering controls (e.g., fume hoods, ventilation) and personal protective equipment (PPE). Adherence to all institutional and governmental safety regulations is mandatory.
Introduction
Lewisite is a blistering agent (vesicant) containing arsenic. It exists in three forms: Lewisite 1 (L-1), Lewisite 2 (L-2), and this compound (L-3). Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a definitive and powerful technique for the identification of chemical warfare agents, providing both chromatographic separation and structural information for unambiguous confirmation.[1] While L-1 and L-2 are often derivatized with thiols to enhance stability and chromatographic performance, L-3 does not readily react with these agents and can be analyzed directly.[1][2][3] This protocol details a direct GC-MS method for the qualitative identification of L-3.
Experimental Protocol
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an electron ionization (EI) source.[4][5]
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms, or equivalent).
-
Autosampler and Vials: 2 mL amber glass vials with PTFE-lined caps.[6][7]
-
Syringes: Standard GC autosampler syringes.
-
General Laboratory Glassware: Volumetric flasks, pipettes.
-
Centrifuge: For removing particulates from sample extracts.[6][7]
-
Hexane (B92381) or Dichloromethane (DCM): GC-MS grade, for sample dilution and extraction.[2][7]
-
Helium: Ultra-high purity (99.999%), as GC carrier gas.
-
This compound Standard: Certified reference material for instrument calibration and retention time confirmation.
The goal of sample preparation is to extract L-3 into a volatile organic solvent suitable for GC-MS analysis, free from non-volatile contaminants.[6][7][8]
-
Liquid Samples (Organic Matrix):
-
If the sample is already in a volatile organic solvent (e.g., diesel oil), dilute a known volume with hexane or DCM to a final concentration of approximately 1-10 µg/mL.[1][6]
-
Vortex the sample for 30 seconds.
-
If particulates are present, centrifuge at 3000 rpm for 5 minutes.[6][7]
-
Carefully transfer the supernatant to a 2 mL GC vial for analysis.
-
-
Solid Samples (e.g., Soil):
-
Weigh approximately 1-5 g of the sample into a glass vial.
-
Add 10 mL of hexane or DCM.
-
Vortex vigorously for 2 minutes to extract the analyte.
-
Allow the solid material to settle, or centrifuge to separate the phases.
-
Transfer the organic extract (supernatant) to a clean GC vial.
-
Note: Avoid aqueous samples as water is not suitable for direct GC-MS analysis and Lewisites readily hydrolyze.[2][6][7]
GC-MS Instrumental Parameters
The following parameters serve as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Final Hold: Hold at 280 °C for 5 min | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3 - 5 minutes (to prevent filament damage from the solvent peak) |
Data Analysis and Identification
Identification of this compound is based on a match of both its gas chromatographic retention time and its mass spectrum against a certified reference standard.
-
Retention Time (RT): The retention time of the peak of interest in the sample chromatogram must match the RT of the this compound standard analyzed under identical conditions. A literature example identified L-3 at a retention time of approximately 16.58 minutes under its specific analytical conditions.[2]
-
Mass Spectrum: The EI mass spectrum of the peak must be consistent with the known fragmentation pattern of this compound. The mass spectrum serves as a "fingerprint" for the molecule.[5] The process involves the initial ionization of the molecule to form a molecular ion (M+•), which then breaks apart into characteristic fragment ions.[4][9][10]
Quantitative Data Summary
The following table summarizes key identification data for this compound.
| Compound | Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Characteristic Mass Ions (m/z) |
| This compound | C₆H₆AsCl₃ | 286.38 | Instrument Dependent | To be populated with specific fragmentation data when available from reference standards. |
(Note: Specific characteristic mass ions for this compound are less commonly published than for Lewisite 1. Analysis alongside a reference standard is critical for identifying the unique molecular ion and key fragment ions for confirmation.)
Workflow Diagram
The following diagram illustrates the complete workflow for the identification of this compound.
Caption: Experimental workflow for this compound identification by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. agilent.com [agilent.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. organomation.com [organomation.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
Application Note: Analysis of Lewisite 3 using Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lewisite 3, or tris(2-chlorovinyl)arsine, is a potent chemical warfare agent that poses a significant threat due to its blistering and systemic toxic effects. The rapid and sensitive detection of this compound in various matrices, particularly aqueous samples, is crucial for both environmental monitoring and verification of chemical weapons disarmament treaties. Hollow-fiber liquid-phase microextraction (HF-LPME) is a miniaturized sample preparation technique that offers high enrichment factors, requires minimal solvent, and provides excellent sample cleanup. This application note details a robust protocol for the extraction and analysis of this compound from aqueous samples using HF-LPME followed by gas chromatography-mass spectrometry (GC-MS), based on established methodologies.[1]
Quantitative Data Summary
The HF-LPME-GC-MS method demonstrates excellent performance for the analysis of this compound, as summarized in the table below.[1]
| Parameter | This compound |
| Linear Range (µg/mL) | 0.002 - 0.2 |
| Square Regression Coefficient (r²) | 0.9955 - 0.9992 |
| Limit of Detection (LOD) (µg/mL) | 0.002 |
| Reproducibility (RSD, %) | 8 - 10 |
Experimental Protocol
This protocol outlines the step-by-step procedure for the HF-LPME of this compound from aqueous samples, followed by GC-MS analysis.
1. Materials and Reagents
-
Hollow polypropylene (B1209903) fiber (e.g., Q3/2 Accurel KM)
-
Organic solvent for the supported liquid membrane (SLM)
-
Derivatizing agent
-
Acceptor phase solution
-
Sample vials
-
Microsyringe (10 µL)
-
Magnetic stirrer and stir bars
-
GC-MS system with a suitable capillary column
2. Preparation of the Hollow Fiber
-
Cut the hollow polypropylene fiber into segments of a desired length (e.g., 8 cm).
-
Immerse the fiber segment in the selected organic solvent (e.g., n-octane) for 5 minutes to impregnate the pores of the fiber, creating the supported liquid membrane (SLM).
-
After impregnation, remove the fiber and allow any excess solvent on the surface to evaporate.
3. Sample Preparation (Donor Phase)
-
Place an aqueous sample containing or suspected of containing this compound into a sample vial.
-
Adjust the pH of the sample to the optimal level.
-
If necessary, adjust the ionic strength of the sample by adding a salt (e.g., NaCl).
-
Add a magnetic stir bar to the vial.
4. HF-LPME Procedure
-
Fill a microsyringe with the acceptor phase solution, which also contains the derivatizing agent.
-
Carefully insert the microsyringe needle into one end of the impregnated hollow fiber.
-
Inject the acceptor phase into the lumen of the hollow fiber until it is completely filled.
-
Seal the open end of the hollow fiber.
-
Place the hollow fiber assembly into the sample vial, ensuring the fiber is fully submerged in the aqueous sample.
-
Place the vial on a magnetic stirrer and begin stirring at a constant, optimized speed.
-
Allow the extraction to proceed for the optimized extraction time.
5. Sample Analysis by GC-MS
-
After the extraction is complete, carefully remove the hollow fiber from the sample vial.
-
Withdraw the acceptor phase containing the derivatized this compound from the hollow fiber back into the microsyringe.
-
Inject a specific volume (e.g., 1 µL) of the acceptor phase into the GC-MS system for analysis.
-
The GC-MS is operated under conditions optimized for the separation and detection of the derivatized this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HF-LPME workflow for this compound analysis.
Caption: Workflow for this compound analysis using HF-LPME.
References
Developing Sensitive Biomarkers for Lewisite Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite is a potent arsenical vesicant (blistering agent) developed as a chemical warfare agent. It exists in three forms: Lewisite 1 (L1), Lewisite 2 (L2), and Lewisite 3 (L3), which are formed from the reaction of arsenic trichloride (B1173362) with one, two, or three molecules of acetylene, respectively. While L1 is the primary component, L3, or tris(2-chlorovinyl)arsine, is a common byproduct. Due to their shared reactive chloro-vinyl arsenical moiety, the toxicological effects and subsequent biomarkers are considered analogous across these forms. Exposure to Lewisite causes immediate and severe damage to the skin, eyes, and respiratory tract, and systemic absorption can lead to life-threatening conditions.[1][2]
The development of sensitive and specific biomarkers is critical for confirming exposure, assessing the extent of injury, and guiding the development of effective medical countermeasures. This document provides detailed application notes and protocols for the detection and quantification of key Lewisite biomarkers.
Mechanism of Action: The Role of Trivalent Arsenic
The toxicity of Lewisite is primarily driven by its trivalent arsenic (As³⁺) component.[3] Lewisite is highly lipophilic, allowing for rapid penetration of the skin and mucous membranes.[2] Once in the body, it readily reacts with sulfhydryl (-SH) groups present in proteins, particularly cysteine residues. This binding can inhibit critical enzymes involved in cellular metabolism, such as pyruvate (B1213749) dehydrogenase, leading to energy depletion and cell death.[3][4] This interaction also triggers a cascade of secondary effects, including the generation of reactive oxygen species (ROS), induction of the unfolded protein response (UPR), and a potent inflammatory response.[5]
Key Biomarkers for Lewisite Exposure
Sensitive detection of Lewisite exposure focuses on two main classes of biomarkers: its unique urinary metabolites and covalent protein adducts.
-
Urinary Metabolites: Lewisite is hydrolyzed in the body to 2-chlorovinylarsonous acid (CVAA), which can be further oxidized to 2-chlorovinylarsonic acid (CVAOA).[6] The detection of CVAA and CVAOA in urine is considered unequivocal evidence of Lewisite exposure, as they are not naturally occurring compounds.[6]
-
Protein Adducts: The high reactivity of Lewisite with thiol groups leads to the formation of stable covalent adducts with proteins.[4] These adducts, particularly on abundant proteins like hemoglobin, can serve as longer-term biomarkers of exposure.[7]
Quantitative Biomarker Data
The following tables summarize key quantitative data from various studies on Lewisite biomarker detection.
Table 1: Detection Limits for Lewisite Urinary Metabolites
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |
| CVAA | Urine | GC-MS with SPME | 7.4 pg/mL | [8] |
| CVAA | Urine | GC-MS with SPME | 0.1 ng/mL | [6][9] |
| CVAA | Urine | HPLC-ICP-MS | 1.3 µg/L | [10][11] |
| CVAOA | Urine | HPLC-ICP-MS | 1.4 µg/L | [10][11] |
| CVAA | Urine | LC-MS/MS | 3.3 µg/L | [12] |
Table 2: Biomarker Concentrations in Animal Exposure Models
| Species | Dose & Route | Matrix | Biomarker | Concentration / Time Point | Reference |
| Guinea Pig | 0.5 mg/kg s.c. | Urine | CVAA | Mean of 3.5 µg/mL (0-8h) | [6] |
| Guinea Pig | 0.5 mg/kg s.c. | Urine | CVAA | ≤100 ng/mL (16-24h) | [6] |
| Rat | 1.6 mg/kg | Urine | CVAA | Detectable for ~3 months | [6][9] |
| Guinea Pig | 0.25 mg/kg s.c. | Blood | CVAA | Detectable for at least 240h | [7] |
| Guinea Pig | 0.25 mg/kg s.c. | Urine | CVAA | Detectable for 12h | [7] |
Application Note 1: Quantification of Urinary CVAA and CVAOA by LC-MS/MS
This protocol describes a high-throughput method for the sensitive and specific quantification of the primary Lewisite metabolites, CVAA and CVAOA, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
Urine samples are prepared by a simple dilution or solid-phase extraction (SPE) to remove matrix interferences. For the analysis of total Lewisite metabolites, an oxidation step can be included to convert all CVAA to CVAOA. The prepared samples are then injected into an LC-MS/MS system. The analytes are separated chromatographically and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity.
Protocol: LC-MS/MS Analysis of CVAA/CVAOA
1. Materials and Reagents
-
Urine collection cups
-
Milli-Q or HPLC-grade water
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Hydrogen peroxide (30%) (optional, for total metabolite analysis)
-
CVAA and CVAOA analytical standards
-
Isotopically labeled internal standards (e.g., ¹³C₂-CVAA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Handling and Storage
-
Collect urine samples in sterile containers.
-
For short-term storage (up to 72 hours), keep samples at 4°C.
-
For long-term storage, freeze samples at -70°C or lower.
3. Sample Preparation (Simple Dilution Method)
-
Thaw frozen urine samples completely at room temperature and vortex to mix.
-
In a 1.5 mL microcentrifuge tube, combine 400 µL of urine with 40 µL of water and 1 mL of a buffer containing the internal standard.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.[10]
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate CVAA and CVAOA from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure standards. For CVAOA, a quantitative transition of m/z 186.9→61.0 has been reported.[12]
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity for each analyte and internal standard.
-
5. Data Analysis and Quantification
-
Prepare a calibration curve using a series of known concentrations of CVAA and CVAOA standards spiked into control urine.
-
Process the data using the instrument's software. Integrate the peak areas for the specific MRM transitions for each analyte and the internal standard.
-
Calculate the analyte concentration in the unknown samples by interpolating from the linear regression of the calibration curve.
Application Note 2: Screening for Lewisite-Protein Adducts by Proteomics
This protocol provides a general workflow for the identification of proteins adducted by Lewisite and the localization of the modification sites using a bottom-up proteomics approach.
Principle
Lewisite reacts with nucleophilic amino acid residues on proteins, primarily cysteine. To identify these adducted proteins, a "bottom-up" proteomics strategy is employed. Proteins are extracted from a biological sample (e.g., plasma, cells, or tissues) exposed to Lewisite. The proteins are then enzymatically digested into smaller peptides. This peptide mixture is analyzed by high-resolution LC-MS/MS. The resulting data is searched against a protein sequence database using specialized software that can identify peptides with unexpected mass shifts corresponding to the addition of a Lewisite-derived moiety.
Protocol: Bottom-Up Proteomics for Adduct Identification
1. Protein Extraction and Digestion
-
Harvest cells or tissue and lyse in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
Take a known amount of protein (e.g., 50-100 µg) and reduce disulfide bonds by incubating with dithiothreitol (B142953) (DTT).
-
Alkylate free cysteine residues with iodoacetamide (B48618) (IAA). This step is crucial to block unmodified cysteines.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
2. Peptide Desalting
-
Acidify the peptide digest with formic acid.
-
Clean up the peptides and remove salts using a C18 solid-phase extraction column or tip.
-
Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry the purified peptides in a vacuum centrifuge.
3. High-Resolution LC-MS/MS Analysis
-
Resuspend the dried peptides in a solution suitable for LC injection (e.g., 2% acetonitrile, 0.1% formic acid).
-
Analyze the peptides using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
LC: Use a long gradient (e.g., 60-120 minutes) to achieve deep separation of the complex peptide mixture.
-
MS: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a high-resolution MS1 scan to measure the mass-to-charge ratio of intact peptides, followed by MS/MS scans on the most abundant precursor ions to generate fragmentation data.
4. Bioinformatic Data Analysis
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, or open-source tools) capable of performing an "open modification" or "mass-tolerant" search.
-
Database: Search the acquired MS/MS spectra against a relevant protein sequence database (e.g., Human UniProt).
-
Search Parameters:
-
Enzyme: Trypsin.
-
Fixed Modification: Carbamidomethyl (C) (from IAA).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term).
-
Open Search: Allow for a wide mass tolerance window (e.g., +/- 500 Da) on a specific residue (cysteine) or on all amino acids to detect the mass shift caused by the Lewisite adduct. The expected mass of the 2-chlorovinylarsonous acid (CVAA) moiety is approximately 154.9 Da.
-
-
Analysis: The software will identify peptides with a mass modification corresponding to the Lewisite adduct. The MS/MS spectrum provides evidence for the peptide sequence and can often pinpoint the exact amino acid that has been modified.
Lewisite-Induced Cellular Signaling Pathways
Exposure to Lewisite triggers a complex cellular stress response. The initial interaction with proteins leads to oxidative stress through the generation of ROS. This, in turn, can activate the Unfolded Protein Response (UPR) and pro-inflammatory signaling cascades, ultimately leading to apoptosis or cell death. Identifying biomarkers within these pathways (e.g., specific cytokines or stress-response proteins) can provide further insight into the mechanism of injury and potential therapeutic targets.[5]
By utilizing these advanced analytical protocols, researchers can sensitively and specifically detect biomarkers of Lewisite exposure. This capability is fundamental to advancing our understanding of its toxicology and to the development of effective diagnostic tools and medical treatments for individuals exposed to this dangerous chemical agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. armyacademy.ro [armyacademy.ro]
- 7. Biomonitoring of exposure to lewisite based on adducts to haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of 2-chlorovinylarsonous acid in human urine by automated solid-phase microextraction--gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid analysis of Lewisite metabolites in urine by high-performance liquid chromatography-inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Safe Handling of Lewisite 3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Lewisite 3 is a highly toxic chemical warfare agent. These procedures are intended for trained professionals in properly equipped laboratory facilities. Adherence to all institutional, national, and international safety regulations is mandatory.
Hazard Overview
Lewisite is a potent vesicant (blistering agent) and a systemic poison due to its arsenic content.[1] It exists in three forms: Lewisite 1 (L-1), Lewisite 2 (L-2), and this compound (L-3).[2] this compound, or Tris(2-chlorovinyl)arsine, is a component of Lewisite mixtures.[3][4] In its pure form, it is an oily, colorless liquid, but impurities can cause it to appear amber to black.[1][5] It has a characteristic odor of geraniums.[1][5]
Exposure can occur through skin contact, eye contact, inhalation, or ingestion.[6] Lewisite penetrates standard clothing and even some types of rubber.[2][5] The effects of exposure are immediate, causing severe pain, irritation, and blistering of the skin, eyes, and respiratory tract.[1][7] Systemic absorption leads to "Lewisite shock," characterized by low blood pressure, and can cause damage to the liver, kidneys, and bone marrow.[2][8] Rapid decontamination is the only way to limit tissue injury.[6]
Exposure Guidelines
The U.S. Environmental Protection Agency (EPA) has established Acute Exposure Guideline Levels (AEGLs) for Lewisite 1, including its mixtures with Lewisite 2 and 3. These values represent airborne concentrations and are critical for risk assessment and emergency planning.
| Guideline | 10 minutes | 30 minutes | 60 minutes | 4 hours | 8 hours | Definition |
| AEGL-1 | Not Recommended | Not Recommended | Not Recommended | Not Recommended | Not Recommended | Notable discomfort, irritation, or certain asymptomatic non-sensory effects. |
| AEGL-2 | 1.3 mg/m³ | 0.47 mg/m³ | 0.25 mg/m³ | 0.07 mg/m³ | 0.037 mg/m³ | Irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape. |
| AEGL-3 | 3.9 mg/m³ | 1.4 mg/m³ | 0.74 mg/m³ | 0.21 mg/m³ | 0.11 mg/m³ | Life-threatening health effects or death. |
| Data sourced from NOAA CAMEO Chemicals.[9] |
The Department of Energy's Protective Action Criteria (PACs) are based on AEGLs.
| Guideline | Value |
| PAC-1 | 0.023 mg/m³ |
| PAC-2 | 0.25 mg/m³ |
| PAC-3 | 0.74 mg/m³ |
| Data sourced from NOAA CAMEO Chemicals.[9] |
Engineering Controls & Personal Protective Equipment (PPE)
All work with this compound must be conducted in a designated and restricted area with controlled access.[7]
-
Primary Engineering Control: All manipulations must be performed within a certified chemical fume hood or glovebox designed for high-hazard substances. Ventilation must be sufficient to maintain exposure levels below the established limits.
-
Secondary Controls: The laboratory should be under negative pressure relative to adjacent areas. Emergency shower and eyewash stations must be immediately accessible.[7]
Due to the extreme toxicity of Lewisite, maximum protection is required. Level A protection should be utilized, especially when the concentration is unknown.[6][10]
| Protection Level | Description | Components |
| Level A | Highest level of respiratory, skin, and eye protection. Required for high vapor concentrations or potential for skin contact.[11] | • NIOSH-certified CBRN full-face-piece Self-Contained Breathing Apparatus (SCBA) in pressure-demand mode.[6] • Totally-Encapsulating Chemical Protective (TECP) suit.[6] • Inner and outer chemical-resistant gloves.[6] • Chemical-resistant boots with steel toe and shank.[6] |
| Level B | Highest respiratory protection with lower skin protection. Used when vapors are present but skin contact is less likely.[11] | • NIOSH-certified CBRN SCBA.[11] • Hooded, chemical-resistant suit (non-encapsulating).[6] • Inner and outer chemical-resistant gloves.[11] • Chemical-resistant boots.[11] |
Experimental Protocols
Protocol 1: General Laboratory Handling of this compound
-
Preparation:
-
Ensure a second trained person ("buddy system") is present and aware of the procedures.
-
Verify that the chemical fume hood is functioning correctly.
-
Post warning signs indicating that this compound is in use.[7]
-
Prepare all necessary equipment (glassware, reagents, etc.) and place it within the fume hood.
-
Prepare a decontamination solution (e.g., 0.5% sodium hypochlorite) and keep it readily available inside the hood.[12]
-
Prepare waste containers for liquid and solid contaminated materials.
-
-
Donning PPE:
-
Don Level A or Level B protective equipment as determined by the site-specific risk assessment. A buddy must assist and verify proper donning.
-
-
Handling:
-
Perform all manipulations of this compound deep within the fume hood.
-
Use a positive displacement pipette for all liquid transfers.
-
Keep containers of this compound sealed when not in immediate use.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment within the fume hood using the prepared decontamination solution.
-
Securely seal all primary containers of this compound.
-
Seal all contaminated waste in designated, labeled containers.
-
-
Doffing PPE:
-
Proceed to the designated doffing area.
-
Follow a strict doffing procedure to avoid cross-contamination, typically assisted by a trained buddy. This involves a systematic removal and containment of the suit, gloves, and respiratory protection.
-
Protocol 2: Emergency Spill Response
-
Evacuate: Immediately alert personnel and evacuate the immediate spill area.[7] If the spill is outside the fume hood, evacuate the entire laboratory.
-
Isolate: Secure the area and prevent re-entry. Post "DO NOT ENTER - CHEMICAL SPILL" signs. Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[9]
-
Notify: Inform the institutional Environmental Health & Safety (EHS) office and emergency response team immediately.
-
Decontaminate (if trained): Only trained emergency responders with appropriate Level A PPE should manage the spill.
-
Cover the liquid spill with an absorbent material like vermiculite, dry sand, or earth.[7] Do not use combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the spill area with a suitable solution (e.g., 0.5% sodium hypochlorite), followed by a rinse.[12]
-
Ventilate the area to disperse any remaining vapors.[7]
-
Protocol 3: Personnel Decontamination Following Exposure
Rapid decontamination within minutes is critical to limit injury.[6]
-
Remove from Source: Immediately remove the affected person from the exposure source.[9] Rescuers must wear appropriate PPE to avoid becoming casualties.[8][9]
-
Remove Clothing: Immediately remove all contaminated clothing. Cut clothing off if necessary to avoid pulling it over the head.[1] Place contaminated clothing in a sealed plastic bag.[1]
-
Skin Decontamination: As quickly as possible, wash the affected skin with large amounts of soap and water.[1] If available, specialized kits like the Reactive Skin Decontamination Lotion (RSDL) may be used.[13]
-
Eye Decontamination: If eyes are exposed, flush with plain water for at least 15 minutes.[9][14] Remove contact lenses if present.[1]
-
Seek Medical Attention: Transport the victim to a medical facility immediately.[6] Inform medical personnel of the nature of the chemical exposure. Treatment may include the administration of the antidote Dimercaprol (British Anti-Lewisite or BAL) for systemic effects, which must be done in a hospital setting.[6][8]
Waste Disposal
All materials contaminated with this compound, including absorbent materials, used PPE, and contaminated labware, must be treated as hazardous waste.
-
Segregate waste into solid and liquid streams.
-
Place waste in sealed, clearly labeled, and chemically compatible containers.[7]
-
Store waste containers in a designated, secure, and ventilated area.
-
Arrange for disposal through the institution's certified hazardous waste management program.
Visualizations
Caption: Figure 1: Laboratory Workflow for this compound Handling.
Caption: Figure 2: Emergency Response for this compound Spill.
Caption: Figure 3: Personnel Decontamination Protocol.
References
- 1. Lewisite | Chemical Emergencies | CDC [cdc.gov]
- 2. Lewisite - Wikipedia [en.wikipedia.org]
- 3. web.mit.edu [web.mit.edu]
- 4. opcw.org [opcw.org]
- 5. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 7. nj.gov [nj.gov]
- 8. Blister Agents: Lewisite (L), Mustard-Lewisite Mixture (HL) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. LEWISITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Decontamination - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nrt.org [nrt.org]
- 14. ehs.lbl.gov [ehs.lbl.gov]
Decontamination Protocols for Lewisite 3 Spills in a Laboratory Setting: Application Notes for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the safe and effective decontamination of Lewisite 3 (L-3) spills within a laboratory environment. This compound, an organoarsenic chemical warfare agent, poses a significant health risk due to its vesicant (blistering) and systemic toxic properties. These protocols are intended to provide clear, actionable guidance to laboratory personnel for mitigating exposure and ensuring a safe working environment following a spill. The provided methodologies are based on established chemical neutralization principles and safety procedures. All quantitative data are summarized for easy reference, and a detailed experimental workflow is provided.
Chemical and Physical Properties of this compound
Lewisite is the common name for a series of organoarsenic compounds, with Lewisite 1 (L-1, 2-chlorovinyldichloroarsine) being the primary component. This compound (tris(2-chlorovinyl)arsine) is a related compound that may be present in mixtures.[1] In its pure form, Lewisite is a colorless, oily liquid with a distinct odor of geraniums.[2][3] However, impure samples can range in color from amber to black.[1] Lewisite is highly reactive and poses a severe hazard upon contact with skin, eyes, or the respiratory tract, causing immediate pain and tissue damage.[1][4] It can penetrate standard laboratory clothing and some types of rubber gloves.[3]
Table 1: Physical and Chemical Properties of Lewisite 1 (as a reference for Lewisite compounds)
| Property | Value | Reference |
| Chemical Formula | C₂H₂AsCl₃ | [5] |
| Molecular Weight | 207.31 g/mol | [2] |
| Appearance | Colorless, oily liquid (pure) | [1][2] |
| Odor | Geranium-like | [2][3] |
| Boiling Point | 190 °C (374 °F) | [3][5] |
| Melting Point | -18 °C (0 °F) | [3] |
| Vapor Pressure | 0.58 mmHg at 25 °C | [3] |
| Solubility in Water | Reacts (hydrolyzes) | [3] |
Decontamination Agents and Mechanisms
The primary mechanism for neutralizing Lewisite is through hydrolysis and oxidation, which converts the toxic organoarsenic compound into less harmful arsenic salts.[3] Alkaline solutions accelerate this process.[3] Several chemical agents are effective for the decontamination of Lewisite.
Table 2: Recommended Decontaminants for this compound Spills
| Decontaminant | Concentration | Recommended Contact Time | Efficacy & Notes |
| Sodium Hypochlorite (Bleach) | 5-10% aqueous solution | ≥ 30 minutes | Highly effective. Corrosive to some metals. Ensure thorough rinsing after decontamination.[5][6] |
| Hydrogen Peroxide | 3% aqueous solution | ≥ 30 minutes | Effective in neutralizing the vesicant properties.[6] |
| Aqueous Sodium Hydroxide | 10% (w/v) solution | ≥ 60 minutes | Effective for bulk neutralization. Strongly corrosive, handle with extreme care.[5] |
| Aqueous Sodium Permanganate | 20% (w/v) solution | ≥ 60 minutes | Effective in destroying Lewisite, producing inorganic pentavalent arsenate.[7] |
Signaling Pathway of Lewisite Toxicity
Lewisite exerts its toxic effects through multiple mechanisms at the cellular level. A key pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent induction of the Unfolded Protein Response (UPR), leading to cellular stress, inflammation, and apoptosis (cell death).[6] Lewisite's arsenic component also targets sulfhydryl groups in proteins, inhibiting critical enzymes like the pyruvate (B1213749) dehydrogenase complex, which disrupts cellular metabolism.
Caption: this compound molecular toxicity pathway.
Experimental Protocols for this compound Spill Decontamination
This section provides a step-by-step protocol for managing a this compound spill in a laboratory setting. This protocol should be practiced regularly by all laboratory personnel working with this agent.
Immediate Actions (First 60 Seconds)
-
Alert Personnel: Immediately and calmly alert all personnel in the vicinity of the spill.
-
Evacuate Immediate Area: All personnel not essential for the cleanup should evacuate the immediate area.
-
Isolate the Spill: If safe to do so, prevent the spread of the liquid by using absorbent materials to create a dike around the spill.[8]
-
Ventilation: If the spill is in a fume hood, keep the hood running. If not, and if it is safe to do so without spreading vapors to other areas, increase ventilation to the room.[8]
Personal Protective Equipment (PPE)
All personnel involved in the cleanup must wear the appropriate PPE. The minimum required PPE for a Lewisite spill is Level A protection, which includes:
-
Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or positive-pressure supplied-air respirator with escape SCBA.
-
Totally encapsulating chemical-protective suit.
-
Inner and outer chemical-resistant gloves.
-
Chemical-resistant boots with a steel toe and shank.
Spill Decontamination Procedure
This procedure should be performed by at least two trained individuals.
-
Prepare Decontamination Solution: Prepare a fresh solution of one of the recommended decontaminants (see Table 2). For example, a 10% solution of household bleach in water.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite (B1170534) or clay-based kitty litter, working from the outside in.[8] Do not use combustible materials like paper towels directly on the spill.
-
Apply Decontaminant: Carefully apply the decontamination solution to the absorbent material, ensuring it is fully saturated. Avoid splashing.
-
Allow Contact Time: Allow the decontaminant to react for the recommended contact time (e.g., at least 30 minutes for bleach solution).
-
Collect Contaminated Material: Using tongs or a scoop, carefully collect the absorbent material and place it into a labeled, leak-proof hazardous waste container.
-
Decontaminate Surfaces: Apply fresh decontamination solution to the spill surface and surrounding areas that may have been contaminated. Wipe the area with chemical-resistant wipes, moving from the least contaminated to the most contaminated areas.
-
Rinse Surfaces: If a corrosive decontaminant like bleach was used, rinse the surface with water to remove any residue. Collect the rinse water as hazardous waste.
-
Decontaminate Equipment: All tools and equipment used in the cleanup must be thoroughly decontaminated or disposed of as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Post-Decontamination Verification
After the cleanup is complete, the area must be tested for residual arsenic contamination to ensure it is safe for re-entry. This should be performed by trained personnel using appropriate analytical methods, such as surface wipe sampling followed by analysis.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the decontamination protocol.
Caption: this compound spill decontamination workflow.
Conclusion
A spill of this compound in a laboratory setting is a serious incident that requires a rapid and well-coordinated response. Adherence to these detailed protocols, including the use of appropriate personal protective equipment and effective decontamination agents, is critical to minimizing health risks and ensuring the safety of all laboratory personnel. Regular training and drills on these procedures are highly recommended.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface decontamination for blister agents Lewisite, sulfur mustard and agent yellow, a Lewisite and sulfur mustard mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ferris.edu [ferris.edu]
- 5. health.maryland.gov [health.maryland.gov]
- 6. nrt.org [nrt.org]
- 7. epa.gov [epa.gov]
- 8. epaosc.org [epaosc.org]
Application Notes: Arsenic Speciation in Lewisite 3 Degradation Studies
Introduction
Lewisite is an organoarsenic chemical warfare agent developed for its potent vesicant (blistering) properties. The synthesis of Lewisite 1 (2-chlorovinylarsonous dichloride) also produces byproducts, including bis(2-chlorovinyl)arsinous chloride (Lewisite 2) and tris(2-chlorovinyl)arsine, known as Lewisite 3 (L-3).[1][2] For environmental remediation and toxicology, understanding the degradation of these agents is crucial. This compound, upon release into the environment, undergoes degradation primarily through hydrolysis and oxidation.[3][4] The arsenic atom in L-3 is in the trivalent state (As(III)), which is highly toxic. Environmental degradation eventually converts the organoarsenic compounds into inorganic forms of arsenic, with the pentavalent state (As(V)) being generally less toxic than the trivalent state (As(III)).[3][5]
Therefore, simply measuring total arsenic concentration is insufficient for assessing the environmental risk and the efficacy of remediation strategies. Arsenic speciation, the analytical practice of identifying and quantifying the different chemical forms of arsenic, is essential. By distinguishing between L-3, its intermediate organoarsenic degradation products (which are also toxic), and the final inorganic arsenic species (arsenite and arsenate), researchers can accurately monitor the degradation process, evaluate changes in toxicity over time, and ensure the completeness of detoxification.[5] The "gold standard" analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6][7]
This compound Degradation Pathway
This compound degradation in an aqueous environment proceeds through a sequence of hydrolysis and oxidation reactions. The initial steps involve the sequential hydrolysis of the three 2-chlorovinyl groups attached to the arsenic atom. This process generates intermediate trivalent organoarsenic species. Subsequent oxidation of these trivalent intermediates leads to the formation of more stable, pentavalent arsenic compounds. Ultimately, the carbon-arsenic bonds are cleaved, resulting in the formation of inorganic arsenite (As(III)) and its subsequent oxidation to inorganic arsenate (As(V)).[4][8][9]
Quantitative Data from a Representative Degradation Study
The following table presents representative data from a hypothetical time-course study of this compound degradation in a buffered aqueous solution (pH 7). The concentrations of this compound and its key degradation products are monitored over 168 hours to illustrate the kinetics of the process.
Table 1: Representative Time-Course of this compound Degradation and Arsenic Speciation
| Time (hours) | This compound (µg/L as As) | CVAA (µg/L as As) | CVAOA (µg/L as As) | Inorganic As(III) (µg/L as As) | Inorganic As(V) (µg/L as As) |
| 0 | 1000 | < 1.0 | < 1.0 | < 1.0 | < 1.0 |
| 1 | 750 | 210 | 15 | 5 | < 1.0 |
| 6 | 320 | 480 | 110 | 25 | 5 |
| 24 | 50 | 350 | 400 | 80 | 20 |
| 72 | < 1.0 | 80 | 550 | 150 | 120 |
| 168 | < 1.0 | < 1.0 | 150 | 85 | 665 |
Note: Data are representative and intended for illustrative purposes.
Experimental Workflow and Protocols
A robust experimental workflow is critical for accurate arsenic speciation in this compound degradation studies. The process involves initiating the degradation reaction, collecting samples at specific time points, quenching the reaction to preserve the arsenic species, preparing the sample for analysis, and finally, performing the separation and quantification using HPLC-ICP-MS.
Protocol 1: Sample Preparation from Degradation Experiment
This protocol details the steps for collecting and preparing aqueous samples from a this compound degradation study for arsenic speciation analysis.
1. Materials and Reagents:
-
This compound stock solution
-
Buffered solution (e.g., phosphate (B84403) buffer, pH 7)
-
Quenching solution (e.g., 2% v/v Formic Acid)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Autosampler vials (polypropylene)
-
Internal Standard (e.g., Germanium or other suitable element not present in the sample)
2. Procedure:
-
Initiate Degradation: Spike the buffered solution with the this compound stock solution to achieve the desired starting concentration (e.g., 1000 µg/L as As). Start a timer immediately. Maintain the solution at a constant temperature (e.g., 25°C) with gentle stirring.
-
Sample Collection: At each designated time point (e.g., 0, 1, 6, 24, 72, 168 hours), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the 1.0 mL aliquot to a vial containing a pre-measured amount of quenching solution. The goal is to rapidly lower the pH and temperature to halt further degradation and preserve the existing arsenic species distribution. For example, add the 1.0 mL sample to 1.0 mL of chilled 2% formic acid.
-
Filtration: To remove any precipitates (e.g., polymeric lewisite oxide), filter the quenched sample through a 0.22 µm syringe filter into a clean autosampler vial.[4][9]
-
Dilution and Internal Standard: Perform a final dilution if necessary to bring the arsenic concentrations within the calibration range of the instrument. Add the internal standard to all samples, blanks, and calibration standards to correct for instrument drift.
-
Storage: Store the prepared samples at 4°C and analyze as soon as possible, preferably within 24 hours, to minimize the risk of species interconversion.[10]
Protocol 2: Arsenic Speciation by HPLC-ICP-MS
This protocol provides a general methodology for the chromatographic separation and detection of this compound degradation products. Instrument parameters should be optimized for the specific system in use.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), preferably with a collision/reaction cell
-
HPLC Column: C8 or C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size)
-
Arsenic species standards: As(III), As(V), CVAA, CVAOA
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water
-
Mobile Phase B: Acetonitrile
2. HPLC Method:
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 1% B
-
2-10 min: Ramp to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 1% B
-
13-18 min: Column re-equilibration (Note: This is a starting point; the gradient must be optimized to ensure separation of all target analytes.)
-
3. ICP-MS Method:
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min Ar
-
Nebulizer Gas Flow: ~1.0 L/min Ar
-
Monitored m/z:
-
Dwell Time: ~100 ms (B15284909) per isotope
-
Data Acquisition: Time-Resolved Analysis (TRA) mode.
4. Calibration and Quantification:
-
Prepare a series of mixed-species calibration standards in a matrix matching the diluted samples (e.g., 1% formic acid).
-
Generate a calibration curve for each arsenic species by plotting the instrument response (analyte signal / internal standard signal) against the concentration.
-
Quantify the arsenic species in the unknown samples by interpolating their response from the calibration curves. The concentration is typically reported in µg/L of arsenic (µg/L as As).
References
- 1. Lewisite - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analytical techniques for arsenic speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lewisite exposure biomarkers in urine by liquid chromatography – inductively coupled plasma tandem mass spectrometry: with an accelerated matrix-matched stability study - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. preprints.org [preprints.org]
Application Notes and Protocols for Characterizing Lewisite 3 Protein Adducts using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lewisite 3 is a potent arsenical chemical warfare agent that readily forms covalent adducts with proteins, primarily targeting nucleophilic amino acid residues such as cysteine.[1][2] The formation of these adducts can disrupt protein structure and function, leading to cellular toxicity and the activation of stress response pathways.[3][4] Understanding the specific proteins targeted by this compound and the sites of adduction is crucial for elucidating its mechanism of toxicity and developing effective countermeasures. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the identification and characterization of protein adducts.[5][6] These application notes provide detailed protocols and workflows for the characterization of this compound protein adducts using both "bottom-up" and "top-down" proteomic approaches.
Data Presentation
Table 1: Quantified this compound Adduction Sites on Target Proteins
| Protein | Peptide Sequence | Modified Residue | Fold Change (Lewisite-Treated vs. Control) | p-value |
| User Data | User Data | User Data | User Data | User Data |
| User Data | User Data | User Data | User Data | User Data |
| User Data | User Data | User Data | User Data | User Data |
Table 2: Relative Abundance of Proteins in the Unfolded Protein Response Pathway Following this compound Exposure
| Protein | Gene Name | Relative Abundance Change (Lewisite-Treated vs. Control) | Function in UPR |
| GRP78 | HSPA5 | User Data | Chaperone, ER stress sensor |
| p-eIF2α | EIF2S1 | User Data | Translation initiation factor (phosphorylated) |
| ATF4 | ATF4 | User Data | Transcription factor |
| CHOP | DDIT3 | User Data | Pro-apoptotic transcription factor |
| PERK | EIF2AK3 | User Data | ER stress sensor kinase |
| IRE1α | ERN1 | User Data | ER stress sensor endonuclease |
Experimental Protocols
Protocol 1: Bottom-Up Proteomics Workflow for Identification of this compound Protein Adducts
This protocol outlines a general workflow for identifying this compound-adducted peptides from complex protein mixtures derived from exposed cells or tissues.
1. Sample Preparation and Protein Extraction:
-
Cell Lysis: Lyse cells exposed to this compound (and control cells) in a buffer containing a strong denaturant to solubilize proteins and inhibit proteases. A suitable buffer is 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, supplemented with a protease inhibitor cocktail.
-
Tissue Homogenization: Homogenize tissue samples in the same lysis buffer using a mechanical homogenizer.
-
Protein Precipitation (Optional but Recommended): To remove non-protein contaminants, precipitate proteins using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation.
2. In-Solution Protein Digestion:
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark. Note: this compound adducts on cysteine are the primary target of interest; therefore, this step alkylates non-adducted cysteines.
-
Urea Dilution: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1 M, which is necessary for optimal trypsin activity.
-
Enzymatic Digestion: Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
3. In-Gel Protein Digestion (for 2D-PAGE separated samples):
-
Excision and Destaining: Excise protein spots of interest from the Coomassie-stained 2D gel. Destain the gel pieces with a solution of 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation: Reduce and alkylate the proteins within the gel pieces as described for the in-solution protocol.
-
Digestion: Add trypsin solution (typically 10-20 ng/µL in 50 mM ammonium bicarbonate) to the dehydrated gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
4. Enrichment of Cysteine-Containing (and potentially adducted) Peptides (Optional):
-
To increase the chances of identifying low-abundance adducted peptides, consider using an enrichment strategy targeting cysteine-containing peptides. This can be achieved using commercially available kits based on thiol-specific covalent chromatography.
5. LC-MS/MS Analysis:
-
Chromatography: Separate the digested peptides using a reverse-phase nano-liquid chromatography (nanoLC) system. A typical gradient would be a 60-minute gradient from 5% to 40% acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan MS spectra over a mass range of m/z 350-1500.
-
MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the same peptide.
-
6. Data Analysis:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against a relevant protein database (e.g., human UniProt).
-
Include a variable modification corresponding to the mass of the this compound adduct on cysteine residues (and other potential target residues). The mass of the this compound moiety (C2H2AsCl) is approximately 136.9 Da. However, the exact mass shift will depend on the reaction mechanism (e.g., loss of HCl). Careful determination of the expected mass shift is crucial.
-
Set other relevant parameters such as precursor and fragment mass tolerances, enzyme specificity, and fixed modifications (e.g., carbamidomethylation of cysteine if IAA was used).
-
Filter the identification results based on a false discovery rate (FDR) of less than 1%.
Protocol 2: Top-Down Proteomics Workflow for Characterization of Intact this compound-Adducted Proteins
Top-down proteomics analyzes intact proteins, providing information on the complete protein sequence and all its modifications.
1. Sample Preparation:
-
Protein Purification: Isolate the protein of interest using methods such as immunoprecipitation or chromatography.
-
Buffer Exchange: Exchange the purified protein into a volatile buffer compatible with mass spectrometry, such as 200 mM ammonium acetate.
2. Mass Spectrometry Analysis:
-
Direct Infusion or LC-MS: Introduce the intact protein into a high-resolution mass spectrometer via direct infusion or coupled to a liquid chromatography system for separation of different proteoforms.
-
MS1 Scan: Acquire a high-resolution full MS scan to determine the accurate mass of the intact protein and its adducted forms.
-
MS/MS Fragmentation: Isolate the precursor ion of the adducted protein and fragment it using techniques like electron transfer dissociation (ETD) or ultraviolet photodissociation (UVPD), which are effective for large proteins.
3. Data Analysis:
-
Deconvolute the MS1 spectra to determine the neutral mass of the intact proteins.
-
Analyze the MS/MS data to localize the site of this compound adduction on the protein sequence. Specialized software for top-down proteomics analysis is required.
Mandatory Visualizations
Signaling Pathway Diagram
Lewisite exposure is known to induce the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3][10] The adduction of key ER chaperones and signaling proteins by Lewisite is a likely mechanism for the initiation of this pathway.
Caption: this compound-induced Unfolded Protein Response signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a bottom-up proteomics workflow for the identification of this compound protein adducts.
References
- 1. Biomonitoring of exposure to lewisite based on adducts to haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewisite: its chemistry, toxicology, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein adduct formation as a molecular mechanism in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. Stable isotope labeling by amino acids in cell culture for quantitative proteomics. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Lewisite 3 Hydrolysis Products
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals engaged in the analysis of hydrolysis products of Lewisite, with a focus on Lewisite 3. Lewisite is a potent chemical warfare agent, and its rapid hydrolysis in the environment and in biological systems necessitates sensitive and specific analytical methods for exposure assessment and environmental monitoring.
Introduction to Lewisite Hydrolysis
Lewisite 1 (2-chlorovinyldichloroarsine) is the most well-known of the lewisites. However, the manufacturing process also yields byproducts, including Lewisite 2 (bis(2-chlorovinyl)chloroarsine) and this compound (tris(2-chlorovinyl)arsine). Upon contact with water, these compounds undergo hydrolysis.
The primary hydrolysis product of Lewisite 1 is 2-chlorovinylarsonous acid (CVAA), which is subsequently oxidized to the less toxic 2-chlorovinylarsonic acid (CVAOA). While specific studies on the hydrolysis of this compound are limited, based on the chemical reactivity of organoarsenicals, it is anticipated that its hydrolysis would also ultimately lead to the formation of CVAA and CVAOA, potentially through intermediate species.
Logical Relationship of Lewisite Hydrolysis
Caption: Hydrolysis pathway of Lewisite to its primary degradation products.
Analytical Methods for Lewisite Hydrolysis Products
Several advanced analytical techniques are employed for the sensitive and selective determination of CVAA and CVAOA in various matrices, including environmental and biological samples.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a powerful technique for the speciation of arsenic compounds, offering high sensitivity and specificity.
Experimental Workflow for HPLC-ICP-MS Analysis
Caption: General workflow for the analysis of Lewisite metabolites by HPLC-ICP-MS.
Protocol for HPLC-ICP-MS Analysis of CVAA and CVAOA in Urine
-
Sample Preparation:
-
Dilute 400 µL of urine with 40 µL of water and 1 mL of a buffer solution containing an internal standard.
-
Vortex the mixture.
-
Centrifuge the sample prior to analysis.
-
-
HPLC Conditions:
-
Column: Reversed-phase polar embedded column.
-
Mobile Phase: Isocratic elution. The exact composition should be optimized for the specific column and instrument.
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 10-50 µL.
-
-
ICP-MS Conditions:
-
Monitored m/z: 75 (for arsenic).
-
Gas: Argon.
-
The use of a dynamic reaction cell may not be necessary due to the chromatographic separation of arsenicals from chloride interferences.
-
Quantitative Data for HPLC-ICP-MS
| Parameter | Value | Reference |
| Method Detection Limit (CVAA) | 1.3 µg/L | |
| Method Detection Limit (CVAOA) | 1.4 µg/L | |
| Linearity | At least three orders of magnitude | |
| Relative Standard Deviation (RSD) | 3-6% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the quantification of target analytes in complex matrices.
Protocol for LC-MS/MS Analysis of CVAOA in Human Urine
-
Sample Preparation (SPE):
-
Treat the urine sample with hydrogen peroxide to oxidize any remaining CVAA to CVAOA.
-
Perform solid-phase extraction (SPE) using a normal-phase silica (B1680970) cartridge to clean up the sample.
-
-
LC Conditions:
-
Column: Dual column reversed-phase C18.
-
Mobile Phase: A gradient of aqueous formic acid and methanol (B129727) is typically used.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Transitions:
-
Quantitative: m/z 186.9 → 61.0
-
Confirmation: m/z 186.9 → 91.0
-
-
Use of an isotopically labeled internal standard (e.g., CVAA-¹³C₂D₂) is recommended for accurate quantification.
-
Quantitative Data for LC-MS/MS
| Parameter | Value | Reference |
| Method Detection Limit (as CVAA) | 3.3 µg/L | |
| Calibration Range (as CVAA) | 25–3,200 µg/L | |
| Cycle Time | 5.8 min |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like CVAA, a derivatization step is necessary to increase their volatility.
Protocol for Dispersive Derivatization Liquid-Liquid Microextraction (DDLLME)-GC-MS Analysis of CVAA in Urine
-
Derivatization and Extraction:
-
To the urine sample, add methanol (dispersive solvent), chloroform (B151607) (extraction solvent), and ethanedithiol (derivatizing reagent).
-
Vortex the mixture to facilitate the derivatization of CVAA and its extraction into the chloroform phase.
-
Centrifuge to separate the phases and collect the chloroform layer for GC-MS analysis.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to separate the analytes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.
-
Quantitative Data for DDLLME-GC-MS
| Parameter | Value (in SIM mode) | Value (in Scan mode) | Reference |
| Limit of Detection (LOD) | 0.015 µg/L | 0.30 µg/L | |
| Linear Range | - | 1-400 µg/L | |
| Relative Standard Deviation (RSD) | 3.2-5.5% | - |
Toxicological Signaling Pathways of Lewisite Hydrolysis Products
The toxicity of arsenicals, including the hydrolysis products of Lewisite, is largely attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways.
Signaling Pathway of Arsenical-Induced Cellular Toxicity
Caption: Simplified signaling cascade of arsenical-induced cellular toxicity.
Arsenicals such as CVAA can enter cells and lead to an increase in reactive oxygen species (ROS), causing oxidative stress. This oxidative stress can activate several downstream signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK, and the transcription factor Nuclear Factor-kappa B (NF-κB). Activation of these pathways can result in inflammation and programmed cell death (apoptosis), contributing to the overall toxicity of the compound.
Conclusion
The analysis of this compound hydrolysis products is critical for assessing exposure and environmental contamination. While direct studies on this compound are scarce, the well-established methods for its primary analog, Lewisite 1, provide a robust framework for detection and quantification. The primary hydrolysis products, CVAA and CVAOA, can be reliably analyzed using sensitive techniques such as HPLC-ICP-MS, LC-MS/MS, and GC-MS. Understanding the toxicological pathways of these arsenicals is also crucial for developing effective countermeasures and medical treatments. The protocols and data presented here serve as a comprehensive guide for professionals in the field.
Application Notes and Protocols for In Vitro Skin Model-Based Lewisite Toxicity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lewisite is a potent organo-arsenic chemical warfare agent that inflicts severe damage upon contact with skin, eyes, and the respiratory tract.[1] Its lipophilic nature allows for rapid penetration of the skin, causing immediate pain, followed by inflammation, erythema, and the formation of large, painful blisters within hours.[2][3] Systemic absorption can lead to life-threatening conditions, including "Lewisite shock" and multi-organ failure. The primary mechanism of Lewisite toxicity involves its high reactivity with thiol groups in proteins, leading to enzyme inhibition, energy depletion, and ultimately, cell death.[4] Recent studies have elucidated that Lewisite exposure triggers a cascade of cellular events, including the generation of reactive oxygen species (ROS), induction of the unfolded protein response (UPR), significant inflammatory responses, and apoptosis in epidermal keratinocytes.[2][5]
Historically, the study of Lewisite toxicity and the development of effective countermeasures have relied on animal models. However, ethical considerations and the need for high-throughput screening have driven the adoption of advanced in vitro models. Three-dimensional (3D) reconstructed human epidermis (RHE) models, such as EpiDerm™ and EpiSkin™, offer a physiologically relevant alternative.[6][7][8] These models consist of normal human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis that structurally and functionally mimics human skin, providing a valuable platform for toxicological assessment and the screening of potential antidotes.[7][9][10]
This document provides detailed protocols for utilizing RHE models to assess Lewisite-induced skin toxicity, methods for quantifying cellular damage, and an overview of the key signaling pathways involved.
Key Experimental Protocols
Protocol 1: Culture and Handling of Reconstructed Human Epidermis (RHE) Models
This protocol outlines the basic steps for the culture of commercially available RHE models prior to toxicant exposure.
-
Model Acclimatization: Upon receipt, carefully unpack the RHE tissues. Under sterile conditions in a laminar flow hood, transfer the tissue inserts to 6-well plates containing 1.0 mL of pre-warmed maintenance medium per well.
-
Incubation: Place the plates in a humidified incubator at 37°C with 5% CO₂ for a minimum of 12-24 hours to allow the tissues to recover from shipping stress.
-
Medium Change: Change the medium every other day. Aspirate the old medium from the bottom of the well and dispense fresh, pre-warmed medium, ensuring no bubbles are trapped beneath the tissue insert.
Protocol 2: Lewisite Exposure on RHE Models
This protocol describes the topical application of Lewisite to the RHE model surface. Extreme caution must be exercised when handling Lewisite, which should only be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation of Dosing Solutions: Prepare serial dilutions of Lewisite in an appropriate vehicle (e.g., ethanol, glycerol/water mixture).[2]
-
Application: Carefully transfer the RHE tissue inserts to new 6-well plates containing fresh, pre-warmed assay medium.
-
Topical Dosing: Gently apply a small, precise volume (e.g., 25-50 µL) of the Lewisite solution or vehicle control directly onto the surface of the stratum corneum. Ensure the liquid is spread evenly across the tissue surface.
-
Exposure Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired exposure duration (e.g., 6, 12, or 24 hours).
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Post-Exposure Wash: After the exposure period, gently wash the tissue surface twice with 0.5 mL of sterile phosphate-buffered saline (PBS) to remove any residual Lewisite.
-
MTT Incubation: Transfer each tissue insert to a 24-well plate containing 300 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution prepared in assay medium.
-
Incubate: Place the plate in the incubator for 3 hours at 37°C and 5% CO₂. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Extraction: Remove the tissue inserts from the MTT solution. Gently blot the bottom of the insert and place it in a new 24-well plate. Add 2.0 mL of isopropanol (B130326) to each well to extract the formazan crystals.
-
Extraction Incubation: Seal the plate and shake on a plate shaker for at least 2 hours at room temperature, protected from light.
-
Quantification: Transfer 200 µL of the isopropanol extract from each well to a 96-well plate. Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control tissues.
Protocol 4: Quantification of Inflammatory Gene Expression (RT-qPCR)
This protocol is for measuring changes in the expression of key inflammatory genes.
-
Tissue Lysis: Following Lewisite exposure, wash the RHE tissue and transfer it to a tube containing an appropriate lysis buffer (e.g., Buffer RLT from Qiagen). Homogenize the tissue using a bead mill or rotor-stator homogenizer.
-
RNA Extraction: Isolate total RNA from the lysate using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Real-Time Quantitative PCR (RT-qPCR): Perform qPCR using a qPCR instrument, SYBR Green master mix, and primers specific for target inflammatory genes (e.g., IL-6, IL-1β, TNF-α, CXCL1, CXCL5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.
Experimental Data and Observations
Quantitative data from studies using human keratinocytes and murine skin models demonstrate the significant toxicological impact of Lewisite.
| Parameter | Cell/Tissue Model | Lewisite Concentration | Result | Reference |
| IC₅₀ (Half Maximal Inhibitory Concentration) | Human Keratinocytes (HaCaT) | 2.5 µmol/L | 50% reduction in cell viability after 6 hours | [2] |
| Cell Viability | Human Keratinocytes | 60 µM (5 min exposure) | Significant decrease in tetrazolium reduction after 2 hours | [11] |
| Membrane Integrity (LDH Leakage) | Human Keratinocytes | 60 µM (5 min exposure) | Significant increase in LDH release after 6 hours | [11] |
| Energy Metabolism (ATP Content) | Human Keratinocytes | 60 µM (5 min exposure) | Significant decrease in intracellular ATP after 6 hours | [11] |
| Gene | Tissue Model | Fold Change vs. Control | Observation | Reference |
| Il6 | Murine Skin | 11-fold increase | Pro-inflammatory cytokine associated with acute-phase response | [2] |
| Il20 | Murine Skin | 6-fold increase | Th17 cytokine involved in cutaneous inflammation | [2] |
| Cxcl1 | Murine Skin | 2 to 11-fold increase | Chemokine involved in neutrophil recruitment | [2] |
| Cxcl5 | Murine Skin | 2 to 11-fold increase | Chemokine involved in neutrophil recruitment | [2] |
| Il1f6 | Murine Skin | 100-fold decrease | Down-regulation of a cytokine involved in inflammatory diseases | [2] |
Visualized Workflows and Signaling Pathways
To effectively plan and interpret experiments, it is crucial to understand both the experimental process and the underlying biological mechanisms.
Caption: Experimental workflow for Lewisite toxicity testing using RHE models.
The toxicity of Lewisite is driven by a complex interplay of molecular signaling pathways. Exposure initiates a cascade that leads to widespread cellular damage and tissue injury.
Caption: Key signaling cascade in Lewisite-induced skin injury.
Conclusion
Reconstructed human epidermis models provide a robust and ethically sound platform for investigating the cutaneous toxicity of Lewisite. These in vitro systems allow for the detailed study of molecular mechanisms, the quantification of dose-dependent cellular damage, and the high-throughput screening of potential medical countermeasures. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage these advanced models to better understand and ultimately mitigate the devastating effects of Lewisite exposure. The elucidated signaling pathway, highlighting the roles of ROS and the UPR, confirms that antioxidants like N-acetylcysteine and chemical chaperones such as 4-PBA are promising therapeutic targets.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewisite - Wikipedia [en.wikipedia.org]
- 4. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 7. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. straticell.com [straticell.com]
- 10. Multiomic analysis of Lewisite exposed human dermal equivalent tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Lewisite on cell membrane integrity and energy metabolism in human keratinocytes and SCL II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Neutralization of Lewisite 3 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite is an organoarsenic chemical warfare agent that exists as a mixture of three primary compounds: Lewisite 1 (L-1), Lewisite 2 (L-2), and Lewisite 3 (L-3).[1] These compounds are potent vesicants, causing severe blistering of the skin, eyes, and respiratory tract.[2] In aqueous environments, Lewisite hydrolyzes to form toxic products such as 2-chlorovinyl arsonous acid (CVAA).[1][3] Effective neutralization of Lewisite, including L-3, is critical for decontamination and the mitigation of its harmful effects. This document provides detailed protocols and data for the neutralization of Lewisite in aqueous solutions based on available research. It is important to note that while the focus is on this compound, much of the available data pertains to Lewisite mixtures or L-1. The principles of neutralization are generally applicable across all three forms, but efficacy may vary.
Neutralization Agents and Efficacy
Several chemical agents have been evaluated for their ability to neutralize Lewisite. The primary mechanisms of neutralization include hydrolysis and oxidation.[4] The goal is to convert the toxic organoarsenic compounds into less harmful, preferably non-vesicant, inorganic arsenic species.[1] However, it is crucial to remember that the resulting arsenic compounds may still be toxic and require proper disposal.[1]
Summary of Neutralization Agent Efficacy
The following table summarizes the effectiveness of various decontaminants against Lewisite. The data is primarily based on studies of L-1 and L-2, as specific quantitative data for L-3 is limited.
| Decontamination Agent | Active Ingredient | Target | Efficacy | Notes |
| Aqueous Sodium Permanganate (B83412) (20 wt%) | Sodium Permanganate | Lewisite fills | Consistently reduced residual Lewisite to below 50 mg/L. | Reaction produces inorganic pentavalent arsenate and solid manganese dioxide.[5] |
| Household Bleach (full strength) | Sodium Hypochlorite | Lewisite (HD) | Most effective of four decontaminants at reducing the amount of HD from coupons. | Effectiveness can be material-dependent.[4] |
| Hydrogen Peroxide (3% solution) | Hydrogen Peroxide | Lewisite | Decreased the amount of Lewisite recovered from coupons. | Can generate toxic by-products.[4] The amount of Lewisite is considerably decreased within 1 hour of treatment.[4] |
| EasyDECON® DF200 | Not specified | Lewisite | Decreased the amount of Lewisite recovered from coupons. | Efficacy can be material-dependent.[4] |
| Alkaline Solution | e.g., Sodium Hydroxide | Lewisite | Accelerates hydrolysis, forming acetylene (B1199291) and trisodium (B8492382) arsenate.[6] | A detergent and water solution with a pH between 8 and 10.5 is recommended for decontamination procedures.[7] |
| British Anti-Lewisite (BAL) | Dimercaprol | Lewisite (systemic) | Antidote that binds to arsenic, reducing systemic toxicity.[7][8] | Administered via injection and does not treat local skin or eye lesions.[7] |
Experimental Protocols
The following are generalized protocols for the neutralization of Lewisite in aqueous solutions based on methodologies described in the literature. Safety Precaution: Lewisite is a highly toxic chemical warfare agent. All work must be conducted in a certified laboratory with appropriate personal protective equipment (PPE) and engineering controls.
Protocol 1: Neutralization using Aqueous Sodium Permanganate
This protocol is based on the effective use of sodium permanganate for the destruction of Lewisite munitions.[5]
Materials:
-
Lewisite-contaminated aqueous solution
-
20 wt% Sodium Permanganate (NaMnO₄) solution
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Quenching agent (e.g., sodium bisulfite)
-
Analytical equipment for arsenic speciation (e.g., GC-MS, ICP-MS)[9]
Procedure:
-
Place the Lewisite-contaminated aqueous solution in the reaction vessel.
-
While stirring, slowly add the 20 wt% sodium permanganate solution to the reaction vessel. The permanganate solution is a strong oxidizer and the reaction may be exothermic.[5]
-
Continue stirring the mixture. The reaction time will depend on the concentration of Lewisite and the temperature. Lab-scale testing can determine the optimal reaction time.
-
After the desired reaction time, quench any remaining permanganate by adding a suitable reducing agent, such as sodium bisulfite, until the purple color disappears.
-
The reaction will produce a solid manganese dioxide precipitate and aqueous inorganic arsenic species.[5]
-
Separate the solid and liquid phases for analysis.
-
Analyze the liquid phase for residual Lewisite and its degradation products, as well as total arsenic concentration.
Protocol 2: Decontamination using Household Bleach (Sodium Hypochlorite)
This protocol is adapted from studies on surface decontamination.[4]
Materials:
-
Lewisite-contaminated aqueous solution
-
Full-strength household bleach (typically 5-6% sodium hypochlorite)
-
Reaction vessel
-
pH meter and appropriate buffers for adjustment
-
Analytical equipment for Lewisite and its byproducts
Procedure:
-
Transfer the Lewisite-contaminated aqueous solution to the reaction vessel.
-
Add full-strength household bleach to the solution. The volume of bleach required will depend on the concentration of Lewisite.
-
Monitor the pH of the solution. Alkaline conditions accelerate the hydrolysis of Lewisite.[6] Adjust the pH to be between 8 and 10.5 if necessary, using a suitable buffer.[7]
-
Allow the reaction to proceed. A reaction time of at least 30-60 minutes has been used in surface decontamination studies.[1]
-
After the reaction is complete, take an aliquot of the solution for analysis.
-
Analyze the sample for the presence of residual Lewisite and its degradation products to determine the neutralization efficiency.
Analytical Verification
Post-neutralization analysis is crucial to confirm the absence of Lewisite and to characterize the resulting arsenic species. A combination of chromatographic and mass spectrometric techniques is typically employed.
Sample Preparation:
-
Extraction: If necessary, extract the aqueous sample with a suitable organic solvent (e.g., acetone) to concentrate the analytes.[1]
-
Derivatization: For GC-MS analysis, derivatization with a thiol, such as butanethiol, is often performed. This is because Lewisite 1 and its primary hydrolysis product, CVAA, yield the same derivative, simplifying analysis.[1][10]
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for the detection and quantification of Lewisite and its derivatized byproducts.[1][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the analysis of non-volatile degradation products such as 2-chlorovinyl arsonic acid (CVAOA).[1]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used for the detection and quantification of total arsenic and for arsenic speciation.[9]
Diagrams
Lewisite Neutralization Workflow
Caption: General workflow for the neutralization and analysis of Lewisite-contaminated aqueous solutions.
Simplified Hydrolysis and Oxidation Pathway of Lewisite 1
Caption: Simplified reaction pathway for the hydrolysis and subsequent oxidation of Lewisite 1.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nrt.org [nrt.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Lewisite - Wikipedia [en.wikipedia.org]
- 7. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 8. A computational study of detoxification of lewisite warfare agents by British anti-lewisite: catalytic effects of water and ammonia on reaction mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting and Quantifying Lewisite Degradation Products in Environmental Samples Using Arsenic Speciation - UNT Digital Library [digital.library.unt.edu]
- 10. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Clean-up of Lewisite 3 in Complex Matrices
Introduction
Lewisite is a potent chemical warfare agent (CWA) and organoarsenic compound. It typically exists as a mixture of three primary forms: Lewisite 1 (L-1, 2-chlorovinyldichloroarsine), Lewisite 2 (L-2, bis(2-chlorovinyl)arsinous chloride), and Lewisite 3 (L-3, tris(2-chlorovinyl)arsine).[1][2] While analytical methods for L-1 and its degradation products are well-documented, the analysis of L-3 presents unique challenges. L-3 lacks the reactive arsenic-chloride (As-Cl) bonds found in L-1 and L-2.[3][4] Consequently, common derivatization techniques that target these bonds using reagents like aliphatic thiols are ineffective for L-3.[3]
This document provides detailed application notes and proposed protocols for the extraction and clean-up of this compound from complex environmental and liquid matrices, focusing on methods compatible with its distinct chemical structure. The primary recommended technique is direct analysis via Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), which avoids the need for derivatization.[4] Alternative liquid extraction and solid-phase clean-up methods are also discussed.
Application Note 1: Extraction of this compound from Soil and Water by HS-SPME
Principle
Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for extracting volatile and semi-volatile organic compounds from complex matrices.[5][6] For this compound, which can be analyzed directly by gas chromatography without derivatization, headspace SPME (HS-SPME) is particularly advantageous.[4] In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample (e.g., a soil slurry or water sample). Analytes partition from the matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the heated inlet of a gas chromatograph for thermal desorption and analysis. This method minimizes matrix interference and pre-concentrates the analyte, enhancing sensitivity.
Experimental Protocol: HS-SPME-GC-MS
This protocol is a proposed method for the analysis of this compound in soil and water samples, based on established SPME procedures for chemical warfare agents.[5][7]
1. Sample Preparation:
- Soil: Weigh 2-5 grams of the soil sample into a 20 mL headspace vial. Add a sufficient volume of reagent-grade water to create a slurry (e.g., 5-10 mL). If desired, add a salting-out agent (e.g., NaCl, 1-2 g) to increase the volatility of the analyte.
- Water: Place 10 mL of the water sample directly into a 20 mL headspace vial. Add a salting-out agent (e.g., NaCl, 2-3 g) and a magnetic stir bar.
- Immediately seal the vial with a PTFE-lined septum cap.
2. Headspace SPME Extraction:
- Place the vial in a heating block or autosampler tray set to a specific temperature (e.g., 50-70°C) and allow it to equilibrate for 5-10 minutes with agitation or stirring.
- Select an appropriate SPME fiber. A non-polar fiber such as 100 µm polydimethylsiloxane (B3030410) (PDMS) is a suitable starting point for a semi-volatile compound like this compound.
- Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 20-40 minutes) while maintaining the temperature and agitation.
3. Desorption and GC-MS Analysis:
- Retract the fiber and immediately introduce it into the heated injection port of the GC-MS system.
- Desorb the analytes from the fiber at a high temperature (e.g., 250-280°C) for 2-5 minutes in splitless mode.
- Begin the GC temperature program and mass spectrometer data acquisition.
- Suggested GC-MS Parameters:
- GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
- Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10-15°C/min, hold for 5 min.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Mode: Scan mode (e.g., m/z 45-350) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 258, 223, 196, 161 from its mass spectrum).[8]
Data Presentation
The following table summarizes representative performance data for SPME-GC-MS methods used for the analysis of chemical warfare agents and related compounds. These values provide an estimate of the performance that could be expected upon validation of a method for this compound.
| Parameter | Representative Value | Matrix | Reference / Notes |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL (ppb) | Water / Plasma | Based on data for Lewisite metabolites.[9] |
| Linearity (r²) | > 0.99 | Plasma | Based on data for British Anti-Lewisite.[10] |
| Precision (%RSD) | < 15% | Plasma | Based on data for British Anti-Lewisite.[10] |
| Recovery | Not applicable for equilibrium-based SPME | - | Analyte amount is proportional, not absolute. |
Workflow Visualization
Caption: Workflow for HS-SPME extraction and GC-MS analysis of this compound.
Application Note 2: Clean-up of this compound from Liquid Matrices by LLE or SPE
Principle
For complex liquid matrices, such as organic solvents or decontamination solutions, a preliminary clean-up and concentration step may be necessary prior to instrumental analysis. This compound, being a neutral, relatively non-polar organoarsenic compound, is amenable to standard clean-up techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous or polar sample matrix and a non-miscible organic solvent (e.g., hexane (B92381), dichloromethane). Interfering polar compounds remain in the sample matrix, while the non-polar this compound is extracted into the organic phase, which can then be concentrated and analyzed.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed into a cartridge to retain either the analyte or interfering matrix components. For this compound clean-up from a polar (aqueous) matrix, a reversed-phase sorbent (e.g., C18, silica bonded with octadecyl groups) is ideal. The sample is passed through the cartridge, the non-polar L-3 is retained on the sorbent, polar interferences are washed away, and the purified L-3 is then eluted with a small volume of a non-polar organic solvent.
Experimental Protocol: Reversed-Phase SPE Clean-up
This protocol provides a general procedure for the clean-up of this compound from an aqueous-based liquid sample.
1. Cartridge Conditioning:
- Select a reversed-phase SPE cartridge (e.g., C18, 500 mg / 6 mL).
- Wash the cartridge sequentially with one cartridge volume (e.g., 6 mL) of a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile).
- Equilibrate the cartridge with one cartridge volume of reagent-grade water. Do not allow the sorbent bed to go dry.
2. Sample Loading:
- Load the aqueous sample (e.g., 10-100 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
3. Washing (Interference Removal):
- Wash the cartridge with one cartridge volume of reagent-grade water or a mild water/methanol solution (e.g., 95:5 v/v) to remove residual polar and ionic interferences.
- Dry the sorbent bed thoroughly by passing air or nitrogen through the cartridge for 5-10 minutes.
4. Elution:
- Elute the retained this compound by passing a small volume (e.g., 2-4 mL) of a non-polar organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) through the cartridge.
- Collect the eluate in a clean collection tube.
5. Post-Elution Processing:
- The eluate can be analyzed directly or concentrated further by evaporating the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., hexane for GC-MS).
Data Presentation
The following table provides typical performance data for SPE clean-up methods for organic analytes in complex matrices.
| Parameter | Typical Value | Notes |
| Analyte Recovery | 85 - 110% | Dependent on analyte, sorbent, and matrix. |
| Precision (%RSD) | < 10% | Represents the reproducibility of the extraction process. |
| Concentration Factor | 10x - 100x | Achieved by eluting in a small volume and evaporating. |
Workflow Visualization
Caption: Workflow for reversed-phase SPE clean-up of this compound.
References
- 1. nrt.org [nrt.org]
- 2. Lewisite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of chemical warfare agents and related compounds in environmental samples by solid-phase microextraction with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arsine, tris(2-chloroethenyl)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic-mass spectrometric determination of british anti-lewisite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization Techniques in the GC-MS Analysis of Lewisite Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite is a potent chemical warfare agent that poses a significant threat due to its vesicant (blistering) properties. Following exposure, Lewisite is metabolized in the body, and its metabolites can be detected in biological samples such as urine and plasma. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these metabolites. However, Lewisite metabolites are typically non-volatile and polar, making them unsuitable for direct GC-MS analysis.[1]
Derivatization is a crucial sample preparation step that chemically modifies the metabolites to increase their volatility and thermal stability, enabling their separation and detection by GC-MS.[1] This application note provides an overview of common derivatization techniques, detailed experimental protocols, and comparative quantitative data for the analysis of Lewisite metabolites.
The primary and most studied metabolite of Lewisite is 2-chlorovinylarsonous acid (CVAA), which is formed by the hydrolysis of Lewisite.[2][3] Consequently, the majority of derivatization methods focus on this compound. The most prevalent and effective derivatization strategy for CVAA involves the use of dithiols to form a stable, volatile cyclic thioarsine derivative.
Derivatization Strategies
The primary goal of derivatization in this context is to convert the polar, non-volatile CVAA into a less polar, more volatile compound suitable for GC analysis. The high affinity of the trivalent arsenic in CVAA for sulfhydryl groups makes thiol-containing reagents particularly effective.
2.1 Thiol Derivatization
Dithiols, such as 1,3-propanedithiol (B87085) (PDT) and 1,2-ethanedithiol (B43112), are the most widely used derivatizing agents for CVAA.[2][4] They react with the arsonous acid moiety to form a stable five or six-membered cyclic dithioarsine ring. This reaction effectively masks the polar functional group, significantly increasing the volatility of the analyte. Monothiols, like 1-butanethiol, have also been used.[5][6]
2.2 Other Potential Derivatization Methods
While less common for Lewisite metabolites, other derivatization techniques such as silylation and acylation are widely used in GC-MS for polar analytes. These methods could potentially be applied to Lewisite metabolites, although they are not as specific as thiol derivatization for arsenic-containing compounds.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the derivatization and GC-MS analysis of 2-chlorovinylarsonous acid (CVAA). This allows for a comparison of the performance of different methods.
| Derivatization Reagent | Sample Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Linearity Range | Relative Standard Deviation (RSD) | Reference |
| 1,3-Propanedithiol (PDT) | Human Urine | SPME | GC-MS | 7.4 pg/mL | Not Specified | Not Specified | [2][3] |
| 1,2-Ethanedithiol | Urine | DDLLME | GC-MS (SIM) | 0.015 µg/L | 1-400 µg/L | 3.2% at 100 µg/L | [4] |
| 1,2-Ethanedithiol | Urine | DDLLME | GC-MS (Scan) | 0.30 µg/L | 1-400 µg/L | 5.5% at 20 µg/L | [4] |
| 1-Butanethiol | Aqueous & Multiphase Samples | In-sorbent tube | TD-GC-MS | ≤100 ng/mL | Not Specified | Not Specified |
Abbreviations: SPME: Solid-Phase Microextraction; DDLLME: Dispersive Derivatization Liquid-Liquid Microextraction; TD-GC-MS: Thermal Desorption-Gas Chromatography-Mass Spectrometry; SIM: Selected Ion Monitoring.
Experimental Protocols
4.1 Protocol 1: Derivatization of CVAA with 1,3-Propanedithiol (PDT) using SPME
This protocol is based on the method developed for the quantification of CVAA in human urine.[2][3]
Materials:
-
2-chlorovinylarsonous acid (CVAA) standard
-
1,3-Propanedithiol (PDT)
-
Human Urine (blank)
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., polydimethylsiloxane)
-
GC-MS system
Procedure:
-
Spike 1 mL of blank human urine with the desired concentration of CVAA standard.
-
Add the derivatizing agent, 1,3-propanedithiol (PDT), to the urine sample.
-
Expose the SPME fiber to the headspace of the sample vial.
-
Allow the volatile CVAA-PDT derivative to adsorb onto the SPME fiber for a specified time.
-
Retract the fiber and introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.
-
Analyze the desorbed derivative by GC-MS.
4.2 Protocol 2: Derivatization of CVAA with 1,2-Ethanedithiol using DDLLME
This protocol is based on a dispersive derivatization liquid-liquid microextraction method.[4]
Materials:
-
CVAA standard
-
1,2-Ethanedithiol (derivatizing reagent)
-
Chloroform (B151607) (extraction solvent)
-
Methanol (B129727) (dispersive solvent)
-
Urine sample
-
GC-MS system
Procedure:
-
To a 5 mL urine sample, add 500 µL of methanol (dispersive solvent) and 10 µL of 1,2-ethanedithiol (derivatizing reagent).
-
Rapidly inject 65 µL of chloroform (extraction solvent) into the mixture. A cloudy solution will form.
-
Centrifuge the sample to separate the phases. The fine chloroform droplets containing the derivatized analyte will sediment at the bottom of the tube.
-
Collect the sedimented phase (approximately 25 µL) with a microsyringe.
-
Inject an aliquot of the collected organic phase into the GC-MS for analysis.
Visualizations
5.1 Experimental Workflow
Caption: General experimental workflow for the derivatization and GC-MS analysis of Lewisite metabolites.
5.2 Derivatization Reaction of CVAA with 1,3-Propanedithiol
Caption: Reaction of CVAA with 1,3-propanedithiol to form a volatile cyclic derivative for GC-MS analysis.
Conclusion
Derivatization with dithiols, particularly 1,3-propanedithiol and 1,2-ethanedithiol, is a robust and sensitive method for the analysis of the primary Lewisite metabolite, CVAA, by GC-MS. The choice of the specific thiol and the extraction method can be optimized to achieve low detection limits and good reproducibility. The protocols and data presented in this application note provide a solid foundation for researchers developing and validating methods for the detection and quantification of Lewisite exposure biomarkers. While GC-MS is highly effective for derivatized CVAA, other metabolites like 2-chlorovinylarsonic acid (CVAOA) are often analyzed by liquid chromatography-mass spectrometry (LC-MS) methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of arsenic species in fish after derivatization by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of 2-chlorovinylarsonous acid in human urine by automated solid-phase microextraction--gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lewisite metabolite 2-chlorovinylarsonous acid in urine by use of dispersive derivatization liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Novel Scavengers and Antidotes for Lewisite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite, a potent organoarsenic chemical warfare agent, poses a significant threat due to its ability to cause severe skin blistering, respiratory damage, and systemic toxicity. The development of effective scavengers and antidotes is a critical area of research to counteract its devastating effects. This document provides detailed application notes and protocols for the screening and evaluation of novel therapeutic agents against Lewisite, with a focus on recent advancements targeting the underlying molecular mechanisms of its toxicity.
The primary mechanism of Lewisite-induced cellular damage involves the generation of reactive oxygen species (ROS) and the induction of the unfolded protein response (UPR), leading to inflammation, apoptosis, and tissue injury.[1] Traditional treatment with British Anti-Lewisite (BAL) has limitations due to its own toxicity and painful administration.[1] This has spurred the investigation into novel, more effective, and safer countermeasures.
Data Presentation: Efficacy of Lewisite Scavengers and Antidotes
The following tables summarize quantitative data on the efficacy of various compounds against Lewisite and its surrogates.
Table 1: In Vitro Efficacy of Lewisite and Scavengers
| Compound | Cell Line | Endpoint | IC50 | Reference |
| Lewisite | HaCaT (Human Keratinocytes) | Cell Viability | 2.5 µmol/L (6-hour treatment) | [1] |
| Lewisite | Human Leukocytes | Inhibition of Cell Proliferation | 0.3 µg/mL | [2] |
| DMPS (DL-2,3-dimercaptopropanesulfonate) | SCL II (Keratinocyte Cell Line) | Restoration of Glucose Consumption & Lactate (B86563) Formation | Not reported | [3] |
| m-DMSA (meso-2,3-dimercaptosuccinic acid) | SCL II (Keratinocyte Cell Line) | Restoration of Glucose Consumption & Lactate Formation | Not reported | [3] |
Table 2: In Vivo Efficacy of Novel Antidotes Against Lewisite-Induced Skin Injury
| Antidote | Animal Model | Lewisite Dose | Antidote Dose | Key Findings | Reference |
| 4-Phenylbutyric Acid (4-PBA) | Ptch1+/-/SKH-1 Hairless Mice | 2.0 mg/kg (topical) | 4 mg/mouse (topical) | Significantly decreased skin bifold thickness, inflammatory cell infiltration, and microvesication. | [1] |
| N-Acetylcysteine (NAC) | Ptch1+/-/SKH-1 Hairless Mice | 2.0 mg/kg (topical) | 5 mg/mouse (topical) | Significantly attenuated skin injury and reduced ROS production. | [1] |
Signaling Pathways in Lewisite Toxicity
Lewisite exposure triggers a cascade of intracellular events culminating in cellular damage and inflammation. The primary pathways involved are the generation of Reactive Oxygen Species (ROS) and the induction of the Unfolded Protein Response (UPR).
Lewisite-Induced ROS and UPR Signaling Pathway
Caption: Lewisite-induced cellular toxicity pathway.
Experimental Protocols
In Vitro Evaluation of Lewisite Scavengers
1. Cell Culture and Lewisite Exposure
-
Cell Lines:
-
HaCaT (immortalized human keratinocytes)
-
SCL II (keratinocyte-derived cell line)
-
Primary Human Keratinocytes (HK)
-
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Lewisite Exposure:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to reach 80-90% confluency.
-
Prepare fresh dilutions of Lewisite in serum-free DMEM immediately before use.
-
Replace the culture medium with the Lewisite-containing medium. For scavenger testing, add the test compound to the medium at the desired concentration either prior to or concurrently with Lewisite exposure.
-
Incubate for the desired time period (e.g., 6 hours).
-
2. Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Assay (for membrane integrity):
-
After the incubation period, carefully collect the cell culture supernatant.
-
Lyse the remaining cells with a lysis buffer (e.g., 1% Triton X-100) to determine the maximum LDH release.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.[4][5]
-
-
ATP Assay (for metabolic activity):
-
After treatment, lyse the cells using a buffer compatible with the ATP assay kit.
-
Use a commercial luciferin-luciferase-based ATP assay kit.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein content of each sample.
-
In Vivo Evaluation of Lewisite Antidotes
1. Animal Model
-
Species: Ptch1+/-/SKH-1 hairless mice (highly sensitive to Lewisite-induced skin injury).[1]
-
Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
2. Topical Lewisite and Antidote Application
-
Anesthetize the mice (e.g., with ketamine/xylazine).
-
Mark a defined area (e.g., 2 cm²) on the dorsal skin.
-
Apply a specific dose of Lewisite (e.g., 1.5 mg/kg or 2.0 mg/kg) dissolved in a suitable vehicle (e.g., ethanol) to the marked area.[1]
-
For therapeutic studies, apply the test antidote (e.g., 4 mg of 4-PBA or 5 mg of NAC per mouse) topically to the same area within 5-10 minutes of Lewisite exposure.[1]
-
House the animals individually to prevent grooming of the application site.
3. Assessment of Skin Injury
-
Macroscopic Evaluation:
-
Draize Scoring: At various time points (e.g., 1, 4, 8, 24 hours), visually assess the skin for erythema, edema, and eschar formation using a standardized Draize scoring system.[1]
-
Skin Bifold Thickness: Measure the thickness of a fold of skin at the exposure site using a digital caliper. An increase in thickness indicates edema.[1]
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect skin biopsies from the exposure site.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin (B1166041) and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology, inflammatory cell infiltration, and microvesication.
-
-
Biochemical and Molecular Analysis:
-
Homogenize skin tissue samples to extract proteins or RNA.
-
Perform Western blotting to analyze the expression of UPR-related proteins (e.g., GRP78, phospho-eIF2α, ATF4).[1]
-
Use ELISA or multiplex assays to quantify the levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the tissue homogenates.
-
Experimental Workflow for Antidote Screening
Caption: Workflow for Lewisite antidote development.
Conclusion
The development of novel scavengers and antidotes for Lewisite is shifting towards mechanism-based approaches that target the key drivers of its toxicity, namely ROS production and UPR induction. The protocols and data presented here provide a framework for the systematic screening and evaluation of new therapeutic candidates. The use of sensitive in vivo models, such as the Ptch1+/-/SKH-1 hairless mouse, combined with detailed in vitro assays, will be instrumental in identifying and validating the next generation of effective countermeasures against this potent chemical threat. Further research should focus on expanding the library of compounds tested and exploring combination therapies that target multiple pathways in Lewisite-induced pathology.
References
- 1. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The toxicity of organoarsenic-based warfare agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Lewisite on cell membrane integrity and energy metabolism in human keratinocytes and SCL II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Application Note: Monitoring Lewisite 3 Degradation using HPLC-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewisite 3, or tris(2-chlorovinyl)arsine, is a highly toxic organoarsenic chemical warfare agent. Its environmental persistence and degradation are of significant concern. Monitoring the degradation of this compound is crucial for assessing environmental contamination and the efficacy of remediation strategies. The primary degradation products of Lewisite in aqueous environments are 2-chlorovinylarsonous acid (CVAA) and its oxidation product, 2-chlorovinylarsonic acid (CVAOA).[1] High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for the speciation and quantification of these arsenic-containing degradation products due to its high sensitivity and specificity.[2][3][4] This application note provides a detailed protocol for monitoring this compound degradation by quantifying CVAA and CVAOA using HPLC-ICP-MS.
Principle
This method utilizes HPLC to separate the arsenic species present in a sample based on their polarity and interaction with a stationary phase. The separated analytes are then introduced into the ICP-MS system. In the high-temperature argon plasma of the ICP, the molecules are atomized and ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific and sensitive detection of arsenic at m/z 75. By monitoring the arsenic signal as a function of HPLC retention time, the individual arsenic species can be identified and quantified.
Data Presentation
Table 1: HPLC Operating Parameters
| Parameter | Value |
| Column | Anion-exchange column (e.g., Hamilton PRP-X100, 4.6 x 250 mm, 10 µm) or Reversed-phase C18 column |
| Mobile Phase | Gradient or isocratic elution with ammonium (B1175870) nitrate/phosphate buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 - 100 µL |
| Column Temperature | 30 °C |
Table 2: ICP-MS Operating Parameters
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Monitored m/z | 75 (As) |
| Dwell Time | 0.1 s |
| Detector Mode | Pulse counting |
Table 3: Quantitative Data for this compound Degradation Products
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linear Range (µg/L) |
| 2-chlorovinylarsonous acid (CVAA) | ~4-6 | 0.1 - 1.0 | 0.3 - 3.0 | 1 - 1000 |
| 2-chlorovinylarsonic acid (CVAOA) | ~6-8 | 0.1 - 1.0 | 0.3 - 3.0 | 1 - 1000 |
Note: Retention times are approximate and can vary depending on the specific column, mobile phase, and HPLC system used.
Experimental Protocols
Sample Preparation (Aqueous Samples)
-
Collect the aqueous sample in a clean, pre-screened container to avoid arsenic contamination.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
For preservation, the sample can be acidified with high-purity nitric acid to a final concentration of 0.2% (v/v).
-
If necessary, dilute the sample with deionized water to bring the arsenic concentration within the linear range of the instrument.
HPLC-ICP-MS Analysis
-
System Equilibration: Equilibrate the HPLC-ICP-MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards of CVAA and CVAOA in deionized water or a matrix-matching solution. The concentration range should bracket the expected sample concentrations.
-
Sample Analysis: Inject the prepared samples and calibration standards into the HPLC-ICP-MS system.
-
Data Acquisition: Acquire the chromatograms by monitoring the arsenic signal at m/z 75.
Data Analysis
-
Identify the peaks for CVAA and CVAOA in the sample chromatograms by comparing their retention times with those of the analytical standards.
-
Integrate the peak areas for each analyte in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of CVAA and CVAOA in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for HPLC-ICP-MS analysis.
References
Troubleshooting & Optimization
"troubleshooting matrix effects in Lewisite 3 sample analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the sample analysis of Lewisite 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what forms is it typically found?
A1: this compound (L-3), or tris(2-chlorovinyl)arsine, is an organoarsenic chemical warfare agent. It is often found as a component in a mixture with Lewisite 1 (2-chlorovinylarsonous dichloride) and Lewisite 2 (bis(2-chloroethenyl) arsinous chloride). While pure Lewisite 1 is a colorless, oily liquid with a geranium-like odor, impure mixtures containing this compound can be yellow, brown, or even black.
Q2: What are the primary challenges in the analysis of this compound?
A2: The primary challenges in analyzing this compound include its reactivity, the complexity of the sample matrices in which it is found (e.g., soil, water, biological fluids), and the resulting matrix effects. Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy and reproducibility of quantitative results.
Q3: What are the common degradation products of Lewisite that are often targeted for analysis?
A3: Lewisite rapidly hydrolyzes in the environment and in biological systems to form 2-chlorovinylarsonous acid (CVAA). CVAA can be further oxidized to 2-chlorovinylarsonic acid (CVAOA). These metabolites are often used as biomarkers for Lewisite exposure, particularly in urine samples.
Q4: What are the recommended analytical techniques for this compound and its metabolites?
A4: Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound, often requiring derivatization. For the analysis of its more polar metabolites, CVAA and CVAOA, liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) are frequently employed.
Troubleshooting Guide: Matrix Effects in this compound Analysis
Issue 1: Poor peak shape, low signal intensity, or high variability in results.
This is a common indication of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
Technical Support Center: Optimizing GC-MS for Lewisite 3 Detection
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of Lewisite 3 (L-3). It offers troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance the detection of this chemical warfare agent at low levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low-level detection challenging?
This compound, or tris(2-chlorovinyl)arsine, is a potent chemical warfare agent and a blister agent (vesicant).[1][2] Detecting it at low levels is challenging due to its potential for degradation in environmental and biological matrices and the need for highly sensitive and specific analytical methods to distinguish it from other related compounds and matrix interferences.
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
No, derivatization is generally not required for this compound. Unlike Lewisite 1 and Lewisite 2, which are often derivatized with thiols to improve their chromatographic properties, this compound does not readily react with thiol-based reagents.[2][3] It can be accurately analyzed directly by GC-MS.[2]
Q3: What detection limits can be realistically achieved for Lewisites using GC-MS?
With optimized sample preparation techniques, such as hollow-fibre liquid-phase microextraction, detection limits for Lewisites can be as low as 0.002 µg/mL.[1] Achieving such low limits for this compound specifically depends heavily on minimizing background noise and optimizing the entire analytical workflow, from sample collection to data acquisition.
Experimental Protocols and Parameter Optimization
Q1: How should I prepare environmental samples for this compound analysis?
Sample preparation is critical for achieving low detection limits and must be tailored to the sample matrix. The primary goals are to extract L-3 from the matrix, concentrate it, and remove interfering substances.[4]
Experimental Workflow: Sample Preparation for this compound
References
- 1. Determination of lewisite constituents in aqueous samples using hollow-fibre liquid-phase microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. researchgate.net [researchgate.net]
- 4. scioninstruments.com [scioninstruments.com]
Technical Support Center: Stability of Lewisite 3 Analytical Standards
<_ _>
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Lewisite 3 (L3) analytical standards. Lewisite is a potent organoarsenic chemical warfare agent, and the stability of its analytical standards is paramount for accurate detection and analysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its analytical standards challenging to maintain?
A1: this compound (tris(2-chlorovinyl)arsine) is a byproduct formed during the synthesis of Lewisite 1 (L1), the primary chemical warfare agent.[1][3] Like other Lewisites, L3 is highly reactive and susceptible to degradation, making the maintenance of pure analytical standards difficult. Key challenges include its reactivity with water (hydrolysis) and its thermal instability.[1][4][5]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathway for Lewisite compounds is hydrolysis. In the presence of water or moisture, this compound hydrolyzes to form hydrochloric acid and tris(2-chlorovinyl)arsine oxide.[1][6] This reaction is accelerated in alkaline conditions.[1] Thermal decomposition is another significant pathway; simulations show that Lewisite decomposition can begin at around 700 K (427 °C).[4]
Q3: What are the ideal storage conditions for this compound standards?
A3: To minimize degradation, this compound standards should be stored in tightly closed containers in a cool, well-ventilated area, away from moisture and alkaline substances.[5] Storage at low temperatures is recommended as Lewisite remains a liquid and is more persistent in colder climates.[3][5] Anhydrous conditions are critical to prevent hydrolysis.
Q4: Which solvents are recommended for preparing and storing this compound solutions?
A4: Lewisite is soluble in many common organic solvents, including alcohols, ethers, and hydrocarbons.[1][3] For analytical standards, it is crucial to use anhydrous (dry) solvents to prevent hydrolysis. While specific data on L3 stabilizing solvents is limited, the general principle for reactive organometallic compounds is to use non-polar, aprotic, and anhydrous solvents. The choice of solvent may also depend on the analytical technique being used (e.g., GC-MS). Derivatization with aliphatic thiols has been used for the trace-level determination of Lewisite compounds in complex matrices, suggesting that thiol-containing reagents could potentially be used for stabilization in certain applications.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound standards.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the L3 standard, evidenced by the appearance of new peaks in the chromatogram. | 1. Hydrolysis: Presence of moisture in the solvent or on glassware.2. Thermal Decomposition: Exposure to high temperatures during storage or analysis. | 1. Solvent & Glassware Preparation: Use high-purity, anhydrous solvents. Dry all glassware thoroughly in an oven and cool in a desiccator before use.2. Temperature Control: Store standards at recommended low temperatures. Use analytical methods with lower inlet temperatures if possible. |
| Inconsistent analytical results and poor reproducibility. | 1. Standard Instability: The concentration of the L3 standard is changing over time.2. Matrix Effects: Interference from components in the sample matrix. | 1. Fresh Standards: Prepare fresh working standards from a concentrated stock solution more frequently. Perform regular quality control checks.2. Sample Preparation: Employ appropriate sample cleanup and preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances. |
| Loss of L3 during sample preparation or analysis. | 1. Adsorption: L3 may adsorb to active sites on glassware or analytical columns.2. Volatility: Loss of L3 due to its volatility. | 1. Deactivation: Silanize glassware to deactivate active sites. Use a guard column or a deactivated analytical column.2. Handling Procedures: Work with solutions at low temperatures. Minimize the time samples are left open to the atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes a general procedure for preparing a more stable stock solution of this compound.
Materials:
-
This compound neat standard
-
High-purity, anhydrous, aprotic solvent (e.g., hexane, dichloromethane (B109758) with a non-polar stabilizer like amylene)
-
Inert gas (e.g., argon or nitrogen)
-
Dry, silanized glassware (volumetric flasks, syringes)
-
Glove box or glove bag (recommended)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and cooled under an inert atmosphere or in a desiccator.
-
Perform all manipulations of the neat L3 standard and solvent under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.
-
Allow the L3 standard and solvent to equilibrate to the ambient temperature inside the inert atmosphere.
-
Using a calibrated gas-tight syringe, carefully transfer a precise volume of the neat L3 standard into a volumetric flask containing the anhydrous solvent.
-
Dilute to the mark with the solvent, cap the flask, and mix thoroughly by inversion.
-
Transfer the stock solution to smaller, amber glass vials with PTFE-lined caps.
-
Store the vials at ≤ -10°C in a secure and ventilated location.
Visualizations
References
- 1. Lewisite - Wikipedia [en.wikipedia.org]
- 2. History and Analysis of Mustard Agent and Lewisite Research Programs in the United States - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nrt.org [nrt.org]
- 4. Kinetic modeling of the thermal destruction of lewisite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
"overcoming challenges in the extraction of Lewisite 3 from environmental samples"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Lewisite 3 (tris(2-chlorovinyl)arsine) from environmental samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound from soil and water samples.
Low or No Recovery of this compound
Problem: You are experiencing low or no detectable levels of this compound in your final extract.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | The polarity of the solvent may not be optimal for your specific soil or water matrix. For soil, consider testing a range of solvents with varying polarities, such as hexane (B92381), dichloromethane (B109758) (DCM), or a mixture of acetone (B3395972) and hexane. For aqueous samples, DCM is a commonly used extraction solvent.[1] |
| Sample Matrix Effects | High organic matter content in soil can strongly bind this compound, reducing extraction efficiency. Consider a matrix disruption step, such as sonication, prior to extraction. For complex aqueous matrices, matrix-matched calibration standards may be necessary to accurately quantify recovery. |
| Degradation of this compound | This compound is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[2][3] Ensure samples are kept dry and cool during storage and processing. Use dried solvents for extraction. The stability of arsenicals in water samples can be improved by acidification and refrigeration. |
| Improper Storage | Samples should be stored in airtight containers at low temperatures (e.g., 4°C) to minimize degradation. Headspace in the storage container should be minimized. |
| Issues with Analytical Instrumentation | Verify the performance of your Gas Chromatography-Mass Spectrometry (GC-MS) system. Check for leaks, ensure proper column installation, and confirm detector sensitivity. Run a known standard of this compound to confirm instrument functionality. |
| No Derivatization Required | Unlike Lewisite 1 and 2, this compound generally does not require derivatization for GC analysis.[4] Attempting a derivatization step may lead to loss of the analyte. |
Contaminated Blanks
Problem: Your procedural blanks show peaks corresponding to this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, analytical grade solvents and reagents. Run a solvent blank to check for contamination. |
| Cross-Contamination | Thoroughly clean all glassware and equipment between samples. Use disposable glassware when possible. Ensure the autosampler syringe is properly rinsed between injections. |
| Carryover from Previous Injections | If a high-concentration sample was previously run, carryover in the GC inlet or column can occur. Bake out the inlet and column at a high temperature and inject a solvent blank to check for residual contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction method for this compound from soil?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. The choice depends on the sample matrix and available resources. LLE with a suitable organic solvent like dichloromethane or hexane is a common approach. SPE can offer cleaner extracts and higher throughput.
Q2: Do I need to derivatize this compound before GC-MS analysis?
A2: No, this compound is typically analyzed directly by GC-MS without derivatization.[4] This is a key difference from Lewisite 1 and its degradation products, which often require derivatization with thiols.
Q3: What are the typical GC-MS parameters for this compound analysis?
A3: While specific parameters should be optimized in your laboratory, a general starting point would be:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode is often used for trace analysis.
-
Oven Program: A temperature ramp starting at a low temperature (e.g., 50°C) and increasing to a high temperature (e.g., 280°C) to ensure elution of this compound.
-
Mass Spectrometer: Electron Ionization (EI) source with monitoring of characteristic ions for this compound.
Q4: How can I minimize the hydrolysis of this compound during sample preparation?
A4: To minimize hydrolysis, it is crucial to limit the sample's exposure to water.[2][3] For soil samples, air-drying or using a drying agent like sodium sulfate (B86663) can be beneficial. When performing LLE on water samples, the extraction should be performed promptly after collection, and the organic extract should be dried before analysis. Storing aqueous samples under acidic conditions and at low temperatures can also improve the stability of arsenicals.
Q5: What are some common interferences from environmental matrices?
A5: Soil samples can contain a variety of organic compounds that may co-extract with this compound and interfere with chromatographic analysis. Humic and fulvic acids are common interferences. Water samples may contain dissolved organic matter that can also cause matrix effects. A thorough sample cleanup step, such as passing the extract through a silica (B1680970) gel or Florisil cartridge, can help remove these interferences.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Lewisites. Note that specific values can vary depending on the matrix, instrumentation, and method used.
| Parameter | Value | Method | Matrix | Reference |
| Linear Range | 0.002 - 0.2 µg/mL | Hollow-fibre liquid-phase microextraction GC-MS | Aqueous | [5] |
| Limit of Detection (LOD) | 0.002 µg/mL | Hollow-fibre liquid-phase microextraction GC-MS | Aqueous | [5] |
| Reproducibility (RSD) | 8 - 10% | Hollow-fibre liquid-phase microextraction GC-MS | Aqueous | [5] |
Experimental Protocols
Detailed Methodology: Liquid-Liquid Extraction (LLE) for this compound from Water
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Collection: Collect water samples in clean glass bottles with Teflon-lined caps. Minimize headspace.
-
Preservation: If not extracted immediately, acidify the sample to a pH < 2 with nitric acid and store at 4°C.
-
Extraction:
-
Transfer a known volume (e.g., 100 mL) of the water sample to a separatory funnel.
-
Add a suitable organic solvent (e.g., 20 mL of dichloromethane).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction with a fresh portion of solvent two more times.
-
Combine the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS.
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound from Soil
This protocol provides a general framework for SPE and requires optimization.
-
Sample Preparation:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh a known amount of soil (e.g., 5 g) into a beaker.
-
-
Extraction:
-
Add a suitable extraction solvent (e.g., 20 mL of a 1:1 mixture of acetone and hexane) to the soil.
-
Sonicate the mixture for 15-20 minutes.
-
Allow the soil to settle and decant the solvent into a clean container.
-
Repeat the extraction with a fresh portion of solvent.
-
Combine the solvent extracts.
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., silica gel or Florisil).
-
Condition the cartridge by passing a small volume of the extraction solvent through it.
-
-
Sample Loading:
-
Load the combined soil extract onto the conditioned SPE cartridge.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume of a slightly more polar solvent or solvent mixture. The optimal elution solvent should be determined experimentally.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Lewisite - Wikipedia [en.wikipedia.org]
- 3. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 4. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lewisite constituents in aqueous samples using hollow-fibre liquid-phase microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Decontamination Procedures for Porous Surfaces Contaminated with Lewisite
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientific professionals working on the decontamination of porous surfaces contaminated with Lewisite.
Frequently Asked Questions (FAQs)
1. Q: What are the primary challenges when decontaminating porous surfaces contaminated with Lewisite?
A: The primary challenge with porous materials (e.g., wood, concrete, asphalt) is the rapid absorption and penetration of Lewisite deep into the material's structure.[1][2][3] This makes it difficult for liquid decontaminants to achieve sufficient contact with the agent.[4] Furthermore, even after the Lewisite molecule is neutralized, toxic and persistent arsenic-containing degradation products can remain trapped within the pores, posing a long-term hazard.[5][6] Wiping or scrubbing may be ineffective for removing this residual arsenic from porous surfaces.[5]
2. Q: My initial decontamination with an oxidizing agent like hydrogen peroxide seems incomplete. What could be the cause?
A: Incomplete decontamination can result from several factors:
-
Insufficient Contact Time: While some studies show that extending contact time from 30 to 60 minutes does not significantly increase effectiveness for Lewisite, this can be agent and material dependent.[7]
-
Agent Penetration: The agent may have penetrated deeper into the porous surface than the decontaminant can effectively reach.[1]
-
Formation of Vesicant Byproducts: Lewisite rapidly hydrolyzes in the presence of water to form 2-chlorovinyl arsonous acid (CVAA) and 2-chlorovinyl arsine oxide (CVAO), which are also vesicants.[5] Your decontamination process might be effective against the parent Lewisite compound but not its equally hazardous byproducts.
-
Decontaminant Degradation: The stability of the decontaminant, such as the hypochlorite (B82951) concentration in bleach, can degrade over time, reducing its efficacy.[3]
3. Q: How can I verify that decontamination is successful and no hazardous residues remain?
A: Successful decontamination verification requires a multi-faceted analytical approach. It is not sufficient to only test for the parent Lewisite compounds (L-1, L-2, L-3).[5] A comprehensive analysis should include:
-
Parent Agent Analysis: Use methods like Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the absence of L-1, L-2, and L-3.[5]
-
Degradation Product Analysis: Test for toxic hydrolysis and oxidation products like CVAA, CVAO, and 2-chlorovinyl arsonic acid (CVAOA).[5] This may require derivatization of the sample extract before GC/MS analysis.[5][8]
-
Total Arsenic Analysis: Since all Lewisite-related compounds contain arsenic, measuring total arsenic on the surface can serve as a final marker for contamination.[6] This helps ensure that toxic, non-vesicant arsenic compounds are also removed.[5] Sampling should include determining background arsenic levels for the material.[6]
4. Q: Are there alternatives to liquid decontaminants for porous surfaces?
A: Yes, reactive sorbents are a promising alternative. Materials like nanosized particles (e.g., ZnO, TiO2) or zeolites can absorb the chemical agent and subsequently decompose it.[9][10] These solid materials can be more effective at drawing the agent out of the pores. However, it's crucial to use reactive sorbents that neutralize the agent, as non-reactive sorbents only physically remove the contaminant, leading to hazardous waste that still contains the active agent.[10][11]
5. Q: What safety precautions are critical when handling Lewisite and its decontamination byproducts?
A: Extreme caution is necessary. Lewisite can penetrate ordinary clothing and latex gloves.[12]
-
Personal Protective Equipment (PPE): Emergency personnel should wear appropriate protective clothing and supplied-air respiratory equipment.[13]
-
Decontamination of Personnel: Rapid decontamination within minutes of exposure is critical to limit injury.[6][14] Wash exposed skin thoroughly with soap and water, and flush eyes with large amounts of water for at least 15 minutes.[13][14]
-
Antidote: British Anti-Lewisite (BAL), or dimercaprol, is an antidote for systemic poisoning and works by binding to the arsenic.[12][14] However, it does not prevent local skin or eye damage and should only be administered in a hospital setting.[6][14]
-
Waste Management: All decontamination rinsates and used materials will contain toxic arsenic compounds and must be contained and disposed of as hazardous waste.[15]
Data Presentation: Decontamination Efficacy
The following tables summarize quantitative data from bench-scale studies evaluating the efficacy of various decontaminants on surfaces contaminated with Lewisite.
Table 1: Lewisite Neutralization Efficacy (%) on Glass and Wood
| Decontaminant | Surface | Contact Time (min) | Efficacy (%) |
| Hydrogen Peroxide (3%) | Glass | 30 | >99 |
| Hydrogen Peroxide (3%) | Wood | 30 | >99 |
| Bleach (Full Strength) | Glass | 30 | >99 |
| Bleach (Full Strength) | Wood | 30 | >99 |
| DF200 | Glass | 30 | >99 |
| DF200 | Wood | 30 | >99 |
Source: Adapted from U.S. EPA reports. Efficacy is defined as the conversion of Lewisite to non-vesicant compounds.[5]
Table 2: Arsenic Removal Efficacy (%) from Surfaces After Decontamination
| Initial Decontaminant | Surface | Removal Wipe | Efficacy (%) |
| Water | Glass | Water-wetted gauze | 84 - 88 |
| Water | Glass | LeadOff®-wetted gauze | 94 - 97 |
| Hydrogen Peroxide | Glass | Water-wetted gauze | 89 - 92 |
| Hydrogen Peroxide | Glass | LeadOff®-wetted gauze | 92 - 98 |
| Water | Wood | Water-wetted gauze | 0 |
| Hydrogen Peroxide | Wood | Water-wetted gauze | 0 |
*Recovery after wiping was sometimes greater than before, indicating that wiping was ineffective at removing arsenic that had soaked into the wood.[5]
Experimental Protocols
Protocol: Bench-Scale Evaluation of Decontamination Efficacy for Porous Surfaces
This protocol outlines a general methodology for assessing the effectiveness of a decontaminant against Lewisite on a specific porous material.
-
Material Preparation:
-
Cut the porous material (e.g., wood, concrete) into standardized coupons (e.g., 4.0 cm x 2.5 cm).[16]
-
Clean and sterilize the coupons to remove any pre-existing contaminants.
-
Prepare laboratory blank and control coupons.
-
-
Contamination:
-
Decontamination:
-
Extraction:
-
Following the contact time, quench the reaction if necessary and extract residual contaminants from the coupon using an appropriate solvent (e.g., hexane, toluene).[5]
-
The extraction process may involve vortexing or sonication to maximize recovery from the porous matrix.
-
-
Sample Analysis:
-
Analyze an aliquot of the extract for the parent Lewisite agent (L-3) and its primary degradation products (e.g., CVAA) using GC/MS.[5]
-
If necessary, perform a derivatization step on a separate aliquot to make hydrolysis products more amenable to GC/MS analysis.[5]
-
Digest the coupon (or a separate set of treated coupons) and analyze for total arsenic using methods like Graphite Furnace Atomic Absorption (GFAA) spectrometry to assess total arsenic removal.[5]
-
-
Data Calculation:
-
Calculate the decontamination efficacy by comparing the amount of agent recovered from the decontaminated coupons to the amount recovered from positive control coupons (contaminated but not decontaminated).
-
Visualizations
Caption: Experimental workflow for evaluating Lewisite decontamination efficacy.
Caption: Troubleshooting logic for incomplete Lewisite decontamination.
Caption: Simplified degradation pathway of Lewisite during decontamination.
References
- 1. argonelectronics.com [argonelectronics.com]
- 2. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epaosc.org [epaosc.org]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. nrt.org [nrt.org]
- 7. Surface decontamination for blister agents Lewisite, sulfur mustard and agent yellow, a Lewisite and sulfur mustard mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US6537382B1 - Decontamination methods for toxic chemical agents - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewisite - Wikipedia [en.wikipedia.org]
- 13. LEWISITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Mustard-Lewisite Mixture (HL): Blister Agent | NIOSH | CDC [cdc.gov]
- 15. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 16. epa.gov [epa.gov]
Technical Support Center: Minimizing Column Bleed in the GC-MS Analysis of Arsenicals
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with column bleed during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of arsenicals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve accurate and reliable results.
Troubleshooting Guide: Identifying and Resolving High Column Bleed
High column bleed can significantly compromise the quality of your analytical data by increasing baseline noise, reducing sensitivity, and interfering with the identification and quantification of target arsenic compounds.[1] This guide provides a systematic approach to diagnosing and mitigating common causes of excessive column bleed in your GC-MS system.
Initial Symptoms Checklist
-
Rising Baseline: A noticeable upward drift in the baseline, especially during temperature programming at higher temperatures.[1]
-
Increased Background Noise: A general increase in the detector's background signal, making it difficult to distinguish small peaks.
-
Ghost Peaks: Appearance of broad, unidentified peaks in the chromatogram, which are not present in the sample.[1]
-
Characteristic Bleed Ions: In MS detection, the presence of characteristic ions from polysiloxane stationary phases, such as m/z 73, 207, and 281.
-
Poor Reproducibility: Inconsistent peak areas and retention times between runs.
Troubleshooting Workflow
If you are experiencing any of the symptoms above, follow the logical workflow below to identify and address the root cause of the high column bleed.
Caption: A step-by-step decision tree for troubleshooting high column bleed.
Frequently Asked Questions (FAQs)
Here we address specific questions you may have about minimizing column bleed during the GC-MS analysis of arsenicals.
Q1: What is column bleed and why is it a concern for arsenical analysis?
A1: Column bleed is the natural degradation of the stationary phase of the GC column, which elutes and creates a background signal.[1][2] For the analysis of arsenicals, which often requires derivatization and high-temperature separation, column bleed can be particularly problematic. It elevates the baseline noise, which can obscure the peaks of trace-level arsenic compounds and interfere with their accurate quantification.[3]
Q2: How do derivatization reagents used for arsenicals contribute to column bleed?
A2: To make non-volatile arsenic compounds suitable for GC analysis, derivatization with thiol-containing reagents like 2,3-dimercapto-1-propanol (BAL) is common. However, excess derivatizing reagent and its byproducts (e.g., BAL-dimers) can be reactive and, when injected, may interact with and degrade the stationary phase of the column, leading to increased bleed.[4]
Q3: What are the ideal GC-MS operating conditions to minimize bleed when analyzing derivatized arsenicals?
A3: Operating within the column's specified temperature limits is crucial. As a general guideline, the maximum oven temperature should be kept at least 20-30°C below the column's maximum programmed temperature limit.[5] Using a temperature program with a slower ramp rate at higher temperatures can also help minimize bleed.[5]
Q4: How can I be sure my carrier gas is not the cause of column bleed?
A4: The presence of oxygen and moisture in the carrier gas is a primary cause of stationary phase degradation and subsequent column bleed, especially at high temperatures.[6] To mitigate this, always use high-purity carrier gas (99.999% or higher) and install high-quality oxygen and moisture traps in the gas line. Regularly check for leaks in the gas lines and at all fittings, particularly at the injector.
Q5: What type of GC column is best suited for the analysis of derivatized arsenicals to minimize bleed?
A5: For analyzing derivatized polar compounds like the thiol derivatives of arsenicals, an intermediate-polarity column is often a good choice.[7] Look for columns specifically marketed as "low-bleed" or "MS-certified." These columns are manufactured with more stable stationary phases that are less prone to degradation at higher temperatures.
Q6: How often should I perform inlet maintenance when analyzing derivatized arsenicals?
A6: Due to the reactive nature of the derivatization reagents and potential for non-volatile residues, frequent inlet maintenance is recommended. A good starting point is to inspect and, if necessary, replace the inlet liner and septum after every 50-100 injections, or sooner if you observe peak tailing or a significant increase in background noise. Regularly cleaning the inlet can also prevent the accumulation of residues that can contribute to column degradation.[8][9]
Data Presentation
| Stationary Phase Composition | Polarity | Max Programmed Temp. (°C) | Max Isothermal Temp. (°C) |
| 100% Dimethylpolysiloxane | Non-Polar | 325 - 360 | 300 - 340 |
| 5% Phenyl / 95% Dimethylpolysiloxane | Low-Polarity | 325 - 350 | 300 - 325 |
| 35% Phenyl / 65% Dimethylpolysiloxane | Mid-Polarity | 300 - 340 | 280 - 320 |
| 50% Phenyl / 50% Dimethylpolysiloxane | Mid-Polarity | 280 - 320 | 260 - 300 |
| Polyethylene Glycol (WAX) | Polar | 250 - 280 | 240 - 260 |
Note: These are general temperature limits. Always refer to the manufacturer's specifications for your specific column.
Experimental Protocols
This section provides detailed methodologies for key procedures to minimize column bleed during the GC-MS analysis of arsenicals.
Protocol 1: Derivatization of Arsenicals with 2,3-dimercapto-1-propanol (BAL)
This protocol is adapted for the derivatization of inorganic arsenic (As(III), As(V)) and monomethylarsonic acid (MMA) in soil extracts, but the principles can be applied to other sample matrices.
-
Sample Preparation: Extract arsenic species from your sample matrix using an appropriate method.
-
pH Adjustment: Adjust the pH of the sample extract to the optimal range for derivatization, typically between 2 and 6.
-
Derivatization Reaction:
-
To 1 mL of the sample extract, add 150 µL of BAL solution.
-
Incubate the mixture in a water bath at 40°C for 30 minutes.[4]
-
-
Extraction of Derivatives:
-
Add 1 mL of an organic solvent (e.g., dichloromethane (B109758) or toluene) to the reaction mixture.
-
Vortex vigorously for 2 minutes to extract the derivatized arsenicals into the organic phase.
-
Centrifuge to separate the layers.
-
-
Analysis: Carefully collect the organic layer for GC-MS analysis.
Protocol 2: GC Column Conditioning for a New Column
Proper conditioning of a new column is essential to remove any residual manufacturing materials and stabilize the stationary phase.
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. fishersci.ca [fishersci.ca]
- 3. agilent.com [agilent.com]
- 4. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. Airgas [airgas.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Derivatization Reactions for Lewisite Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of derivatization reactions for Lewisite metabolites, with a focus on 2-chlorovinylarsonous acid (CVAA) and 2-chlorovinylarsonic acid (CVAOA), the primary metabolites of Lewisite.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for Lewisite metabolites for GC-MS analysis?
A1: The most common derivatization reagents for Lewisite metabolites, particularly for making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis, are dithiol compounds. These reagents react with the arsenic center of the metabolites to form stable, volatile cyclic thioarsinites. Commonly used dithiols include:
-
1,2-Ethanedithiol (EDT)
-
1,3-Propanedithiol (PDT)[1]
-
British Anti-Lewisite (BAL), also known as 2,3-dimercapto-1-propanol.
Q2: Why is derivatization necessary for the analysis of Lewisite metabolites?
A2: Derivatization is a crucial step for the analysis of Lewisite metabolites by GC-MS for several reasons:
-
Volatility: Lewisite metabolites like CVAA are non-volatile. Derivatization converts them into more volatile compounds suitable for gas chromatography.[2]
-
Thermal Stability: The derivatization process can increase the thermal stability of the metabolites, preventing their degradation at the high temperatures used in the GC injector and column.[2]
-
Improved Chromatography: Derivatization can lead to better peak shapes, reduced tailing, and improved separation from matrix components.[2]
Q3: Can Lewisite metabolites be analyzed without derivatization?
A3: Yes, analysis without derivatization is possible using Liquid Chromatography (LC) coupled with a suitable detector, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or a tandem mass spectrometer (MS-MS).[3][4] These methods are advantageous as they reduce sample preparation time and avoid potential issues with derivatization efficiency.
Q4: What are the expected hydrolysis products of Lewisite?
A4: Lewisite rapidly hydrolyzes in aqueous conditions to form 2-chlorovinylarsonous acid (CVAA). CVAA can then be oxidized to 2-chlorovinylarsonic acid (CVAOA).[1][4]
Troubleshooting Guide
Issue 1: Low or no signal for the derivatized metabolite.
| Possible Cause | Suggested Solution |
| Incomplete Derivatization Reaction | Optimize reaction conditions such as temperature, time, and reagent concentration. For example, derivatization with some reagents may require heating at 80°C for 75-120 minutes to achieve an optimal signal.[5] Ensure the derivatizing reagent is in excess. |
| Degradation of Derivatives | Analyze the samples as soon as possible after derivatization. Some derivatives may not be stable over long periods. However, dithiol derivatives of Lewisite 1 and 2 have been shown to be stable for over three weeks at 4°C.[6] |
| Moisture in the Sample or Reagents | Ensure all solvents and reagents are anhydrous, as moisture can interfere with the derivatization reaction, particularly with silylating agents.[2] |
| Matrix Interference | The sample matrix, such as urine or soil, can contain components that interfere with the derivatization reaction or the analysis. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.[4] |
Issue 2: Poor peak shape or peak tailing.
| Possible Cause | Suggested Solution |
| Adsorption of Analyte | Polar analytes can adsorb to active sites in the GC system. Derivatization helps to reduce this, but ensure the GC liner and column are properly deactivated (silanized).[2] |
| Suboptimal GC Conditions | Optimize the GC temperature program, carrier gas flow rate, and injection parameters. |
Issue 3: Presence of interfering peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Matrix Components | Complex matrices can introduce many interfering compounds. Enhance sample cleanup procedures or use a more selective detector. The choice of derivatizing agent can also help to shift the retention time of the analyte away from interferences.[7] |
| Byproducts of the Derivatization Reaction | Excess derivatizing reagent or reaction byproducts can cause large peaks in the chromatogram. Optimize the amount of reagent used and, if necessary, perform a cleanup step after derivatization. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned to avoid contamination. |
Issue 4: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Variability in Derivatization Efficiency | Ensure precise and consistent addition of all reagents and adherence to optimized reaction times and temperatures. Automated derivatization methods can improve reproducibility. |
| Instability of Metabolites in the Matrix | Lewisite metabolites can be stable in urine for over a year when stored properly.[8] However, the stability should be verified for your specific matrix and storage conditions. The half-life for the oxidation of CVAA to CVAOA at normal body temperature in vitro is estimated to be 6.2 days.[8] |
Quantitative Data
Table 1: Method Performance for the Analysis of Lewisite Metabolites
| Analyte | Method | Derivatizing Agent | Limit of Detection (LOD) | Linearity Range | Relative Standard Deviation (RSD) | Reference |
| CVAA | DDLLME-GC-MS (SIM mode) | Ethanedithiol | 0.015 µg/L | 1-400 µg/L | 5.5% at 20 µg/L, 3.2% at 100 µg/L | [9] |
| CVAA | DDLLME-GC-MS (Scan mode) | Ethanedithiol | 0.30 µg/L | 1-400 µg/L | 5.5% at 20 µg/L, 3.2% at 100 µg/L | [9] |
| CVAA | SPME-GC-MS | 1,3-Propanedithiol | 0.1 ng/mL (urine) | Not Specified | Not Specified | [8] |
| CVAA | HPLC-ICP-MS | None | 1.3 µg/L | > 3 orders of magnitude | 3-6% | [3] |
| CVAOA | HPLC-ICP-MS | None | 1.4 µg/L | > 3 orders of magnitude | 3-6% | [3] |
| CVAA | LC-MS-MS | None | 2.2 µg/L | Not Specified | 3.1-3.3% | [8] |
Experimental Protocols
Protocol 1: Derivatization of CVAA with Ethanedithiol for GC-MS Analysis
This protocol is based on a dispersive derivatization liquid-liquid microextraction (DDLLME) method.[9]
Materials:
-
Urine sample
-
Ethanedithiol (derivatizing reagent)
-
Methanol (B129727) (dispersive solvent)
-
Chloroform (B151607) (extraction solvent)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 5 mL urine sample in a glass tube, add 500 µL of methanol (dispersive solvent) and 10 µL of ethanedithiol (derivatizing reagent).
-
Rapidly inject 65 µL of chloroform (extraction solvent) into the mixture.
-
Vortex for 1 minute to form a cloudy solution.
-
Centrifuge for 5 minutes at 4000 rpm.
-
Collect the sedimented phase (chloroform) using a microsyringe.
-
Inject an aliquot of the collected phase into the GC-MS system.
Protocol 2: Analysis of CVAA and CVAOA by HPLC-ICP-MS without Derivatization
This protocol is a rapid method that does not require derivatization.[3]
Materials:
-
Urine sample
-
Internal standard solution
-
Buffer
-
Centrifuge
-
HPLC-ICP-MS system
Procedure:
-
Dilute 400 µL of urine with 40 µL of water.
-
Add 1 mL of a buffer containing an internal standard.
-
Centrifuge the sample briefly.
-
Inject the supernatant into the HPLC-ICP-MS system for analysis.
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of Lewisite metabolites.
Caption: Derivatization of CVAA with a dithiol reagent to form a stable cyclic product for GC-MS analysis.
References
- 1. Quantitation of 2-chlorovinylarsonous acid in human urine by automated solid-phase microextraction--gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Rapid analysis of Lewisite metabolites in urine by high-performance liquid chromatography-inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of lewisites with dithiols [r-haas.de]
- 7. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of lewisite metabolite 2-chlorovinylarsonous acid in urine by use of dispersive derivatization liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Lewisite Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of mass spectrometry for the detection of Lewisite and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets for mass spectrometry-based detection of Lewisite exposure?
A1: Direct detection of Lewisite is challenging due to its high reactivity and rapid hydrolysis in biological and environmental samples.[1] Therefore, analytical methods focus on its stable hydrolysis products and metabolites. The primary biomarkers for Lewisite exposure are 2-chlorovinylarsonous acid (CVAA) and its oxidized form, 2-chlorovinylarsonic acid (CVAOA).[1][2] Some methods may also assess for the minor metabolite, bis-(2-chlorovinyl)arsinic acid (BCVAOA).[3]
Q2: What are the most common analytical techniques for sensitive Lewisite metabolite detection?
A2: The most prevalent and sensitive methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but typically requires a derivatization step to make the analytes volatile.[5]
Q3: Why is derivatization sometimes necessary for Lewisite analysis?
A3: Derivatization is primarily employed for GC-MS analysis. Lewisite's metabolites, CVAA and CVAOA, are not sufficiently volatile for direct GC analysis. Derivatization with reagents like aliphatic thiols (e.g., ethanedithiol, butanethiol) converts them into more volatile and thermally stable compounds suitable for gas chromatography.[5][6] This process can also enhance sensitivity and improve chromatographic separation from matrix interferences.[5]
Q4: What is "Lewisite 3" and how does its detection differ from other Lewisites?
A4: Lewisite is a collective term for a group of related organoarsenic compounds. Lewisite 1 ((2-chlorovinyl)dichloroarsine) is the most common. Lewisite 2 and 3 are related structures.[7][8] While specific analytical standards exist for these different forms, most detection methods in biological samples focus on the common hydrolysis products, CVAA and CVAOA, which are indicative of exposure to any of the Lewisite compounds.[1][4] Challenges in analysis are generally similar across the different forms, revolving around sample stability and matrix effects.
Q5: What are the expected detection limits for sensitive Lewisite metabolite analysis?
A5: Modern mass spectrometry methods can achieve very low detection limits. For instance, LC-MS/MS methods have reported limits of detection (LODs) as low as 0.5 ng/mL for CVAA and 3.0 ng/mL for CVAOA in urine.[9] HPLC-ICP-MS methods have demonstrated method detection limits around 1.3 µg/L for CVAA and 1.4 µg/L for CVAOA.[2]
Troubleshooting Guides
Issue 1: Poor or No Signal for CVAA/CVAOA
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Ensure samples are stored properly (e.g., frozen) and processed promptly. Lewisite metabolites can be unstable. |
| Incorrect MS Polarity | CVAA and CVAOA can be detected in both positive and negative ion modes. Confirm you are using the appropriate polarity for your method. Negative ion mode has been shown to be effective for ESI-MS/MS.[9] |
| Suboptimal Ionization | Adjust ion source parameters (e.g., gas flows, temperatures, voltages). Ensure the electrospray is stable.[10] |
| Matrix Suppression | The sample matrix (e.g., urine, soil extract) can interfere with ionization. Improve sample cleanup using Solid Phase Extraction (SPE) or dilute the sample.[3][11] |
| Incorrect Mobile Phase | Ensure the mobile phase composition and pH are appropriate for retaining and eluting CVAA and CVAOA on your column. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Run solvent blanks to identify sources of contamination.[12] |
| Matrix Effects | Complex matrices can introduce significant background noise. Enhance sample preparation with a more rigorous SPE cleanup protocol.[11] |
| Insufficient Chromatographic Resolution | Optimize the LC gradient to better separate analytes from matrix components. Consider using a different column chemistry. |
| Carryover from Previous Injections | Implement a thorough needle and column wash between samples, especially after injecting high-concentration standards.[13] |
Issue 3: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Troubleshooting Step | | Column Degradation | The analytical column may be contaminated or worn out. Flush the column or replace it if necessary. | | Inconsistent Mobile Phase Composition | Ensure mobile phases are fresh and properly mixed. Degas solvents to prevent bubble formation. | | Fluctuating Column Temperature | Use a column oven to maintain a stable temperature. | | Sample Overload | Injecting too much sample can lead to broad or split peaks. Reduce the injection volume or dilute the sample. |
Data Presentation
Table 1: Comparison of Mass Spectrometry Methods for Lewisite Metabolite Detection
| Method | Analyte(s) | Matrix | Limit of Detection (LOD/MDL) | Linearity Range | Reference |
| LC-ESI-MS/MS | CVAA, CVAOA | Urine | CVAA: 0.5 ng/mL, CVAOA: 3 ng/mL | At least three orders of magnitude | [9] |
| HPLC-ICP-MS | CVAA, CVAOA | Urine | CVAA: 1.3 µg/L, CVAOA: 1.4 µg/L | At least three orders of magnitude | [2][14] |
| LC-MS/MS | CVAOA (after oxidation of CVAA) | Urine | 3.3 µg/L (as CVAA) | 25-3,200 µg/L (as CVAA) | [3] |
Experimental Protocols
Protocol 1: Detection of CVAA and CVAOA in Urine using LC-ESI-MS/MS
This protocol is a synthesized methodology based on established procedures.[9]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify 1 mL of urine sample with 100 µL of 1M HCl.
-
Condition an SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
CVAA: Precursor Ion > Product Ion (specific m/z values to be optimized based on instrument).
-
CVAOA: Precursor Ion > Product Ion (specific m/z values to be optimized based on instrument).
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Protocol 2: Derivatization of CVAA for GC-MS Analysis
This protocol is a synthesized methodology based on established procedures.[15]
-
Sample Extraction:
-
Perform an initial extraction of the sample (e.g., soil, water) using a suitable organic solvent like hexane.
-
Concentrate the extract to a small volume (e.g., 1 mL).
-
-
Derivatization:
-
To the concentrated extract, add 10 µL of a derivatizing agent such as 1,2-ethanedithiol.
-
Add a small volume of a catalyst if required (e.g., a mild base).
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
-
Gas Chromatography (GC):
-
Column: DB-5ms or similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the derivatized product, then switch to Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the CVAA-dithiol derivative.
-
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS detection of Lewisite metabolites.
Caption: Simplified signaling pathway of Lewisite-induced cellular toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid analysis of Lewisite metabolites in urine by high-performance liquid chromatography-inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewisite Metabolites in Urine by Solid Phase Extraction-Dual Column Reversed-Phase Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nrt.org [nrt.org]
- 8. researchgate.net [researchgate.net]
- 9. Lewisite metabolites detection in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. History and Analysis of Mustard Agent and Lewisite Research Programs in the United States - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Metabolomics for Identifying Pathways Involved in Vesicating Agent Lewisite-Induced Corneal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Detecting and Quantifying Lewisite Degradation Products in Environmental Samples Using Arsenic Speciation - UNT Digital Library [digital.library.unt.edu]
"addressing interferences in the analysis of Lewisite hydrolysis products"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Lewisite hydrolysis products.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydrolysis products of Lewisite and why are they the focus of analysis?
A1: The primary and most stable hydrolysis product of Lewisite is 2-chlorovinyl arsenous acid (CVAA).[1][2] CVAA can be further oxidized to 2-chlorovinylarsonic acid (CVAOA).[1] Since Lewisite is highly reactive and rapidly hydrolyzes in aqueous environments, including biological systems, detecting these degradation products serves as a reliable indicator of initial exposure to Lewisite.[1][2][3]
Q2: Why is derivatization necessary for the analysis of Lewisite hydrolysis products by Gas Chromatography (GC)?
A2: Lewisite hydrolysis products like CVAA are non-volatile and polar, which makes them unsuitable for direct analysis by Gas Chromatography (GC).[4] Derivatization converts these polar analytes into more volatile and thermally stable compounds, allowing them to be separated and detected by GC-based methods, such as GC-MS.[4] Common derivatizing agents include thiols like 1,3-propanedithiol (B87085) and ethanedithiol.
Q3: What are "matrix effects" and how can they interfere with the analysis of Lewisite hydrolysis products?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting compounds from the sample matrix.[5] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of the analyte.[5][6] In the analysis of Lewisite hydrolysis products from complex samples like soil or urine, matrix effects can be a significant source of interference.[7]
Q4: Can I analyze for total arsenic as a marker for Lewisite contamination?
A4: While total arsenic analysis can be used as a screening tool, it is not specific to Lewisite exposure. Arsenic is naturally present in the environment, so determining background levels is crucial.[8] For unequivocal evidence of Lewisite exposure, it is necessary to detect specific hydrolysis products like CVAA and CVAOA.[1]
Troubleshooting Guides
Issue 1: Low or No Recovery of CVAA During Sample Preparation
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure the derivatization reaction time and temperature are sufficient for complete conversion. For some reagents, heating may be required. 2. Check Reagent Quality: Derivatization reagents can degrade over time. Use fresh or properly stored reagents. 3. pH Adjustment: The pH of the sample can influence the derivatization efficiency. Ensure the pH is optimized for the specific reagent being used. |
| Analyte Degradation | 1. Sample Storage: Store samples at appropriate low temperatures and minimize freeze-thaw cycles. 2. Avoid Oxidizing Conditions: CVAA can be oxidized to CVAOA. Minimize exposure to air and oxidizing agents during sample preparation. |
| Inefficient Extraction | 1. Solvent Selection: Ensure the extraction solvent is appropriate for the derivatized analyte. 2. Phase Separation Issues: For liquid-liquid extractions, ensure complete separation of the aqueous and organic layers. Emulsions can trap the analyte. 3. Solid Phase Extraction (SPE) Optimization: If using SPE, ensure the sorbent material, conditioning, loading, washing, and elution steps are optimized for your analyte and matrix. |
| Interaction with Matrix Components | 1. Endogenous Thiols: In biological samples like urine, endogenous thiols such as cysteine can compete with the derivatizing agent for reaction with CVAA.[9] Consider sample pre-treatment steps to remove these interferences. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | 1. Inlet Liner Deactivation: Use a fresh, deactivated inlet liner. Active sites in the liner can cause peak tailing for polar analytes.[10][11] 2. Column Contamination: If the column is contaminated, it may lead to poor peak shape. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column.[11] |
| Improper Derivatization | 1. Incomplete Reaction: An incomplete derivatization reaction can result in multiple peaks or tailing for the analyte. Re-optimize the derivatization procedure. 2. Excess Reagent: Excess derivatizing reagent or byproducts can sometimes interfere with the chromatography.[12] |
| Column Overload | 1. Reduce Injection Volume: Injecting too much sample can lead to peak fronting.[10] Reduce the injection volume or dilute the sample. |
| Incompatible Solvent | 1. Solvent Effect: The injection solvent should be compatible with the stationary phase of the column. A mismatch can cause peak splitting or distortion. |
Issue 3: High Background Noise or Interfering Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Contaminated Carrier Gas or Solvents | 1. Gas Purity: Ensure high-purity carrier gas is used and that gas lines are free of leaks.[13] 2. Solvent Quality: Use high-purity solvents for sample preparation and extraction. |
| Matrix Interferences | 1. Improve Sample Cleanup: Employ more rigorous sample cleanup techniques like Solid Phase Microextraction (SPME) or Dispersive Liquid-Liquid Microextraction (DDLLME) to remove matrix components.[3][9] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[14] |
| Co-elution with Other Compounds | 1. Change Derivatizing Agent: Using a different thiol derivatizing agent can alter the retention time of the CVAA derivative, potentially moving it away from the interfering peak.[15][16] 2. Modify GC Temperature Program: Adjust the temperature ramp of the GC oven to improve the separation of the analyte from the interference. |
| System Contamination | 1. Septum Bleed: Old or low-quality septa can introduce contaminants into the system. Replace the septum regularly.[17] 2. Dirty Ion Source (MS): A contaminated ion source can lead to high background noise. Clean the ion source according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of Lewisite hydrolysis products.
Table 1: Performance of GC-MS Methods for CVAA Analysis
| Method | Matrix | Derivatizing Agent | Limit of Detection (LOD) | Linear Range | Reference |
| DDLLME-GC-MS (SIM) | Urine | Ethanedithiol | 0.015 µg/L | - | [9] |
| DDLLME-GC-MS (Scan) | Urine | Ethanedithiol | 0.30 µg/L | 1-400 µg/L | [9] |
| SPME-GC-MS | Urine | 1,3-Propanedithiol | 7.4 pg/mL | - | [3] |
| GC-MS | Hydrocarbon Matrix | Aliphatic Thiols | < 1 µg/mL | - | [15] |
Table 2: Performance of LC-based Methods for CVAA and CVAOA Analysis
| Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Linear Range | Reference |
| HPLC-ICP-MS | Urine | CVAA & CVAOA | 1.3 µg/L (CVAA), 1.4 µg/L (CVAOA) | > 3 orders of magnitude | [18] |
| LC-ESI-MS/MS | Urine | CVAA & CVAOA | 0.5 ng/mL (CVAA), 3 ng/mL (CVAOA) | > 3 orders of magnitude | [19] |
Experimental Protocols
Protocol 1: Dispersive Derivatization Liquid-Liquid Microextraction (DDLLME) for CVAA in Urine followed by GC-MS
This protocol is adapted from the methodology described by Panahi et al. (2014).[9]
-
Sample Preparation:
-
To a 5 mL urine sample in a glass tube, add an appropriate internal standard.
-
Adjust the pH of the sample as required for the derivatization reaction.
-
-
Derivatization and Extraction:
-
Rapidly inject a mixture of 500 µL of methanol (B129727) (dispersive solvent) containing 10 µL of ethanedithiol (derivatizing reagent) and 65 µL of chloroform (B151607) (extraction solvent) into the urine sample.
-
A cloudy solution will form. Gently vortex for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 5000 rpm) for 5 minutes to separate the chloroform phase.
-
-
Analysis:
-
Carefully collect the chloroform phase (sedimented at the bottom of the tube) with a microsyringe.
-
Inject 1-2 µL of the extract into the GC-MS system.
-
Protocol 2: Automated Solid-Phase Microextraction (SPME) for CVAA in Urine followed by GC-MS
This protocol is based on the method developed by Wooten et al. (2002).[3]
-
Sample Preparation and Derivatization:
-
Place 1 mL of urine into a 2 mL autosampler vial.
-
Add an appropriate internal standard.
-
Add 1,3-propanedithiol (PDT) to the sample to initiate derivatization.
-
Seal the vial and briefly vortex.
-
-
SPME:
-
Place the vial in the autosampler tray of the GC.
-
The automated SPME process will involve exposing a polydimethylsiloxane (B3030410) (PDMS) fiber to the headspace of the sample for a defined period at a controlled temperature to adsorb the volatile CVAA-PDT derivative.
-
-
Analysis:
-
The SPME fiber is then automatically desorbed in the hot GC inlet, transferring the analyte to the GC column for separation and subsequent detection by MS.
-
Visualizations
Caption: Hydrolysis of Lewisite to CVAA and subsequent oxidation to CVAOA.
Caption: From sample collection to data analysis workflow.
Caption: Decision tree for troubleshooting low analyte recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of 2-chlorovinylarsonous acid in human urine by automated solid-phase microextraction--gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. nrt.org [nrt.org]
- 9. Determination of lewisite metabolite 2-chlorovinylarsonous acid in urine by use of dispersive derivatization liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of chemical warfare agents. I. Use of aliphatic thiols in the trace level determination of Lewisite compounds in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. glsciences.eu [glsciences.eu]
- 18. Rapid analysis of Lewisite metabolites in urine by high-performance liquid chromatography-inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Extraction (SPE) of Organoarsenic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of solid-phase extraction (SPE) for organoarsenic compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for organoarsenic compounds during SPE?
Low recovery is the most frequent issue encountered in SPE.[1][2] The primary causes can be broken down into several key areas:
-
Improper Sorbent Selection: The chosen sorbent's retention mechanism may not match the chemical properties of the target organoarsenic species.[1][3] For instance, using a nonpolar sorbent for a highly polar analyte can lead to poor retention.
-
Suboptimal pH Conditions: The pH of the sample and subsequent solutions is critical. Many organoarsenic compounds are ionizable, and their retention on ion-exchange sorbents or even reversed-phase materials can be highly pH-dependent.[3][4][5] The sample pH must be adjusted to ensure the analyte is in the proper state for interaction with the sorbent.[5]
-
Analyte Breakthrough: The analyte may fail to bind to the sorbent during the sample loading step. This can happen if the loading flow rate is too high, the sample solvent is too strong, or the cartridge capacity is exceeded.[4][6][7]
-
Incomplete Elution: The elution solvent may be too weak to fully desorb the analyte from the sorbent.[3][4][6] Secondary interactions between the analyte and the sorbent material can also lead to incomplete elution.[2]
-
Sample Matrix Effects: Complex matrices can contain interferences that compete with the analyte for binding sites on the sorbent or clog the cartridge.[8]
Q2: How can I improve the reproducibility of my SPE method?
Poor reproducibility is often caused by inconsistent execution of the SPE protocol.[1][9] Key factors to control include:
-
Preventing Sorbent Bed Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading is a common cause of inconsistent results.[1][8] Ensure the sorbent remains wetted throughout the process.
-
Consistent Flow Rates: Variable flow rates during sample loading, washing, and elution can significantly impact interaction times and, consequently, recovery and reproducibility.[1][3][10] Using automated systems or carefully controlling vacuum/pressure is crucial.
-
Standardized Sample Pre-treatment: Inconsistencies in sample preparation, such as pH adjustment or dissolution, will lead to variable outcomes.[8]
-
Avoiding Cartridge Overload: Exceeding the sorbent's capacity will result in analyte breakthrough and non-linear recovery.[1][11]
Q3: My sample extract is not clean. How can I reduce interferences?
Impure extracts occur when matrix components are co-eluted with the analyte of interest.[8] To improve extract purity:
-
Optimize the Wash Step: The wash solvent should be strong enough to remove weakly bound interferences without eluting the target analyte.[3][6][9] You may need to test various solvent strengths to find the optimal balance.
-
Select a More Selective Sorbent: If interferences have similar properties to your analyte, a more selective sorbent, such as one based on a mixed-mode or molecularly imprinted polymer chemistry, may be necessary.[8][11]
-
Incorporate a Matrix-Specific Cleanup: For complex samples, a pre-extraction step like protein precipitation or liquid-liquid extraction might be required to remove the bulk of interferences.[8]
Troubleshooting Guides
Problem 1: Low Analyte Recovery
If you are experiencing low recovery, it is essential to determine at which step the analyte is being lost.[9] This can be achieved by collecting and analyzing the fractions from each step of the process (load, wash, and elution).[6][8]
| Symptom | Potential Cause | Recommended Solution |
| Analyte found in Load fraction | Sorbent has insufficient retention for the analyte. | - Decrease the sample loading flow rate.[4][7] - Ensure sample pH is optimal for analyte retention.[4][7] - Switch to a sorbent with a stronger retention mechanism.[8][11] - Dilute the sample with a weaker solvent to promote binding.[8] |
| Sorbent bed was not properly conditioned or equilibrated. | - Repeat the extraction, ensuring the conditioning and equilibration steps are performed correctly and that the sorbent bed does not dry out.[1][4] | |
| Cartridge is overloaded. | - Reduce the sample volume or concentration. - Use a cartridge with a higher sorbent mass/capacity.[1][4][11] | |
| Analyte found in Wash fraction | Wash solvent is too strong. | - Decrease the organic strength or modify the pH of the wash solvent to be less aggressive.[4][6] |
| Analyte remains on Cartridge (not found in Load, Wash, or Elution fractions) | Elution solvent is too weak. | - Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).[1][6] - Adjust the pH of the elution solvent to disrupt analyte-sorbent interaction.[4][7] - Increase the volume of the elution solvent.[1][4][12] |
| Irreversible binding or secondary interactions. | - Consider adding a modifier to the elution solvent to disrupt secondary interactions.[1] - Switch to a less retentive sorbent material.[4][6] |
Problem 2: Poor Reproducibility (High %RSD)
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent recovery across replicates | Sorbent bed drying out between steps. | - Ensure the sorbent bed remains fully wetted after conditioning and before sample loading.[1][8] |
| Inconsistent flow rates. | - Use an automated SPE system or a vacuum manifold with a flow control valve to maintain consistent flow rates for all samples.[10] | |
| Incomplete sample dissolution or inconsistent pre-treatment. | - Verify that the sample is fully dissolved before loading. Follow a consistent and validated sample preparation method.[8] | |
| Sample matrix is clogging the cartridge. | - Centrifuge or filter samples prior to loading to remove particulate matter.[4][8] |
Generalized Experimental Protocol for SPE
This protocol outlines the fundamental steps for solid-phase extraction. The specific sorbents, solution pH, and solvent choices must be optimized based on the specific chemical properties of the target organoarsenic compound.
-
Sorbent Selection: Choose a sorbent based on the polarity and ionic state of the analyte. Common choices include reversed-phase (for nonpolar compounds), normal-phase (for polar compounds), and ion-exchange (for charged compounds) sorbents.[1][13]
-
Conditioning: Wash the sorbent bed with a strong organic solvent (e.g., methanol, acetonitrile) to wet the packing material and activate the functional groups. This step removes any potential contaminants from the sorbent.[8][11]
-
Equilibration: Rinse the sorbent bed with a solution that mimics the sample matrix (e.g., reagent water adjusted to the same pH as the sample). This prepares the sorbent for sample loading and prevents premature elution.[11][14]
-
Sample Loading: Apply the pre-treated sample to the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[1][14]
-
Washing: Pass a specific wash solution through the cartridge to remove weakly retained matrix interferences. The wash solution should be strong enough to elute interferences but not the analyte of interest.[6][14]
-
Drying (Optional): If residual water will interfere with the final analysis, a drying step may be incorporated by passing nitrogen or air through the cartridge.[10]
-
Elution: Apply a strong elution solvent to the cartridge to desorb the analyte. The solvent should be strong enough to disrupt the analyte-sorbent interactions completely. Collect the eluate for analysis.[13][14] Using two smaller aliquots of solvent can sometimes be more effective than one large volume.[13]
Visual Workflow and Logic Diagrams
Caption: A generalized workflow for solid-phase extraction.
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. specartridge.com [specartridge.com]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. promochrom.com [promochrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welchlab.com [welchlab.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
"troubleshooting poor peak shape in the chromatography of organoarsenic compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of organoarsenic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in organoarsenic chromatography?
A1: Poor peak shape, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These include interactions between the analytes and the stationary phase, improper mobile phase composition or pH, column contamination or degradation, and issues with the sample preparation or injection. For instance, basic organoarsenic compounds can interact strongly with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1][2]
Q2: How does the mobile phase pH affect the chromatography of organoarsenic compounds?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of organoarsenic compounds, which in turn affects their retention and peak shape.[3][4] For acidic analytes, a lower mobile phase pH can suppress ionization, leading to better retention on reversed-phase columns. Conversely, for basic compounds, a higher pH might be necessary. The choice of pH should be made considering the pKa values of the target analytes to ensure they are in a single, desired ionization state.[3][5]
Q3: What are ion-pairing reagents and when should they be used for organoarsenic analysis?
A3: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They are used to improve the retention and peak shape of ionic or highly polar analytes on reversed-phase columns.[6][7][8] For example, reagents like hexane (B92381) sulfonic acid can be used to retain positively charged organoarsenic compounds.[5] However, it's important to note that ion-pairing chromatography can require long equilibration times and may not be compatible with all detectors, such as mass spectrometers, due to their non-volatile nature.[7][8]
Q4: Which type of stationary phase is most suitable for the separation of organoarsenic compounds?
A4: The choice of stationary phase depends on the specific organoarsenic species being analyzed. Both anion-exchange and cation-exchange chromatography are commonly used for separating charged organoarsenic compounds.[3] Reversed-phase columns (e.g., C18) are also widely used, often with mobile phase modifiers or ion-pairing reagents to achieve the desired separation.[9][10] For separating a wide range of arsenic species, a combination of different chromatographic modes may be necessary.[3] Newer stationary phases like porous graphitic carbon have also been shown to be effective for the separation of some arsenic compounds.[11]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is wider than the front half.
Possible Causes and Solutions:
| Cause | Recommended Action | Detailed Protocol |
| Secondary Interactions with Silanols | Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of silanol groups (lower pH) can also be effective.[1][2] | --INVALID-LINK-- |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. This is typically 2 pH units away from the analyte's pKa.[5] | --INVALID-LINK-- |
| Column Overload | Reduce the sample concentration or injection volume. | N/A |
| Column Contamination or Void | Backflush the column. If the problem persists, replace the column. Use a guard column to protect the analytical column from contaminants.[12] | N/A |
| Use of Ion-Pairing Reagents | Ensure the column is fully equilibrated with the ion-pairing reagent. Inadequate equilibration can lead to poor peak shape.[7] Consider using a different type or concentration of the ion-pairing reagent. | --INVALID-LINK-- |
Troubleshooting Flowchart for Peak Tailing:
Figure 1. Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
Peak fronting is characterized by the front half of the peak being broader than the back half.
Possible Causes and Solutions:
| Cause | Recommended Action | Detailed Protocol |
| Sample Overload | Reduce the amount of sample injected by either lowering the concentration or the injection volume.[13] | N/A |
| Sample Solvent Incompatibility | The sample should be dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[13] | N/A |
| Column Collapse | This can occur when operating the column outside its recommended pH and temperature ranges, leading to a sudden change in peak shape.[12] Replace the column and ensure operation within the manufacturer's specifications. | N/A |
| Poorly Packed Column | If the issue persists with a new column of the same type, consider trying a column from a different batch or manufacturer. | N/A |
Troubleshooting Flowchart for Peak Fronting:
Figure 2. Troubleshooting workflow for peak fronting.
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Possible Causes and Solutions:
| Cause | Recommended Action | Detailed Protocol |
| Blocked Column Frit or Column Void | If all peaks are split, this is a likely cause. Backflush the column or replace the inlet frit. If a void has formed at the column inlet, the column needs to be replaced.[13] | N/A |
| Sample Solvent/Mobile Phase Mismatch | A large mismatch in solvent strength between the sample solvent and the mobile phase can cause peak splitting. Dissolve the sample in the mobile phase.[2] | N/A |
| Co-elution of an Interfering Compound | If only one peak is split, it may be two different compounds eluting very close together. Modify the mobile phase composition, gradient, or temperature to improve separation. | --INVALID-LINK-- |
| Contamination in the Guard or Analytical Column | Replace the guard column. If the problem persists, replace the analytical column. | N/A |
Troubleshooting Flowchart for Split Peaks:
References
- 1. support.waters.com [support.waters.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. Speciation analysis of organoarsenic species in marine samples: method optimization using fractional factorial design and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
"reducing signal suppression in LC-MS/MS analysis of Lewisite 3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the LC-MS/MS analysis of Lewisite 3 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its analysis challenging?
A1: this compound, or tris(2-chlorovinyl)arsine, is an organoarsenic chemical warfare agent. Its analysis by LC-MS/MS is challenging due to its reactivity, potential for signal suppression from complex sample matrices, and the limited availability of specific analytical standards and protocols. It is often found as an impurity in Lewisite 1.
Q2: What are the primary causes of signal suppression in the LC-MS/MS analysis of this compound?
A2: Signal suppression in LC-MS/MS analysis, a common form of matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis. Key causes include competition for ionization, alteration of droplet formation and evaporation, and interactions with matrix components.
Q3: How can I minimize signal suppression during sample preparation for this compound analysis?
A3: Effective sample preparation is crucial for minimizing matrix effects. Techniques to consider include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte. Different sorbents can be tested to find the optimal one for this compound and the specific matrix.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, thereby removing many interfering compounds.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This two-step method involving solvent extraction and dispersive SPE is effective for a wide range of analytes in complex matrices.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be sufficient to reduce the concentration of matrix components to a level where they no longer cause significant signal suppression.
Q4: What chromatographic conditions can be optimized to reduce signal suppression?
A4: Chromatographic separation plays a key role in mitigating signal suppression by separating this compound from co-eluting matrix components. Consider the following optimizations:
-
Column Chemistry: Utilize a column with a different stationary phase (e.g., C18, phenyl-hexyl, pentafluorophenyl) to alter selectivity and improve separation.
-
Gradient Elution: Optimize the mobile phase gradient to achieve better resolution between this compound and interfering peaks.
-
Flow Rate: Adjusting the flow rate can impact chromatographic resolution.
-
Use of a Diverter Valve: A diverter valve can be used to direct the flow to waste during the elution of highly concentrated, early-eluting matrix components, preventing them from entering the mass spectrometer.
Q5: Are there any mass spectrometry parameters that can be adjusted to combat signal suppression?
A5: While less effective than sample preparation and chromatography, some MS parameters can be optimized:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, but atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects for certain compounds.
-
Source Parameters: Optimization of source parameters such as gas flows, temperatures, and voltages can sometimes help to improve ionization efficiency in the presence of matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low signal for this compound | Severe signal suppression from the matrix. | - Implement a more rigorous sample cleanup method (e.g., SPE, LLE).- Dilute the sample further.- Optimize chromatographic separation to move the this compound peak away from suppression zones. |
| Analyte degradation. | - Ensure proper sample storage and handling. Lewisite compounds can be unstable.- Minimize time between sample preparation and analysis. | |
| Poor reproducibility of results | Variable matrix effects between samples. | - Use a stable isotope-labeled internal standard for this compound if available.- If an exact match is not available, use a structural analog as an internal standard.- Ensure consistent sample preparation across all samples. |
| Non-linear calibration curve | Signal suppression is concentration-dependent. | - Use matrix-matched calibration standards.- Narrow the calibration range.- Employ a quadratic or other non-linear regression model for calibration. |
| High background noise | Contamination of the LC-MS/MS system. | - Flush the LC system and clean the MS ion source.- Use high-purity solvents and reagents.- Include a blank injection between samples to monitor for carryover. |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To clean up a complex matrix (e.g., soil extract, biological fluid) and concentrate this compound.
-
Materials:
-
SPE cartridges (e.g., C18, Oasis HLB)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Sample extract
-
Nitrogen evaporator
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the sample extract onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 5 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate and detect this compound.
-
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
-
LC Conditions (Starting Point):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Hypothetical - requires optimization with a standard):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z corresponding to [M+H]+ of this compound (requires experimental determination)
-
Product Ions (Q3): At least two characteristic fragment ions (requires experimental determination)
-
Collision Energy: Optimize for each transition.
-
Source Parameters: Optimize nebulizer gas, heater gas, and capillary voltage.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: A simplified diagram illustrating the mechanism of signal suppression in the electrospray ionization (ESI) source.
Technical Support Center: Recovery of Lewisite 3 from Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of Lewisite 3 (tris(2-chlorovinyl)arsine) from soil and water matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often more challenging than Lewisite 1 and 2?
A1: The recovery of this compound presents unique challenges due to its chemical structure. Unlike Lewisite 1 and 2, this compound lacks a reactive As-Cl bond. This makes it unreactive to common derivatization agents like aliphatic thiols (e.g., butanethiol, 1,2-ethanedithiol), which are frequently used to improve the chromatographic properties of Lewisite 1 and 2.[1] Therefore, methods relying on this derivatization step will fail to detect this compound, necessitating direct analysis or alternative derivatization strategies.[1][2]
Q2: What are the primary degradation products of Lewisite in soil and water, and how do they affect my analysis?
A2: Lewisite rapidly hydrolyzes in the presence of water to form 2-chlorovinyl arsonous acid (CVAA) and subsequently 2-chlorovinyl arsine oxide (Lewisite oxide or CVAO).[3][4][5] These degradation products are also toxic and must be considered during analysis.[3] Since Lewisite is rarely found in the environment in its original form due to this rapid hydrolysis, your analytical method should be capable of detecting both the parent compound and its primary degradation products to accurately assess contamination.[4]
Q3: Which extraction techniques are most effective for recovering this compound from water samples?
A3: Several techniques have proven effective for extracting Lewisites from water.
-
Solid-Supported Liquid-Liquid Extraction (SLE/SSLE): This method has demonstrated good recoveries (65-75%) for this compound from water.[6]
-
Hollow-Fibre Liquid-Phase Microextraction (HF-LPME): This is a sensitive technique that has been optimized for Lewisites, achieving detection limits as low as 0.002 µg/mL.[7]
-
Solid-Phase Extraction (SPE): SPE, particularly with hydrophilic-lipophilic balance (HLB) cartridges, is an efficient method for extracting a range of chemical warfare agents, including Lewisites, from water.[8]
Q4: How can I improve recovery from complex soil matrices?
A4: Soil matrices introduce challenges like strong analyte binding and interferences. To improve recovery:
-
Solvent Selection: Use an appropriate extraction solvent. Supercritical and pressurized fluids have been used for the simultaneous extraction and derivatization of Lewisite degradation products from soil.[9]
-
Extraction Enhancement: Techniques like sonication can help desorb analytes from soil particles.[10]
-
Sample Pre-treatment: Lyophilization (freeze-drying) of soil samples before extraction can improve efficiency.[10]
-
Solid-Phase Microextraction (SPME): SPME is a rapid and sensitive method that has been successfully applied to determine Lewisite oxide in soil with detection limits between 0.1 and 0.5 µg/g.[11]
Q5: What analytical instrumentation is best suited for this compound analysis?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of chemicals related to the Chemical Weapons Convention, including Lewisites.[12] It provides the necessary sensitivity and specificity for identification. For enhanced sensitivity, selected ion monitoring (SIM) mode can be employed.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of this compound | Use of thiol-based derivatization. This compound does not react with thiols.[1] | Analyze for this compound without derivatization or explore alternative derivatization methods.[2] |
| Thermal degradation in the GC inlet. | Use a cool on-column injection system to minimize thermal decomposition of the analyte.[3] | |
| Poor Peak Shape / Tailing | Active sites in the GC liner or column causing analyte adsorption. | Use a specially prepared, deactivated injection port liner. Ensure the GC column is in good condition.[1] |
| Matrix interference from co-extracted compounds. | Optimize the sample cleanup step. Use a more selective SPE sorbent or perform a liquid-liquid partitioning cleanup. | |
| Inconsistent Results / Poor Reproducibility | Incomplete extraction from the sample matrix. | Increase extraction time, use a more efficient solvent, or employ sonication. Ensure pH and ionic strength are optimized for water samples.[7] |
| Sample degradation during storage or preparation. | Analyze samples as quickly as possible. Store extracts at low temperatures (-70°C) to ensure stability.[13] Note that Lewisite rapidly hydrolyzes in the presence of moisture.[14] | |
| Difficulty Detecting Low Concentrations | Insufficient method sensitivity. | Use a microextraction technique like SPME or HF-LPME to pre-concentrate the analyte.[7][11] |
| Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity.[6] |
Data Presentation: Comparison of Extraction Methods
Table 1: Recovery of Lewisites from Water Samples
| Extraction Method | Analyte(s) | Recovery (%) | Limit of Detection (LOD) | Analytical Method | Reference |
| Solid-Supported LLE | This compound | 65 - 75% | 0.01 - 0.5 µg/mL (SIM) | GC-MS | [6] |
| Hollow-Fibre LPME | Lewisites (1, 2, 3) | Good Reproducibility (8-10% RSD) | 0.002 µg/mL | GC-MS | [7] |
| Solid-Phase Extraction (HLB) | CWAs | >70% (general) | up to 0.05 µg/mL | GC-MS | [8] |
Table 2: Recovery of Lewisite and Degradation Products from Soil Samples
| Extraction Method | Analyte(s) | Recovery (%) | Limit of Detection (LOD) | Analytical Method | Reference |
| Solid-Phase Microextraction (SPME) | Lewisite Oxide | Not specified | 0.1 - 0.5 µg/g | GC-FPD/MS | [11] |
| Pressurized Fluid Extraction | 2-chlorovinylarsonous acid (CVAA) | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline based on established methods for chemical warfare agents and should be optimized for your specific application.[8][15]
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the sorbent to go dry.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH < 7. Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the analytes by passing a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent (e.g., dichloromethane (B109758) or acetone/hexane mixture) through the cartridge.[8][16]
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.
Protocol 2: General Solvent Extraction for Soil Samples
This protocol is a general guideline and should be optimized based on soil type and analyte concentration.[10][11]
-
Sample Preparation: Homogenize the soil sample. For improved efficiency, lyophilize the sample to remove moisture. Weigh 5-10 g of the soil into a centrifuge tube.
-
Fortification (Optional): Fortify the sample with a surrogate standard (e.g., phenylarsine (B13959437) oxide) to monitor extraction efficiency.[11]
-
Extraction: Add 10-20 mL of a suitable extraction solvent (e.g., acetone, hexane, or a mixture).[1][10]
-
Sonication: Place the sample in an ultrasonic bath for 15-30 minutes to enhance the extraction of analytes from the soil matrix.
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant (the solvent layer) and transfer it to a clean vial.
-
Repeat: Repeat the extraction (steps 3-6) two more times, combining the supernatants.
-
Concentration: Concentrate the combined extracts under a gentle stream of nitrogen to a final volume of 1 mL for analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Environmental hydrolysis pathway of Lewisite 1.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. nrt.org [nrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of lewisite constituents in aqueous samples using hollow-fibre liquid-phase microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of chemical warfare agents from water with hydrophilic-lipophilic balance and C18 cartridges: comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 10. Sample preparation, extraction efficiency, and determination of six arsenic species present in food composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of lewisite oxide in soil using solid-phase microextraction followed by gas chromatography with flame photometric or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatographic-mass spectrometric determination of british anti-lewisite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. weber.hu [weber.hu]
"calibration strategies for the accurate quantification of Lewisite 3"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Lewisite 3 (L3).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: The primary recommended method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Unlike Lewisite 1 and Lewisite 2, this compound can often be analyzed directly by GC with an Electron Capture Detector (GC/ECD) without the need for derivatization.[1][3] However, for enhanced specificity and confirmation, GC-MS is preferred.
Q2: Is derivatization necessary for the analysis of this compound?
A2: No, derivatization with thiols, a common step for Lewisite 1 and 2, is not effective for this compound as it does not readily react with these reagents.[1][4] This is a critical distinction in analytical strategy. While alcohol-based derivatization has been explored for Lewisites, the resulting ether derivatives can be unstable, particularly those from lower alcohols, making this method less reliable for quantitative analysis.[1][5]
Q3: What are the main challenges in quantifying this compound?
A3: The main challenges include:
-
Sample Stability: Lewisite compounds can degrade in the presence of water, hydrolyzing to form hydrochloric acid and other byproducts.[6] Proper sample storage and handling are crucial.
-
Matrix Effects: Complex sample matrices, such as soil, water, or biological fluids, can interfere with the analysis, leading to signal suppression or enhancement.[3]
-
Chromatographic Issues: Due to their high reactivity, underivatized Lewisites can lead to poor peak shape, degradation of the GC column, and issues with reproducibility.[1]
-
Lack of Certified Reference Materials: Obtaining certified reference standards for this compound can be challenging, impacting the accuracy of calibration.
Q4: How should samples containing this compound be stored?
A4: To minimize degradation, samples should be stored in airtight, glass containers at low temperatures (e.g., 4°C) and protected from light.[1] For biological samples, immediate extraction or freezing is recommended to prevent metabolic degradation. The stability of Lewisite and its metabolites can be matrix-dependent.
Troubleshooting Guides
Issue 1: No or Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | Verify that the extraction procedure is appropriate for the sample matrix. For solid samples, ensure efficient extraction using a suitable solvent like hexane (B92381) with sonication.[1] |
| Degradation of Analyte | Ensure samples were stored correctly and analyzed within their stability window. Consider preparing fresh samples if degradation is suspected. |
| GC-MS System Malfunction | Check for leaks in the GC system, especially around the septum and column fittings.[7][8] Ensure the MS is properly tuned and that the filament is functional. |
| Incorrect Derivatization (if attempted) | As noted, this compound does not react with thiols. If a derivatization protocol for Lewisite 1/2 was incorrectly applied, no L3 derivative would be formed.[1][4] |
Issue 2: Poor Peak Shape (Tailing, Broadening)
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | The high reactivity of Lewisite can create active sites in the injector liner and at the head of the column.[1] Deactivated liners should be used, and regular trimming of the column (e.g., 10-20 cm from the inlet side) may be necessary.[9] |
| Column Contamination | Non-volatile matrix components can accumulate on the column. Bake the column according to the manufacturer's instructions or consider using a guard column. |
| Inappropriate GC Conditions | Optimize the oven temperature program and carrier gas flow rate. A slower temperature ramp can sometimes improve peak shape for highly reactive compounds. |
| Sample Overload | If the peak is fronting, the concentration of the analyte may be too high. Dilute the sample and reinject. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The presence of co-extractives from the sample matrix can suppress or enhance the ionization of this compound in the MS source.[10] The use of matrix-matched calibration standards is highly recommended to compensate for these effects. |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that the syringe is not clogged or leaking. |
| Analyte Instability in Prepared Samples | Lewisite compounds can be unstable in certain solvents. Analyze samples as soon as possible after preparation. If delays are unavoidable, store prepared samples at low temperatures. |
| Variability in Manual Sample Preparation | If sample preparation is performed manually, ensure that all steps are carried out consistently. The use of an internal standard can help to correct for variations in extraction efficiency and injection volume. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Lewisite and its metabolites. Note that specific data for this compound is limited in the literature, and values can vary significantly depending on the matrix and instrumentation.
| Analyte | Method | Matrix | Linear Range | Limit of Detection (LOD) | Relative Standard Deviation (RSD) |
| 2-chlorovinylarsonous acid (CVAA) | DDLLME-GC-MS (SIM mode) | Urine | 1-400 µg/L | 0.015 µg/L | 3.2% - 5.5% |
| CVAA | DDLLME-GC-MS (Scan mode) | Urine | 1-400 µg/L | 0.30 µg/L | 3.2% - 5.5% |
| Lewisite 1 (as derivative) | GC-MS (SIM mode) | Hydrocarbon | Not Specified | <1 µg/mL | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Soil
-
Sample Collection: Collect approximately 10-20g of soil in a glass container.
-
Drying: If necessary, air-dry the soil sample or use a gentle heating method (e.g., oven at <40°C) to remove excess moisture.
-
Extraction:
-
Weigh 10g of the homogenized soil sample into a glass vial.
-
Add 20 mL of hexane.
-
Spike with an appropriate internal standard if available.
-
Sonicate the mixture for 15-20 minutes.[1]
-
Allow the solid particles to settle.
-
-
Concentration:
-
Carefully transfer the hexane extract to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Analysis: The extract is now ready for direct GC-MS analysis for this compound.
Protocol 2: GC-MS Analysis of this compound
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless inlet.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the quantification of this compound.
Signaling Pathway of Lewisite-Induced Cellular Toxicity
Caption: Key signaling pathways involved in Lewisite-induced cellular toxicity.[11][12][13]
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lewisite - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cutaneous exposure to lewisite causes acute kidney injury by invoking DNA damage and autophagic response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advancements in Chemical Threat Detection: A Comparative Guide to Analytical Methods for Lewisite 3
A critical evaluation of established and emerging techniques for the identification and quantification of the chemical warfare agent Lewisite 3 and its biomarkers, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the most appropriate analytical strategy.
The detection of chemical warfare agents (CWAs) like Lewisite is paramount for both security and environmental monitoring. Lewisite, an organoarsenic compound, and its various forms, including this compound (tris(2-chlorovinyl)arsine), pose a significant threat due to their vesicant (blistering) properties and systemic toxicity.[1][2] The development of robust, sensitive, and rapid analytical methods is crucial for verifying exposure, understanding metabolism, and ensuring effective decontamination. This guide provides a comparative overview of the predominant analytical techniques for the detection of this compound and its degradation products, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Performance Comparison of Analytical Methods
The selection of an analytical method for Lewisite detection is often dictated by the specific requirements of the study, including the sample matrix, the required sensitivity, and the desired throughput. Below is a summary of the performance characteristics of various methods based on published experimental data.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Limitations |
| GC-MS with SPME | 2-chlorovinylarsonous acid (CVAA) | Urine, Plasma, Red Blood Cells | 0.1 ng/mL (urine), 1.0 ng/mL (plasma), 10 ng/mL (red blood cells) | Not Specified | High sensitivity, well-established | Derivatization often required, potentially complex sample preparation |
| GC-MS with Hollow-Fibre Liquid-Phase Microextraction | Lewisite 1, 2, and 3 | Aqueous Samples | 0.002 µg/mL | 0.002 - 0.2 µg/mL | Good reproducibility (RSDs 8-10%), validated with OPCW proficiency test samples[3] | Requires optimization of multiple extraction parameters[3] |
| HPLC-ICP-MS | CVAA, 2-chlorovinylarsonic acid (CVAOA) | Urine | 1.3 µg/L (as CVAA), 1.4 µg/L (CVAOA) | At least three orders of magnitude | High throughput (96 samples in 8 hours), high selectivity, no isobaric interferences observed[4][5] | Requires specialized ICP-MS instrumentation |
| LC-MS/MS with SPE | CVAA, CVAOA | Urine | 0.5 ng/mL (CVAA), 3 ng/mL (CVAOA) | At least three orders of magnitude | High sensitivity and specificity | Solid-phase extraction can add to sample preparation time |
| GC with ECD | Lewisite 2 and 3 | Not Specified | Not Specified | Not Specified | Can detect underivatized Lewisite 2 and 3 | Cannot detect Lewisite 1 or its metabolites without derivatization[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the detection of Lewisite and its metabolites using GC-MS and LC-MS techniques.
Protocol 1: GC-MS Analysis of Lewisite Metabolites in Urine via SPME and Derivatization
This method is suitable for the sensitive detection of the Lewisite biomarker CVAA in biological samples.
1. Sample Preparation and Derivatization:
-
A urine sample is collected.
-
The sample is derivatized with a thiol compound, such as propane-1,3-dithiol (PDT), to form a stable, volatile cyclic disulfide derivative of CVAA.[7]
2. Solid-Phase Microextraction (SPME):
-
A polydimethylsiloxane (B3030410) (PDMS) SPME fiber is exposed to the headspace of the derivatized sample to extract the volatile derivative.[7]
3. GC-MS Analysis:
-
The SPME fiber is thermally desorbed in the GC injection port.
-
The analyte is separated on a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized CVAA.[7]
Protocol 2: High-Throughput HPLC-ICP-MS Analysis of Lewisite Metabolites in Urine
This method is designed for the rapid and sensitive quantification of CVAA and CVAOA in urine.[4]
1. Sample Preparation:
-
A 400 µL aliquot of urine is diluted with 40 µL of water and 1 mL of a buffer containing an internal standard.[4]
-
The sample is briefly centrifuged prior to analysis.[4]
2. HPLC Separation:
-
The sample is injected onto a reversed-phase polar embedded column.[4]
-
CVAA and CVAOA are separated using an isocratic mobile phase.[4]
3. ICP-MS Detection:
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The instrument is set to monitor for arsenic (m/z 75), allowing for specific and sensitive detection of the arsenic-containing metabolites.[8] A dynamic reaction cell is not required due to the chromatographic separation of chloride from the arsenic peaks.[4]
Workflow and Logical Relationships
To visualize the analytical process, a diagram illustrating the workflow for the HPLC-ICP-MS method is provided below.
Caption: Workflow for HPLC-ICP-MS analysis of Lewisite metabolites.
Conclusion
Both GC-MS and LC-MS based methods offer reliable and sensitive detection of this compound and its metabolites. GC-MS, particularly when coupled with advanced extraction techniques like SPME, provides excellent sensitivity. However, it often necessitates derivatization, which can add complexity to the workflow. In contrast, HPLC-ICP-MS has emerged as a high-throughput and highly specific technique, especially for the analysis of Lewisite metabolites in biological matrices like urine. The choice between these methods will depend on the specific analytical needs, available instrumentation, and the desired balance between sensitivity, throughput, and sample preparation complexity. The continuous development and validation of these methods are crucial for enhancing our capabilities to respond to chemical threats and conduct toxicological research.
References
- 1. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 3. Determination of lewisite constituents in aqueous samples using hollow-fibre liquid-phase microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid analysis of Lewisite metabolites in urine by high-performance liquid chromatography-inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. armyacademy.ro [armyacademy.ro]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicity of Lewisite 1, Lewisite 2, and Lewisite 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of three organoarsenic chemical warfare agents: Lewisite 1 (L-1), Lewisite 2 (L-2), and Lewisite 3 (L-3). While Lewisite 1 is the primary product of synthesis, Lewisite 2 and 3 are common byproducts. This document summarizes available quantitative toxicity data, outlines relevant experimental protocols for assessing toxicity, and illustrates the key mechanism of action.
Executive Summary
Lewisite 1, or 2-chlorovinylarsonous dichloride, is the most well-studied of the three compounds. Lewisite 2, bis(2-chlorovinyl)arsinous chloride, and this compound, tris(2-chlorovinyl)arsine, are produced as impurities during the synthesis of L-1.[1][2] The available scientific literature consistently states that the toxicities of L-2 and L-3 are considered comparable to that of L-1.[2][3] However, a lack of specific, direct comparative quantitative toxicity studies for L-2 and L-3 necessitates that much of the available data is for "Lewisite," which typically refers to L-1 or a mixture containing L-1 as the main component. All three are potent vesicants (blistering agents) and systemic poisons, exerting their primary toxic effect through the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for Lewisite. It is important to note that these values are generally reported for "Lewisite" without specifying the exact composition of L-1, L-2, and L-3.
Table 1: Acute Inhalation Toxicity of Lewisite
| Animal Model | Exposure Duration | LC50 (mg/m³) | Reference |
| Rat | 9 min | 166 | [4] |
| Guinea Pig | 9 min | 111 | [4] |
| Guinea Pig | 60 min | 8 | [4] |
| Rabbit | 7.5 min | 160 | [4] |
| Rabbit | 60 min | 25 | [4] |
| Goat | 100 min | 12.5 | [4] |
| Mouse | 10 min | 190-200 | [2] |
| Dog | 7.5 min | 176 | [4] |
| Dog | 15 min | 100 | [4] |
| Dog | 30 min | 48 | [4] |
| Dog | 60 min | 25.4 | [4] |
| Dog | 120 min | 11.8 | [4] |
| Dog | 240 min | 6.24 | [4] |
Table 2: Acute Dermal and Intravenous Toxicity of Lewisite
| Animal Model | Route of Exposure | LD50 (mg/kg) | Reference |
| Rabbit | Intravenous | 1.8 | [5] |
| Human (estimated) | Dermal | 37.6 | [6] |
Mechanism of Action: Inhibition of Pyruvate Dehydrogenase
The primary mechanism of toxicity for Lewisite compounds is the inhibition of the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration. Lewisite, as a trivalent arsenical, readily reacts with sulfhydryl (-SH) groups. The dihydrolipoamide (B1198117) component of the E2 subunit of the PDH complex contains two closely spaced sulfhydryl groups, making it a prime target. By binding to these groups, Lewisite forms a stable cyclic dithioarsinite adduct, which inactivates the enzyme and halts the conversion of pyruvate to acetyl-CoA, thereby disrupting the Krebs cycle and cellular energy production.[7][8][9]
Caption: Inhibition of the Pyruvate Dehydrogenase (PDH) complex by Lewisite.
Experimental Protocols
Standardized protocols for assessing the acute toxicity of chemical agents are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant OECD guidelines for dermal and inhalation toxicity testing.
Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)
This test is designed to assess the toxic effects of a substance applied to the skin.
-
Animal Selection: Healthy, young adult rats are typically used. The skin should be healthy and intact.[4][10][11]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[12]
-
Dose Application: The test substance is applied uniformly over the clipped skin, covering approximately 10% of the body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.[4][12]
-
Exposure Duration: The substance is kept in contact with the skin for a 24-hour period.[4]
-
Observation: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.[10]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[4]
Acute Inhalation Toxicity Testing (Adapted from OECD Guideline 403 and 436)
This test evaluates the toxicity of a substance when inhaled.
-
Animal Selection: Young, healthy adult rats are the preferred species.[13][14]
-
Exposure Method: Nose-only exposure is generally preferred for aerosols and vapors to prevent ingestion of the test substance.[13]
-
Concentration and Exposure Duration: A series of concentrations are tested for a fixed period, typically 4 hours, to determine the LC50 (the concentration that is lethal to 50% of the test animals). Alternatively, a Concentration x Time (C x t) protocol can be used where animals are exposed to different concentrations for varying durations.[13][15]
-
Observation: Animals are observed for signs of toxicity during and after exposure for at least 14 days. This includes monitoring for changes in breathing, behavior, and physical appearance. Body weight is measured at regular intervals.[14][15]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[15]
Conclusion
Lewisite 1, 2, and 3 are highly toxic organoarsenic compounds with comparable vesicant and systemic effects. The primary mechanism of their toxicity is the potent inhibition of the pyruvate dehydrogenase complex, leading to a disruption of cellular energy metabolism. While specific comparative toxicity data for the three Lewisite variants are scarce, the available information on "Lewisite" provides a strong indication of their severe hazardous nature. The standardized experimental protocols outlined in this guide provide a framework for the further investigation and characterization of these and other toxic chemical agents.
References
- 1. nrt.org [nrt.org]
- 2. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LEWISITES - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Comparative acute systemic toxicity of sodium arsenite and dichloro(2-chlorovinyl)arsine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute dermal toxicity studies | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 15. oecd.org [oecd.org]
A Comparative Guide to the Analysis of Lewisite 3: Cross-Validation of GC-MS and HPLC-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), for the analysis of Lewisite 3, a highly toxic organoarsenic chemical warfare agent. The objective is to offer a detailed overview of the methodologies, performance characteristics, and underlying principles of each technique to aid researchers in selecting the most appropriate method for their specific analytical needs.
Introduction to this compound Analysis
This compound, or tris(2-chlorovinyl)arsine, is a potent vesicant and a significant threat due to its persistence and severe health effects.[1] Accurate and sensitive detection methods are crucial for environmental monitoring, defense, and the development of countermeasures. Both GC-MS and HPLC-ICP-MS are established analytical techniques that can be applied to the analysis of this compound, each with distinct advantages and limitations. This guide explores a cross-validation of these two methods, providing experimental data and protocols to support an objective comparison.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative performance parameters for the analysis of Lewisite and related arsenic species by GC-MS and HPLC-ICP-MS. It is important to note that direct cross-validation studies for this compound are scarce; therefore, the data presented for HPLC-ICP-MS is based on the analysis of various arsenic species, which serves as a strong indicator of its potential performance for this compound.
| Parameter | GC-MS for Lewisite Analysis | HPLC-ICP-MS for Arsenic Speciation |
| Limit of Detection (LOD) | 0.002 µg/mL for Lewisites[2] | 0.01 to 0.35 ng/L for various arsenic species[3] |
| Limit of Quantitation (LOQ) | 1.0–5.0 ng·mL−1 for arsenic species[4] | Not explicitly stated for this compound, but quantifiable at low ng/mL levels. |
| Linearity (R²) | 0.9955–0.9992 over a 0.002–0.2 µg/mL range for Lewisites[2] | ≥ 0.999 for a 0.25–20.00 µg/L range for various arsenic species[5] |
| Precision (RSD) | 8–10% for Lewisites[2] | 3.1–7.3% for various arsenic species[6] |
| Sample Matrix | Aqueous samples, organic extracts | Water, urine, serum, food extracts[4][7][8] |
| Derivatization | Often required for improved stability and chromatography[1][9] | Not required |
| Speciation Capability | Can distinguish between Lewisite 1, 2, and 3[1] | Excellent for separating various arsenic species (e.g., As(III), As(V), MMA, DMA)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline the typical experimental protocols for the analysis of this compound using GC-MS and HPLC-ICP-MS.
GC-MS Protocol for Lewisite Analysis
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For Lewisite analysis, derivatization is often a necessary step to improve the thermal stability and chromatographic behavior of the analytes.[1][9]
1. Sample Preparation and Derivatization:
-
Extraction: For aqueous samples, a liquid-phase microextraction can be employed.[2] For soil or wipe samples, extraction with a suitable organic solvent like hexane (B92381) or a mixture of acetone, dichloromethane, and ethyl acetate (B1210297) is common.[1][10]
-
Derivatization: Lewisites can be derivatized with thiols (e.g., 1-propanethiol, 1-butanethiol) or alcohols.[1][9][11] The derivatization reaction typically involves mixing the sample extract with the derivatizing agent and allowing it to react at a specific temperature for a set time. For instance, derivatization with 1-propanol (B7761284) in the presence of pyridine (B92270) can be carried out at 60°C for 15 minutes.[12]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[13]
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.[14] Injector temperature is set to around 250°C.[15]
-
Oven Temperature Program: A typical program starts at 60°C, holds for 2 minutes, then ramps at 10°C/min to 300°C.[15]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[16]
-
Mass Spectrometer: A quadrupole or triple quadrupole mass spectrometer (e.g., Agilent 7000D TQ) is used.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.[10][11]
HPLC-ICP-MS Protocol for Arsenic Speciation
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry is a powerful technique for elemental speciation.[7][17] It combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.[18]
1. Sample Preparation:
-
Aqueous Samples: Often require minimal preparation, such as filtration and dilution.
-
Solid Samples (e.g., food, soil): An extraction step is necessary. This can involve sonication or microwave-assisted extraction with a suitable solvent, such as a mixture of nitric acid and hydrogen peroxide to oxidize and extract arsenic species.[8]
-
Biological Fluids (urine, serum): Typically involves dilution and protein precipitation with an acid like trichloroacetic acid.[4]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system such as the Thermo U3000 HPLC.[3]
-
Column: An anion-exchange column like the Hamilton PRP-X100 (250 mm x 4.1 mm, 10 µm) is commonly used for arsenic speciation.[3][4]
-
Mobile Phase: A gradient elution using a buffer, for example, ammonium (B1175870) carbonate, is often employed to separate the different arsenic species.[4] The pH of the mobile phase is a critical parameter for achieving good separation.[5]
-
Flow Rate: Typically in the range of 1.0 to 1.5 mL/min.[3][5]
3. ICP-MS Instrumentation and Conditions:
-
ICP-MS System: An instrument like the iCAP Q ICP-MS (Thermo Scientific).[3]
-
Nebulizer: A concentric nebulizer is commonly used.
-
Plasma Conditions: RF power is typically around 1550 W, with plasma and auxiliary gas flows optimized for stability and sensitivity.[8]
-
Detector: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of arsenic, which is 75. To overcome potential interferences from argon chloride (⁴⁰Ar³⁵Cl⁺), a collision/reaction cell may be used, or the analysis can be performed by monitoring the AsO⁺ ion at m/z 91.[20]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and fundamental principles of GC-MS and HPLC-ICP-MS for the analysis of this compound.
Objective Comparison and Conclusion
Both GC-MS and HPLC-ICP-MS are highly capable techniques for the analysis of this compound, but they offer different strengths that make them suitable for varying applications.
GC-MS is a well-established and widely available technique that provides excellent separation and identification of Lewisite 1, 2, and 3, particularly when derivatization is employed to enhance analyte stability.[1] Its primary advantages are high specificity from mass spectral libraries and the ability to analyze complex organic matrices. However, the need for derivatization can add complexity and potential for variability in the sample preparation process.[1][9] The thermal degradation of underivatized Lewisites in the GC injector can also be a significant challenge.[1]
HPLC-ICP-MS , on the other hand, excels in the speciation of elements, making it an ideal tool for analyzing different forms of arsenic.[7][17] A major advantage of this technique for Lewisite analysis is that it does not require derivatization, simplifying the sample preparation workflow. Furthermore, HPLC-ICP-MS offers exceptional sensitivity, with detection limits often in the parts-per-trillion (ng/L) range.[3][21] This makes it highly suitable for trace-level environmental and biological monitoring. The primary challenge with HPLC-ICP-MS is the potential for isobaric interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺), which can be mitigated through the use of collision/reaction cells or by monitoring an alternative ion.[20]
-
GC-MS is a robust choice for the identification and quantification of different Lewisite compounds in relatively complex organic samples, provided that a reliable derivatization protocol is established.
-
HPLC-ICP-MS is the superior technique for ultra-trace quantification and speciation of arsenic, including Lewisite and its degradation products, in aqueous and biological samples, offering a more straightforward sample preparation process.
For comprehensive cross-validation, a laboratory would ideally analyze the same set of samples using both methodologies. This would provide a high degree of confidence in the identification and quantification of this compound, leveraging the molecular specificity of GC-MS and the elemental sensitivity of HPLC-ICP-MS. This comparative guide should serve as a valuable resource for researchers in making an informed decision on the most suitable analytical approach for their work on this compound.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. Determination of lewisite constituents in aqueous samples using hollow-fibre liquid-phase microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenic Species Analysis at Trace Level by High Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine | Semantic Scholar [semanticscholar.org]
- 5. Arsenic speciation using HPLC–ICP–MS in white and brown rice and health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of arsenic species in marine samples by HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advion.com [advion.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 13. agilent.com [agilent.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. researchgate.net [researchgate.net]
- 16. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. advion.com [advion.com]
- 18. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of the Potential of High-Performance Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometry for the Determination of Chemical Warfare Agents and Their Toxic Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
"comparing the efficacy of different decontamination agents for Lewisite 3"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various decontamination agents against Lewisite, a potent organoarsenic chemical warfare agent. The information presented is based on available experimental data to assist researchers and professionals in understanding the effectiveness of different decontamination strategies. Lewisite is typically a mixture of three compounds: 2-chlorovinyldichloroarsine (Lewisite 1 or L-1), bis(2-chlorovinyl)chloroarsine (Lewisite 2 or L-2), and tris(2-chlorovinyl)arsine (Lewisite 3 or L-3).[1] While the majority of available research focuses on L-1 and L-2, the principles of decontamination are expected to be similar for L-3 due to its related chemical structure.
Quantitative Efficacy of Decontamination Agents
A key study evaluated the efficacy of four liquid decontamination solutions in neutralizing Lewisite on glass and wood surfaces.[2] The efficacy was determined by measuring the reduction of Lewisite (specifically a derivative of L-1, derL-1, which also accounts for its primary hydrolysis product) after a 15-minute reaction time in a solution test (without surface materials).[2]
| Decontamination Agent | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Efficacy (%) |
| Water (Deionized) | 1.0 | 0.8 | 20% |
| Hydrogen Peroxide (3%) | 1.0 | < 0.005 | > 99.5% |
| Bleach (8.7% Hypochlorite) | 1.0 | < 0.005 | > 99.5% |
| EasyDecon DF200 | 1.0 | < 0.005 | > 99.5% |
Data summarized from "Decontamination of Lewisite using Liquid Solutions: Neutralization and Arsenic Removal".[2]
The results indicate that while water has a minimal effect, hydrogen peroxide, bleach, and EasyDecon DF200 are highly effective in neutralizing Lewisite in a solution.[2] It is important to note that effective decontamination must also consider the removal of toxic arsenic-containing byproducts.[2]
Experimental Protocols
The following is a summary of the methodology used in the key referenced study to determine decontamination efficacy.
Solution Efficacy Test
-
Preparation of Test Solutions: 1 µL of neat Lewisite was added to a vial.
-
Application of Decontaminant: 60 µL of the decontamination solution (Water, 3% Hydrogen Peroxide, 8.7% Bleach, or EasyDecon DF200) was added to the vial containing Lewisite.
-
Reaction Time: The mixture was allowed to react for 15 minutes.
-
Extraction: The reaction was quenched by extracting the Lewisite and its products into an organic solvent.
-
Analysis: The extracts were then analyzed to determine the final concentration of Lewisite. For a more accurate measure of decontamination, a derivatization process was used. Lewisite (L-1) and its primary hydrolysis product, 2-chlorovinyl arsonous acid (CVAA), were converted to a common, more stable product (derL-1) for analysis by Gas Chromatography/Mass Spectrometry (GC/MS).[2]
-
Efficacy Calculation: Efficacy was calculated as the percentage reduction from the initial concentration.[2]
Surface Decontamination Test
-
Contamination of Surfaces: Test coupons (e.g., glass, wood) were spiked with a known amount of Lewisite.
-
Decontaminant Application: After a 30-minute waiting period, a single droplet of the decontamination agent was applied to the contaminated surface.
-
Reaction Time: The decontaminant was allowed to react for either 30 or 60 minutes.
-
Extraction: The test coupon was placed in a vial with a suitable solvent (e.g., acetone) and sonicated for 10 minutes to extract any remaining Lewisite and its byproducts.
-
Analysis: The extract was analyzed using GC/MS, similar to the solution test, to quantify the remaining agent.
-
Controls: Positive controls (contaminated coupons with no decontamination) and procedural controls (decontaminated coupons with no initial contamination) were included in the test matrix.[2]
Visualizing Decontamination Processes
To better understand the experimental process and the chemical pathways of decontamination, the following diagrams are provided.
Caption: Experimental workflow for comparing surface decontamination agents.
Caption: Simplified chemical pathways for Lewisite decontamination.
Mechanism of Decontamination
Lewisite decontamination primarily occurs through two chemical pathways: hydrolysis and oxidation.
-
Hydrolysis: In the presence of water, Lewisite hydrolyzes to form 2-chlorovinyl arsonous acid (CVAA) and hydrochloric acid. With excess water, CVAA can be further converted to 2-chlorovinyl arsine oxide (Lewisite oxide).[2] A significant drawback of hydrolysis is that both CVAA and Lewisite oxide are also vesicants (blistering agents).[2] This is why water alone is not a sufficient decontamination agent.
-
Oxidation: Oxidizing agents, such as hydrogen peroxide and the hypochlorite (B82951) in bleach, are much more effective.[3] They can further oxidize the hydrolysis products to less toxic compounds like 2-chlorovinyl arsonic acid (CVAOA).[2] The ultimate goal of decontamination is to convert the highly toxic organoarsenic compounds into non-vesicant and less toxic substances, and to facilitate the removal of the remaining arsenic.[2]
References
"Lewisite 3 vs. sulfur mustard: a comparative study of cytotoxicity"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two potent chemical warfare agents, Lewisite 3 and sulfur mustard. The information presented is based on available experimental data and is intended to serve as a resource for researchers and professionals involved in the development of countermeasures and therapeutics.
Executive Summary
This compound and sulfur mustard are highly toxic vesicant agents that cause severe damage to biological tissues. While both induce cell death, their primary mechanisms of action and the signaling pathways they trigger differ significantly. Lewisite, an organoarsenic compound, primarily exerts its toxicity through the inhibition of sulfhydryl-containing enzymes, leading to a rapid depletion of cellular energy and induction of apoptosis via the unfolded protein response. Sulfur mustard, a bifunctional alkylating agent, causes cytotoxicity primarily through DNA alkylation, which triggers DNA damage responses, inflammation, and both apoptotic and necrotic cell death. This guide presents a comparative analysis of their cytotoxic potency, the cellular mechanisms of action, and the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound and sulfur mustard in human keratinocyte cell lines. It is important to note that the data are collated from different studies and experimental conditions may vary.
| Parameter | This compound | Sulfur Mustard | Cell Line | Exposure Time | Citation |
| IC50 | 2.5 µM | > 0.5 µM (cell growth inhibition) | HaCaT | 6 hours | [1] |
| Mechanism of Cell Death | Primarily apoptosis, necrosis at higher concentrations | Apoptosis and necrosis | Human Epidermal Keratinocytes | Varied | [2][3] |
| Primary Molecular Target | Sulfhydryl groups in proteins (enzyme inhibition) | DNA (alkylation) | N/A | N/A | |
| Key Signaling Pathway | Unfolded Protein Response (UPR), Reactive Oxygen Species (ROS) generation | DNA Damage Response (DDR), PARP activation, p53 signaling | Human Epidermal Keratinocytes | Varied | [1][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
96-well culture plates
-
This compound and sulfur mustard stock solutions
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed human keratinocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or sulfur mustard and incubate for the desired exposure time (e.g., 6, 24, 48 hours). Include untreated cells as a negative control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the agent that causes a 50% reduction in cell viability.[1][5][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Human keratinocytes
-
6-well culture plates
-
This compound and sulfur mustard stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed human keratinocytes in 6-well plates and treat with this compound or sulfur mustard for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[7]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cytotoxicity of this compound and sulfur mustard.
Caption: Lewisite-induced cytotoxicity signaling pathway.
Caption: Sulfur mustard-induced cytotoxicity signaling pathway.
Experimental Workflow
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of cell size in sulfur mustard-induced death of keratinocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecules and pathways implicated in sulfur mustard (SM)-induced apoptosis [pfocr.wikipathways.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
"inter-laboratory comparison of Lewisite 3 analytical methods"
This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of Lewisite 3 (L3), a potent chemical warfare agent. Due to a scarcity of direct inter-laboratory comparison studies specifically for this compound, this document synthesizes data from studies on Lewisite 1 (L1), Lewisite 2 (L2), and their common degradation products, 2-chlorovinylarsonous acid (CVAA) and 2-chlorovinylarsonic acid (CVAOA). The analytical principles and techniques described are broadly applicable to L3. This guide is intended for researchers, scientists, and professionals in drug development and toxicology.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance of various analytical methods used for the detection of Lewisite and its metabolites. The data is extracted from multiple studies and provides a baseline for comparing the capabilities of different techniques.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Key Findings & Limitations |
| GC-MS with Thiol Derivatization | Lewisite I & II | Hydrocarbon Matrices | < 1 µg/mL | Derivatization with thiols of varying chain lengths allows for the adjustment of retention times to avoid matrix interferences.[1][2] Lewisite III does not react with the thiols under the same conditions.[1] |
| TD-GC-MS with Thiol Derivatization | Lewisite I & II | Air Samples | ~30 µg/m³ (Butanethiol derivative) | Thermal desorption from sorbent tubes is effective for trace vapor analysis.[1] 3,4-Dimercaptotoluene gives a common derivative for L1 and L2 with a higher LOD of 260 µg/m³.[1] |
| HPLC-ICP-MS | CVAA & CVAOA | Urine | CVAA: 1.3 µg/L, CVAOA: 1.4 µg/L | High-throughput method with a simple dilution sample preparation.[3] The dynamic reaction cell was not required, simplifying the analysis.[3] |
| LC-ESI-CID-MS/MS | CVAA & CVAOA | Urine | CVAA: 0.5 ng/mL, CVAOA: 3 ng/mL | A sensitive method utilizing solid-phase extraction (SPE) for sample clean-up.[4] |
| HPLC/ICP-MS | CVAA & CVAOA | Urine | CVAA: 0.2 ngAs/mL, CVAOA: 0.1 ngAs/mL | This method can separate Lewisite degradation products from other arsenicals like those from diphenylchloroarsine.[5] |
| GC/ECD | Lewisite II & III | Environmental Samples | Not specified | Can detect L2 and L3 directly, but not L1 or its metabolites without derivatization.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are protocols for two common analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS) with Thiol Derivatization
This method is widely used for the analysis of Lewisite I and II in various matrices. While Lewisite III is reported as non-reactive under these specific conditions, the general principle of derivatization to enhance volatility and chromatographic separation is a key technique.[1]
-
Objective: To identify and quantify Lewisite I and II by converting them to less volatile derivatives suitable for GC-MS analysis.
-
Sample Preparation and Derivatization:
-
Samples, particularly those in hydrocarbon matrices, are spiked with an aliphatic thiol (e.g., butanethiol, pentanethiol).[1]
-
The reaction forms stable bis-derivatives of Lewisite I and dithiol derivatives of Lewisite II.[1]
-
The choice of thiol can be varied to alter the retention time of the derivatives, which is useful for avoiding co-elution with interfering compounds from the sample matrix.[1][2]
-
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A moderately polar capillary column, such as a DB-5, is often used for separation.[1]
-
-
Analysis:
-
The derivatized sample is injected into the GC.
-
The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase.
-
The MS detects the separated components, and identification is based on the mass-to-charge ratio of the resulting fragments. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[1]
-
2. High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
This is a powerful technique for the speciation and quantification of arsenic-containing compounds, making it ideal for analyzing Lewisite metabolites in biological samples.[3][5]
-
Objective: To detect and quantify the primary metabolites of Lewisite (CVAA and CVAOA) in urine.
-
Sample Preparation:
-
Urine samples are subjected to a simple dilution with a buffer containing an internal standard.[3]
-
The diluted sample is centrifuged prior to analysis to remove particulates.[3]
-
Alternatively, for higher sensitivity, solid-phase extraction (SPE) can be employed for sample clean-up and concentration.[4]
-
-
Instrumentation:
-
Analysis:
-
The prepared sample is injected into the HPLC.
-
The HPLC separates CVAA and CVAOA from other compounds in the urine.
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The ICP-MS atomizes and ionizes the arsenic in the metabolites, which is then detected by the mass spectrometer, providing sensitive and element-specific quantification.
-
Visualizations
Experimental Workflow for Lewisite Analysis
The following diagram illustrates a generalized workflow for the analysis of Lewisite and its metabolites from sample collection to data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid analysis of Lewisite metabolites in urine by high-performance liquid chromatography-inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewisite metabolites detection in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Assessing Lewisite 3 Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of current biomarkers and analytical methods for the assessment of exposure to Lewisite 3, a potent chemical warfare agent. The information presented is supported by experimental data to aid in the selection of appropriate detection strategies for research and clinical applications.
Introduction to Lewisite Exposure and Biomarkers
Lewisite is an organoarsenic chemical warfare agent that causes severe blistering of the skin and damage to the respiratory tract.[1] Rapid and accurate assessment of exposure is critical for timely medical intervention and for understanding the long-term health effects. Upon entering the body, Lewisite is metabolized, and its metabolic products can be used as biomarkers of exposure. The primary and most well-validated biomarkers for Lewisite exposure are 2-chlorovinylarsonous acid (CVAA) and its oxidized form, 2-chlorovinylarsonic acid (CVAOA).[2] The detection of these compounds in biological samples provides unequivocal evidence of exposure to Lewisite.[3]
Comparison of Key Biomarkers
The choice of biomarker and biological matrix is crucial for the effective detection of Lewisite exposure. Urine is considered the preferred matrix for determining Lewisite exposure due to the rapid elimination of its metabolites.[3] Blood, specifically red blood cells, can serve as a secondary matrix for confirmation.[3]
| Biomarker | Chemical Formula | Description | Primary Biological Matrix | Detection Window |
| 2-chlorovinylarsonous acid (CVAA) | C₂H₂AsClO | The primary hydrolysis product of Lewisite.[4] It is considered the main urinary metabolite following exposure.[2] | Urine, Blood (Plasma and Red Blood Cells) | Can be detected in rat urine for up to 3 months after a significant exposure.[3] In guinea pig urine, it was detected for up to 40 hours post-exposure.[3] |
| 2-chlorovinylarsonic acid (CVAOA) | C₂H₂AsClO₂ | The oxidized metabolite of CVAA.[2] Its presence confirms Lewisite exposure and can be indicative of the metabolic processing of the agent. | Urine | Detected in rat urine up to 24 hours after exposure.[2] |
Comparative Analysis of Analytical Methodologies
The two predominant analytical techniques for the quantification of CVAA and CVAOA are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). Each method offers distinct advantages and limitations.
| Analytical Method | Principle | Sample Preparation | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| GC-MS | Separates volatile compounds which are then ionized and detected by their mass-to-charge ratio. | Requires derivatization of non-volatile CVAA and CVAOA to make them suitable for GC analysis.[4] | As low as 7.4 pg/mL for CVAA in urine.[3] | Lower throughput due to derivatization steps. | High sensitivity and specificity. | Derivatization can be time-consuming and introduce variability. Not suitable for direct analysis of non-volatile compounds. |
| HPLC-ICP-MS | Separates compounds in a liquid mobile phase followed by elemental detection of arsenic using ICP-MS. | Simple dilution of urine samples is often sufficient.[2] | 1.3 µg/L for CVAA and 1.4 µg/L for CVAOA in urine.[2][4] | High throughput, with capabilities of analyzing 96 samples in an 8-hour day.[2] | Rapid sample preparation, high throughput, and the ability to detect both CVAA and CVAOA in a single run.[2] | May have higher instrumentation costs compared to GC-MS. |
Experimental Protocols
Determination of CVAA in Urine by GC-MS
This protocol is based on the derivatization of CVAA with 1,3-propanedithiol (B87085) (PDT) followed by solid-phase microextraction (SPME) and GC-MS analysis.[4]
a. Sample Preparation and Derivatization:
-
To 1 mL of urine sample, add an internal standard.
-
Add a solution of 1,3-propanedithiol (PDT) to the urine sample to derivatize the CVAA to a volatile compound.
-
Incubate the mixture to allow for the completion of the derivatization reaction.
b. Solid-Phase Microextraction (SPME):
-
Expose a SPME fiber to the headspace of the derivatized sample to adsorb the volatile CVAA-PDT derivative.
-
The adsorption time should be optimized for maximum sensitivity.
c. GC-MS Analysis:
-
Thermally desorb the analyte from the SPME fiber in the injection port of the gas chromatograph.
-
Separate the analyte on a suitable capillary column.
-
Detect the CVAA-PDT derivative using a mass spectrometer, typically in the selected ion monitoring (SIM) mode for enhanced sensitivity.
Determination of CVAA and CVAOA in Urine by HPLC-ICP-MS
This protocol outlines a high-throughput method for the simultaneous determination of CVAA and CVAOA.[2]
a. Sample Preparation:
-
Dilute 400 µL of urine with 40 µL of water.
-
Add 1 mL of a buffer solution containing an internal standard.
-
Centrifuge the sample briefly to pellet any precipitates.
b. HPLC Separation:
-
Inject the supernatant onto a reversed-phase HPLC column.
-
Elute CVAA and CVAOA isocratically with an appropriate mobile phase.
c. ICP-MS Detection:
-
The eluent from the HPLC is directly introduced into the ICP-MS.
-
Monitor the arsenic signal (m/z 75) to detect and quantify CVAA and CVAOA based on their retention times.
Signaling Pathways and Experimental Workflows
Exposure to Lewisite induces a complex cascade of cellular events, primarily initiated by the generation of reactive oxygen species (ROS). This leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), which in turn triggers inflammatory signaling pathways and DNA damage responses.
Caption: Lewisite-induced cellular signaling cascade.
The provided diagram illustrates the key molecular pathways activated upon Lewisite exposure. The initial event is the generation of ROS, which leads to ER stress and the activation of the UPR. The UPR, in turn, activates the pro-inflammatory transcription factor NF-κB and the stress-activated protein kinase JNK, leading to an inflammatory response. Concurrently, ROS can also induce a DNA damage response, which may ultimately lead to programmed cell death (apoptosis).
Caption: General experimental workflow for biomarker analysis.
This workflow diagram outlines the general steps involved in the analysis of Lewisite biomarkers from biological samples. The process begins with sample collection and appropriate preparation, which differs depending on the chosen analytical method. The prepared samples are then analyzed by either GC-MS or HPLC-ICP-MS for the quantification of CVAA and CVAOA. The final step involves the interpretation of the quantitative data to assess the extent of Lewisite exposure.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
"comparative analysis of Lewisite 3 vesicant effects on different skin models"
A detailed guide for researchers and drug development professionals on the cytotoxic and vesicant effects of the chemical warfare agent Lewisite 3 across various experimental skin models. This guide provides a comparative overview of in vitro, ex vivo, and in vivo models, complete with experimental data, detailed protocols, and visualizations of key signaling pathways.
This compound, a potent arsenical vesicant, poses a significant threat due to its ability to cause rapid and severe skin injuries, including painful blisters and tissue necrosis. Understanding its mechanism of action and evaluating potential countermeasures requires robust and reliable skin models that can accurately replicate the key aspects of Lewisite-induced cutaneous toxicity. This guide provides a comparative analysis of the effects of this compound on three widely used categories of skin models: in vitro human dermal equivalents, ex vivo porcine skin flaps, and in vivo murine models.
Data Presentation: Quantitative Effects of this compound Across Skin Models
The following tables summarize the key quantitative data on the vesicant effects of this compound across different skin models, providing a basis for direct comparison of their sensitivity and response to the agent.
Table 1: In Vitro Human Dermal Equivalent Tissues (EpiDerm™/EpiDerm™-FT)
| Endpoint | This compound Concentration | Time Point | Observed Effect | Reference |
| Cellular Viability | Various | 24 hours | Dose-dependent decrease in viability | [1] |
| Histology | Various | 24 hours | Epidermal damage, cell death | [1] |
| Multiomic Analysis | Not Specified | Not Specified | Alterations in proteins and metabolites related to inflammation and cell survival | [1] |
Table 2: Ex Vivo Isolated Perfused Porcine Skin Flap (IPPSF)
| Endpoint | This compound Concentration | Time Point | Observed Effect | Reference |
| Glucose Utilization | 0.07 - 5.0 mg/ml | 8 hours | Mild decrease at higher concentrations | [2] |
| LDH Release | 0.07 - 5.0 mg/ml | 8 hours | General increase, marked increase in blister fluid at 5.0 mg/ml | [2] |
| Vascular Resistance | 0.07 - 5.0 mg/ml | 8 hours | General increase | [2] |
| Gross Blister Formation | ≥ 0.8 mg/ml | 8 hours | Dose-related formation of blisters | [2] |
| Epidermal-Dermal Separation | Dose-related | 1, 3, 5, 8 hours | Time and dose-dependent separation | [2] |
Table 3: In Vivo Ptch1+/⁻/SKH-1 Hairless Mouse Model
| Endpoint | This compound Dose | Time Point | Observed Effect | Reference |
| Draize Score | 1.5 mg/kg | 1 - 24 hours | Time-dependent increase in score (erythema, edema) | [3] |
| Skin Bifold Thickness | 1.5 mg/kg | 1 - 24 hours | Significant and persistent increase (edema) | [3] |
| Inflammatory Cell Infiltration | 1.5 mg/kg | 24 hours | Infiltration of neutrophils | [3] |
| Apoptosis | 1.5 mg/kg | 24 hours | Extensive apoptosis of epidermal keratinocytes | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
In Vitro: Human Dermal Equivalent Tissue Model (EpiDerm™/EpiDerm™-FT)
1. Model Maintenance and Exposure:
-
EpiDerm™ or EpiDerm™-FT tissues are maintained at an air-liquid interface in culture inserts.
-
A specified concentration of this compound, diluted in an appropriate solvent, is topically applied to the epidermal surface.
-
Control tissues are treated with the solvent alone.
-
Tissues are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ atmosphere.
2. Cellular Viability Assay (MTT Assay):
-
Following exposure, the tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The formazan (B1609692) product is extracted using an appropriate solvent (e.g., isopropanol).
-
The absorbance is measured spectrophotometrically to determine the percentage of viable cells relative to the control.
3. Histological Analysis:
-
Tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation of epidermal and dermal structures, including assessment of cell necrosis, apoptosis, and blistering.
Ex Vivo: Isolated Perfused Porcine Skin Flap (IPPSF) Model
1. Flap Preparation and Perfusion:
-
A skin flap is surgically isolated from a pig, preserving the vascular supply.
-
The flap is transferred to a perfusion chamber and the artery and vein are cannulated.
-
The flap is perfused with a physiological buffer containing nutrients and oxygen.
2. This compound Exposure:
-
A defined area of the skin flap is exposed to a specific concentration of this compound.
-
The exposure is typically for a set duration, after which the agent may be removed.
3. Assessment of Viability and Injury:
-
Biochemical Markers: Perfusate samples are collected over time and analyzed for glucose utilization and lactate (B86563) dehydrogenase (LDH) release as indicators of metabolic activity and cell damage, respectively.
-
Vascular Resistance: Changes in perfusion pressure are monitored to assess effects on the microvasculature.
-
Morphological Analysis: Biopsies are taken at different time points for macroscopic and microscopic (light and electron microscopy) examination of blister formation and tissue damage.
In Vivo: Ptch1+/⁻/SKH-1 Hairless Mouse Model
1. Animal Handling and Exposure:
-
Ptch1+/⁻/SKH-1 hairless mice are anesthetized.
-
A defined dose of this compound is topically applied to a marked area on the dorsal skin.
-
Control animals receive the vehicle alone.
2. Macroscopic Assessment:
-
Draize Score: The severity of skin lesions (erythema and edema) is scored at various time points post-exposure using the Draize scoring system.
-
Skin Bifold Thickness: A caliper is used to measure the thickness of a fold of skin at the exposure site as an indicator of edema.
3. Microscopic and Molecular Analysis:
-
At the end of the experiment, animals are euthanized, and skin biopsies are collected.
-
Histology: Tissues are processed for H&E staining to assess inflammatory cell infiltration, necrosis, and microvesication.
-
Immunohistochemistry/Immunofluorescence: Staining for specific markers (e.g., cleaved caspase-3 for apoptosis, CD11b+/Gr1+ for neutrophils) is performed.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in this compound-induced skin injury and a typical experimental workflow for its assessment.
Caption: Key signaling pathways in Lewisite-induced skin injury.
Caption: General experimental workflow for assessing Lewisite effects.
References
- 1. Multiomic analysis of Lewisite exposed human dermal equivalent tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of lewisite toxicity in isolated perfused skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the performance of different sorbents for Lewisite 3 extraction"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of different sorbent materials for the extraction of Lewisite 3, a highly toxic organoarsenic chemical warfare agent. Due to the extreme hazardous nature of Lewisite, much of the available data is derived from studies using chemical warfare agent (CWA) simulants. This document summarizes key performance indicators, details relevant experimental methodologies, and offers visual representations of experimental workflows to aid researchers in the selection of appropriate sorbent materials for decontamination and extraction applications. Lewisite is a blistering agent that causes severe damage to the skin, eyes, and respiratory tract.[1] Its effective removal from contaminated areas is a critical area of research.
Performance of Sorbents for Lewisite Simulant Extraction
The selection of a suitable sorbent for this compound extraction depends on several factors, including its adsorption capacity, the speed of uptake, and its performance under various environmental conditions. Porous materials such as zeolites, activated carbons, and metal-organic frameworks (MOFs) are promising candidates due to their large surface areas and tunable surface chemistries.[2]
The following table summarizes the adsorption capacities of various sorbents for CWA simulants, which possess chemical structures and properties similar to Lewisite. Dimethyl methylphosphonate (B1257008) (DMMP) is a common simulant for nerve agents, while 2-chloroethyl ethyl sulfide (B99878) (CEES) is a simulant for sulfur mustard, a vesicant like Lewisite. While not perfect analogues for this compound, their adsorption behavior on different materials provides valuable insights into the potential performance of these sorbents for Lewisite extraction.
| Sorbent Material | Simulant | Adsorption Capacity (mg/g) | Key Findings |
| Zeolites | |||
| Natural Zeolite (Clinoptilolite) | Dimethyl methylphosphonate (DMMP) | Good sorption properties observed[3] | The microporous structure of zeolites facilitates the adsorption of CWA simulants.[2] |
| Synthetic Zeolite | Dimethyl methylphosphonate (DMMP) | Good sorption properties observed[3] | Synthetic zeolites can be tailored for specific adsorption applications. |
| Activated Carbon | |||
| ASZMT Carbon | Carbon Tetrachloride (CWA simulant) | High breakthrough times indicate good protection[4] | Impregnation with metal salts can enhance the protective capabilities of activated carbon.[4] |
| Metal-Organic Frameworks (MOFs) | |||
| ZIF-8 | 2-chloroethyl ethyl sulfide (CEES) | High | Morphology and surface charge of ZIF-8 significantly influence its adsorption capacity.[2] |
| ZIF-8 | Dimethyl methylphosphonate (DMMP) | ~530 | The adsorption capacity is notably higher than many other porous materials.[2] |
| Defective MOF-74 | Dimethyl methylphosphonate (DMMP) | Enhanced | The presence of ancillary open metal sites improves adsorption capability.[5] |
Experimental Protocols
The evaluation of sorbent performance for the extraction of hazardous compounds like this compound requires stringent safety protocols and well-defined experimental procedures. All work with Lewisite or its simulants must be conducted in a certified laboratory with appropriate engineering controls, such as fume hoods and ventilation systems, and all personnel must be equipped with the necessary personal protective equipment (PPE).[1][6]
Batch Adsorption Experiments
Batch adsorption studies are typically performed to determine the equilibrium adsorption capacity of a sorbent.
-
Preparation of Sorbent and Simulant Solution: A known mass of the sorbent material is prepared. A stock solution of the Lewisite simulant is prepared in a suitable solvent (e.g., an organic solvent for vapor-phase studies).
-
Adsorption Test: A specific amount of the sorbent is added to a sealed container with a known volume and concentration of the simulant solution.
-
Equilibration: The container is agitated at a constant temperature for a predetermined period to ensure equilibrium is reached.
-
Analysis: The concentration of the simulant remaining in the solution is measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Calculation of Adsorption Capacity: The amount of simulant adsorbed per unit mass of the sorbent is calculated using the change in concentration.
Vapor Breakthrough Testing
Vapor breakthrough experiments are crucial for assessing the performance of sorbents in practical applications, such as in respirator cartridges or air filtration systems.
-
Sorbent Packing: A fixed amount of the sorbent is packed into a column of a specific diameter and length.
-
Vapor Generation: A controlled concentration of the Lewisite simulant vapor is generated and passed through the sorbent bed at a constant flow rate.[7]
-
Breakthrough Detection: The concentration of the simulant vapor at the outlet of the column is continuously monitored using a suitable detector.
-
Breakthrough Curve: A plot of the outlet vapor concentration versus time is generated. The "breakthrough time" is the time at which the outlet concentration reaches a predetermined threshold (e.g., 1% or 5% of the inlet concentration).[4]
-
Performance Evaluation: The breakthrough time and the shape of the breakthrough curve provide information about the dynamic adsorption capacity and the mass transfer characteristics of the sorbent.[4]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for evaluating sorbent performance.
Caption: Workflow for Batch Adsorption Experiments.
Caption: Workflow for Vapor Breakthrough Testing.
References
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. Utilization of Various Analogy of Synthetic Nanoporous Zeolites and Composite of Zeolites for Decontamination/Detoxification of CWA Simulants—An Updated Review [scirp.org]
- 3. Lewisite - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical agent simulant release from clothing following vapor exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.igem.wiki [2024.igem.wiki]
- 7. Development of a Rapid and Accurate Vapor Generation System for Real-Time Monitoring of a Chemical Warfare Agent (CWA) by Coupling Fourier Transform Infrared (FT-IR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
"a comparative study of the hydrolysis rates of Lewisite 1, 2, and 3"
A Note on Data Availability: A comprehensive review of publicly accessible scientific literature reveals a significant scarcity of quantitative data regarding the specific hydrolysis rates (e.g., half-lives, rate constants) of Lewisite 1, 2, and 3. This information is likely restricted due to the classification of these compounds as chemical warfare agents. Consequently, this guide provides a qualitative comparison based on available information and outlines general experimental approaches for such determinations.
Lewisite, an organoarsenic chemical warfare agent, exists in three primary forms: Lewisite 1 (L-1), Lewisite 2 (L-2), and Lewisite 3 (L-3). These compounds are produced through the sequential addition of acetylene (B1199291) to arsenic trichloride.[1][2] Their stability in aqueous environments is a critical factor in their persistence and environmental impact. The hydrolysis of these compounds leads to the formation of less volatile, but still toxic, degradation products.[3][4]
Qualitative Comparison of Hydrolysis Rates
While precise kinetic data is unavailable, the literature provides a general understanding of the relative hydrolysis rates of the three Lewisite compounds.
-
Lewisite 1 (L-1): The hydrolysis of Lewisite 1 is consistently described as "rapid" in aqueous solutions.[3][4] It readily reacts with water to form 2-chlorovinyl arsenous acid (CVAA).[2][5] The rate of hydrolysis is noted to be pH-dependent.[3]
-
Lewisite 2 (L-2): Information regarding the hydrolysis rate of Lewisite 2 is less common, but it is generally understood to also hydrolyze relatively quickly.
-
This compound (L-3): In contrast to L-1 and L-2, this compound is reported to hydrolyze "slowly" and is considered to be more persistent in the environment. This difference in stability is a key distinguishing feature among the three congeners.
Hydrolysis Products
The hydrolysis of Lewisite compounds involves the replacement of their chlorine atoms with hydroxyl groups.
| Compound | Chemical Structure | Primary Hydrolysis Product(s) |
| Lewisite 1 | (2-chloroethenyl)arsonous dichloride | 2-chlorovinyl arsenous acid (CVAA) and Hydrochloric Acid |
| Lewisite 2 | bis(2-chloroethenyl)arsinous chloride | bis(2-chloroethenyl)arsinous acid and Hydrochloric Acid |
| This compound | tris(2-chloroethenyl)arsine | Does not readily hydrolyze |
Experimental Protocols for Determining Hydrolysis Rates
While specific experimental protocols for determining the hydrolysis rates of Lewisite 1, 2, and 3 were not found in the reviewed literature, a general methodology for such a study can be outlined based on standard practices for chemical kinetics.
Objective: To determine the hydrolysis rate constants and half-lives of Lewisite 1, 2, and 3 under controlled conditions (e.g., varying pH and temperature).
Materials and Equipment:
-
Purified samples of Lewisite 1, 2, and 3
-
Buffered aqueous solutions of varying pH (e.g., pH 4, 7, 9)
-
Constant temperature water bath or incubator
-
Quenching solution (to stop the hydrolysis reaction at specific time points)
-
Analytical instrumentation for quantifying the concentration of the parent Lewisite compound and/or its hydrolysis products (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
-
Standard laboratory glassware and safety equipment appropriate for handling highly toxic chemical agents.
General Procedure:
-
Reaction Setup: A known concentration of the Lewisite compound is added to a buffered aqueous solution at a specific temperature.
-
Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The hydrolysis reaction in the aliquot is immediately stopped by adding a quenching agent.
-
Analysis: The concentration of the remaining Lewisite compound in each quenched aliquot is determined using a suitable analytical method like GC-MS or HPLC.
-
Data Analysis: The concentration of the Lewisite compound is plotted against time. The data is then fitted to an appropriate kinetic model (e.g., first-order kinetics) to determine the hydrolysis rate constant (k) and the half-life (t½) under the specific experimental conditions.
-
Comparative Analysis: The experiments are repeated for each Lewisite compound at different pH values and temperatures to provide a comprehensive comparative dataset.
Visualization of Hydrolysis Pathways
The following diagrams illustrate the hydrolysis pathways for Lewisite 1 and 2, and the relative stability of this compound.
Caption: Hydrolysis pathways of Lewisite 1 and 2, and the stability of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Lewisite - Wikipedia [en.wikipedia.org]
- 3. nrt.org [nrt.org]
- 4. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
"validation of a method for the simultaneous analysis of Lewisite and its degradation products"
Comparative Guide to Analytical Methods for Lewisite and Its Degradation Products
This guide provides a detailed comparison of analytical methodologies for the simultaneous detection and quantification of the chemical warfare agent Lewisite and its principal degradation products. It is intended for researchers and professionals in analytical chemistry, environmental science, and toxicology engaged in the verification of chemical weapons conventions and the assessment of contaminated sites.
Introduction to Lewisite and its Environmental Fate
Lewisite (L), or dichloro(2-chlorovinyl)arsine, is a potent organoarsenic vesicant (blister agent).[1][2] It exists in several forms, including Lewisite 1 (L-1), Lewisite 2 (L-2), and Lewisite 3 (L-3).[3] In the environment, Lewisite is primarily degraded through hydrolysis, a reaction highly dependent on pH.[3][4] This process results in the formation of several toxic and persistent degradation products.[1][3] The accurate and simultaneous analysis of both the parent agent and these byproducts is crucial for assessing exposure and environmental contamination.
The main degradation products include:
-
2-chlorovinyl arsenous acid (CVAA) [3]
-
2-chlorovinylarsonic acid (CVAOA) , the oxidized form of CVAA[5][6]
The diagram below illustrates the primary degradation pathway of Lewisite in an aqueous environment.
Caption: Hydrolysis and subsequent oxidation of Lewisite.
Comparison of Analytical Platforms
The two primary chromatographic techniques for analyzing Lewisite and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each platform offers distinct advantages and disadvantages depending on the specific analytical requirements.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase.[8][9] | Separates compounds in a liquid mobile phase, suitable for a wider range of polarities and thermal stabilities.[9][10] |
| Sample Volatility | Requires analytes to be volatile and thermally stable.[8][11] | Suitable for non-volatile and thermally labile compounds.[8][10] |
| Derivatization | Mandatory for polar degradation products (CVAA, CVAOA) to increase volatility.[6][12] This adds time and complexity. | Not required . Allows for direct analysis of polar, water-soluble degradation products.[6] |
| Sample Throughput | Lower, due to lengthy derivatization and incubation steps.[6] | Higher, especially in emergency response scenarios, due to simpler sample preparation.[6][7] |
| Applications | Gold standard for forensic analysis and environmental monitoring of volatile compounds.[8][9] | Indispensable for pharmaceutical, biotechnology, and complex biological matrix analysis.[8][11] |
| Strengths | High sensitivity for volatile compounds; well-established libraries for identification. | Broad applicability; gentler ionization for fragile molecules; simpler sample preparation for polar analytes. |
| Limitations | Limited to thermally stable compounds; derivatization can introduce errors. | Can have lower sensitivity for certain very volatile compounds compared to GC-MS. |
For the specific application of simultaneously analyzing Lewisite and its polar degradation products, LC-MS is generally the superior technique . Its ability to analyze polar, non-volatile compounds without a derivatization step simplifies the workflow, reduces analysis time, and increases sample throughput.[6]
Quantitative Performance Data
The following tables summarize the reported performance data for various validated methods.
Table 1: Performance of LC-Based Methods
| Analyte | Method | Matrix | Detection Limit (LOD) | Linearity Range | Reference |
| CVAOA | RP-HPLC-UV | Water | 0.001 mg/L | 5 - 500 mg/L | [5] |
| CVAA | RP-HPLC-UV | Water | 0.2 mg/L | 2 - 500 mg/L | [5] |
| CVAOA | LC-ICP-MS/MS | Human Urine | 2.2 µg/L | N/A | [7] |
| CVAOA | LC-MS/MS | Human Urine | N/A (Quantitative) | N/A | [6] |
Table 2: Performance of GC-Based Methods
| Analyte | Method | Matrix | Detection Limit (LOD) | Reference |
| CVAA (derivatized) | SPME-GC-MS | Urine | 7.4 pg/mL | [13] |
| CVAA (derivatized) | GC-MS | Urine | 0.1 ng/mL | [13] |
| CVAA (derivatized) | GC-MS | Plasma | 1.0 ng/mL | [13] |
| Lewisite I/II (derivatized) | GC-MS | N/A | < 1 µg/mL | [14] |
Experimental Protocols & Workflows
Below are detailed methodologies for the two primary analytical approaches. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Workflow Comparison Diagram
The following diagram illustrates the key differences in the experimental workflows for LC-MS/MS and GC-MS.
Caption: Comparison of LC-MS/MS and GC-MS analytical workflows.
Method 1: LC-ICP-MS/MS for CVAOA in Urine
This high-throughput method is ideal for emergency response scenarios and measures the total Lewisite metabolite CVAOA after oxidation.[7]
1. Sample Preparation:
-
Pipette 0.1 mL of human urine into a 96-well plate.
-
Add hydrogen peroxide to oxidize any present CVAA into the more stable CVAOA. This allows for the measurement of total Lewisite-1 metabolites.[7]
-
Add an isotope-labeled internal standard for quantification via isotope dilution.
2. Solid Phase Extraction (SPE):
-
Use a suitable SPE cartridge (e.g., normal-phase silica) to remove matrix interferences and concentrate the analyte.[6]
3. Chromatographic Separation:
-
Inject the purified extract into a Liquid Chromatography (LC) system.
-
Employ ion-pairing chromatography for a rapid, sub-6-minute injection-to-injection cycle time.[7]
4. Detection and Quantification:
-
Use an Inductively Coupled Plasma Tandem Mass Spectrometer (ICP-MS/MS).
-
Monitor the arsenic-specific transition (m/z 75 → 91) for high selectivity and to eliminate potential polyatomic interferences.[7]
Method 2: GC-MS with Derivatization for CVAA
This classic approach requires converting the polar analyte into a volatile form suitable for gas chromatography.
1. Sample Extraction:
-
For liquid samples (e.g., urine, water), perform a liquid-liquid extraction.
-
For soil or air samples, Solid-Phase Microextraction (SPME) can be used to extract and concentrate the analytes.[13]
2. Derivatization:
-
Add a thiol-containing reagent, such as 1,3-propanedithiol (B87085) (PDT) or 1,2-ethanedithiol, to the extract.[13][15]
-
Incubate the mixture to allow the formation of a stable, volatile cyclic disulfide derivative of CVAA. This step is critical and can be time-consuming.[6]
3. Chromatographic Separation:
-
Inject the derivatized sample into the GC inlet where it is vaporized.
-
The volatile derivative is separated from other components on a capillary column based on its boiling point and interaction with the stationary phase.
4. Detection and Quantification:
-
Use a Mass Spectrometer (MS) detector.
-
Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.[13]
References
- 1. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nrt.org [nrt.org]
- 4. Lewisite - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Lewisite exposure biomarkers in urine by liquid chromatography – inductively coupled plasma tandem mass spectrometry: with an accelerated matrix-matched stability study - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Determination of chemical warfare agents: Gas Chromatographic analysis of chlorovinylarsines (Lewisite) and their metabolites by derivatization with thiols (2nd communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. armyacademy.ro [armyacademy.ro]
- 14. researchgate.net [researchgate.net]
- 15. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
Comparative Analysis of the Genotoxic Potential of Lewisite 3 and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxic potential of the chemical warfare agent Lewisite 3 (Tris(2-chlorovinyl)arsine) and its primary metabolites. Due to a lack of direct quantitative genotoxicity studies on this compound, this analysis relies on its known chemical properties and robust experimental data from closely related trivalent organic and inorganic arsenicals. The genotoxic mechanisms and potential are inferred from these well-studied proxies to provide a scientifically grounded assessment.
Metabolism of Lewisite: From Parent Compound to Reactive Metabolites
Upon contact with aqueous environments, such as moisture in tissues, Lewisite undergoes rapid hydrolysis. The primary and most significant metabolite is 2-chlorovinylarsonous acid (CVAA), a trivalent organic arsenical.[1][2] This initial product can undergo further reactions, including polymerization to form Lewisite oxide or oxidation to the pentavalent, and generally less toxic, 2-chlorovinylarsonic acid (CVAOA).[1][3] The parent compound and its trivalent metabolite, CVAA, are considered the most toxicologically active forms.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Lewisite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of British Anti-Lewisite (BAL) Against Lewisite Variants: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the efficacy of British Anti-Lewisite (BAL), or dimercaprol (B125519), reveals its established role as a potent chelating agent against the chemical warfare agent Lewisite. This guide provides a detailed comparison of BAL's effectiveness against the three primary forms of Lewisite—Lewisite 1 (L1), Lewisite 2 (L2), and Lewisite 3 (L3)—supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.
British Anti-Lewisite was developed during World War II specifically to counteract the vesicant, or blistering, effects of Lewisite, an organoarsenic compound.[1][2][3] Its mechanism of action relies on the two sulfhydryl groups in the dimercaprol molecule, which have a high affinity for arsenic.[1][2] BAL binds to the arsenic in Lewisite, forming a stable, water-soluble complex that can be excreted by the kidneys, thereby preventing or reversing the toxic effects of the arsenical agent.[2][4]
Lewisite itself is not a single compound but can exist as a mixture of three primary forms created during its synthesis: Lewisite 1 ((E)-2-chloroethenyl]arsonous dichloride), the most prevalent and volatile form; Lewisite 2 (bis(2-chlorovinyl)arsinous chloride); and this compound (tris(2-chlorovinyl)arsine).[5][6][7] While all are toxic, their physical and chemical properties differ, which may influence the efficacy of antidotes.
Comparative Efficacy of BAL against Lewisite Variants
While extensive quantitative data directly comparing the efficacy of BAL against Lewisite 1, 2, and 3 in a side-by-side manner is limited in publicly available literature, the fundamental mechanism of chelation applies to all three variants due to their shared arsenic core. The primary reaction involves the formation of a stable five-membered ring complex between BAL and the arsenic atom of Lewisite.[4][8]
The following table summarizes the key characteristics of each Lewisite variant and the established efficacy of BAL as a systemic antidote.
| Feature | Lewisite 1 (L1) | Lewisite 2 (L2) | This compound (L3) |
| Chemical Formula | C₂H₂AsCl₃ | C₄H₄AsCl₂ | C₆H₆AsCl |
| Purity in Synthesis | >65%[7] | 7-10%[7] | 4-12%[7] |
| Volatility | Highest | Lower | Lowest |
| Primary Route of Exposure | Vapor and liquid | Liquid | Liquid |
| BAL Efficacy | Established as an effective systemic antidote.[9][10] | Presumed effective due to the shared arsenic moiety. | Presumed effective due to the shared arsenic moiety. |
It is important to note that while BAL is a crucial systemic antidote for reducing mortality and systemic toxicity, it is less effective in preventing the immediate local tissue damage (skin, eyes, and respiratory tract) caused by Lewisite exposure.[9] Rapid decontamination within minutes of exposure is critical to mitigate local injury.[10]
Experimental Protocols
Detailed experimental protocols for testing the efficacy of BAL against Lewisite are often found in military or classified research. However, based on historical and recent studies, a general methodology for evaluating the efficacy of a chelating agent like BAL against an arsenical agent can be outlined.
In Vivo Efficacy Study Protocol (Rodent Model)
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with a standard diet and water ad libitum.
-
Lewisite Exposure: A sublethal or lethal dose (e.g., LD50) of Lewisite 1, 2, or 3 is administered via percutaneous application to a shaved area on the back of the rats.
-
BAL Administration:
-
Treatment Group: British Anti-Lewisite (in a suitable vehicle like peanut oil) is administered via intramuscular injection at a predetermined dose (e.g., 10 mg/kg) at various time points post-exposure (e.g., 5, 30, and 60 minutes).
-
Control Group: Receives the vehicle only.
-
-
Observation: Animals are monitored for clinical signs of toxicity, including skin lesions, respiratory distress, and mortality, over a specified period (e.g., 14 days).
-
Biochemical Analysis: Blood and tissue samples are collected at the end of the study to measure arsenic levels and markers of organ damage (e.g., liver and kidney function tests).
-
Histopathology: Skin and major organs are collected, fixed, and processed for histopathological examination to assess the extent of tissue damage.
-
Data Analysis: Statistical analysis is performed to compare the survival rates, clinical scores, biochemical parameters, and histopathological findings between the treatment and control groups.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of BAL's action and a typical experimental workflow.
Caption: Mechanism of British Anti-Lewisite (BAL) detoxification of Lewisite.
Caption: General experimental workflow for evaluating BAL efficacy.
References
- 1. What is Dimercaprol used for? [synapse.patsnap.com]
- 2. What is the mechanism of Dimercaprol? [synapse.patsnap.com]
- 3. Dimercaprol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lewisite - Wikipedia [en.wikipedia.org]
- 6. nrt.org [nrt.org]
- 7. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A computational study of detoxification of lewisite warfare agents by British anti-lewisite: catalytic effects of water and ammonia on reaction mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blister Agents: Lewisite (L), Mustard-Lewisite Mixture (HL) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
"a comparative proteomics study of skin tissue exposed to Lewisite 3 and sulfur mustard"
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic responses of skin tissue to two potent chemical warfare agents: Lewisite and sulfur mustard. This analysis is based on published experimental data and offers insights into the distinct and overlapping molecular mechanisms of toxicity.
Introduction
Lewisite, an organic arsenical, and sulfur mustard, an alkylating agent, are chemical vesicants that cause severe, debilitating injuries to the skin, including erythema, blistering, and necrosis.[1][2][3] While both agents induce significant tissue damage, their underlying molecular mechanisms of action exhibit notable differences. Understanding these differences at the proteomic level is crucial for the development of effective medical countermeasures. This guide summarizes key findings from proteomics studies on skin tissue exposed to these agents, presenting a comparative analysis of the affected signaling pathways and protein expression profiles.
Experimental Protocols
The following represents a synthesized, comprehensive protocol for the comparative proteomic analysis of skin tissue exposed to Lewisite and sulfur mustard, based on methodologies described in the current literature.[4][5][6]
1. Animal Model and Exposure
-
Animal Model: SKH-1 hairless mice are a commonly used model for studying cutaneous injury from chemical warfare agents.[1]
-
Exposure: A single topical dose of Lewisite (e.g., 2.5, 5.0, or 7.5 mg/kg) or sulfur mustard (e.g., a concentration sufficient to induce vesication) is applied to a defined area on the dorsal skin of the mice.[7] Control animals are treated with the vehicle (e.g., ethanol).
-
Time Points: Skin tissue samples are collected at various time points post-exposure (e.g., 6, 12, 24, and 48 hours) to capture the dynamic proteomic changes.
2. Sample Preparation and Protein Extraction
-
Tissue Homogenization: Skin samples are excised, snap-frozen in liquid nitrogen, and stored at -80°C. For protein extraction, the tissue is minced and homogenized in a lysis buffer (e.g., 8 M urea (B33335) in 100 mM NH4HCO3) to denature proteins and inhibit protease activity.[6]
-
Protein Quantification: The total protein concentration in the homogenate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[4][6]
3. Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) (IAA) to prevent them from reforming.[4][5]
-
Enzymatic Digestion: The protein mixture is digested overnight with a protease, typically trypsin, which cleaves proteins at specific amino acid residues (lysine and arginine) to generate peptides suitable for mass spectrometry analysis.[5][6]
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 cartridges) to remove contaminants that could interfere with mass spectrometry.
4. Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide samples are analyzed by LC-MS/MS. Peptides are first separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer. The mass-to-charge ratios of the precursor and fragment ions are measured.[8]
-
Protein Identification and Quantification: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins. Label-free or label-based (e.g., TMT, iTRAQ) quantification methods are used to determine the relative abundance of proteins between the exposed and control groups.[4][5][9]
-
Bioinformatics Analysis: Statistical analysis is performed to identify proteins that are significantly differentially expressed. Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is then used to identify the biological processes and signaling pathways affected by the exposures.[4][5]
Quantitative Data Presentation
The following table summarizes the differentially expressed proteins identified in skin tissue following exposure to sulfur mustard, as reported in a study on chronic skin injuries.[4][5] A comparable comprehensive proteomics dataset for Lewisite-exposed skin was not available in the reviewed literature.
Table 1: Differentially Expressed Proteins in Human Skin Chronically Exposed to Sulfur Mustard [4][5]
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Ribosomal Proteins | RPS15, RPL29 | |
| Cytoskeletal Proteins | ACTN1, FLNA | |
| Hemoglobin Subunits | HBA1, HBB | |
| Other | HP, SDHC |
This table represents a subset of the 129 differentially expressed proteins identified, with 94 proteins being upregulated and 35 downregulated in the study.
Signaling Pathways and Visualizations
Lewisite-Induced Signaling Pathways
Exposure to Lewisite is known to induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to inflammation and apoptosis.[1][10] The activation of these pathways is a key feature of Lewisite-induced skin toxicity.
Caption: Lewisite-induced ER stress and UPR signaling cascade.
Sulfur Mustard-Induced Signaling Pathways
Sulfur mustard exposure activates multiple signaling pathways, including NF-κB, p38 MAPK, and p53, which are central to the inflammatory response, cell cycle arrest, and apoptosis.[11][12] These pathways contribute significantly to the pathology of sulfur mustard-induced skin lesions.
Caption: Key signaling pathways activated by sulfur mustard.
Comparative Analysis and Discussion
While a direct comparative proteomics study is lacking, the available data allows for a preliminary comparison of the molecular responses to Lewisite and sulfur mustard.
Distinct Mechanisms:
-
Lewisite: A primary and distinguishing feature of Lewisite toxicity is the rapid induction of ER stress and the UPR signaling pathway.[1][10] This suggests that protein folding and processing are immediate and critical targets of this arsenical compound.
-
Sulfur Mustard: The toxic effects of sulfur mustard are strongly linked to its alkylating properties, leading to extensive DNA damage.[3] This, in turn, activates DNA damage response pathways involving proteins like p53, as well as inflammatory pathways mediated by NF-κB and p38 MAPK.[11][12]
Overlapping Mechanisms:
-
Inflammation and Apoptosis: Both agents ultimately trigger robust inflammatory and apoptotic responses, which are the proximal causes of tissue damage and blistering.[1][13][14] However, the upstream signaling events leading to these outcomes appear to be different.
-
Oxidative Stress: Both Lewisite and sulfur mustard are known to induce oxidative stress, which contributes to inflammation and cell death.[1][13]
Proteomic Signatures:
The proteomics data available for sulfur mustard indicates significant changes in proteins involved in fundamental cellular processes, such as protein synthesis (ribosomal proteins) and cell structure (cytoskeletal proteins).[4][5] The upregulation of hemoglobin subunits may be indicative of blood vessel damage and hemorrhage within the skin lesions. A similar detailed proteomic profile for Lewisite would be highly valuable for a more direct comparison.
Conclusion
This comparative guide highlights the distinct and shared molecular pathologies of Lewisite and sulfur mustard exposure in skin tissue. Lewisite's toxicity is prominently mediated through ER stress and the UPR, whereas sulfur mustard's effects are largely driven by DNA damage and subsequent activation of inflammatory and apoptotic pathways. Future comparative proteomics studies are essential to fully elucidate the unique protein signatures of each agent, which will be instrumental in the development of targeted therapies and effective medical countermeasures.
References
- 1. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mustard vesicating agents–induced toxicity in the skin tissue and silibinin as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics analysis of chronic skin injuries caused by mustard gas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutaneous Lewisite Exposure Causes Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specimen Inactivation Methods for ProteomicsComparisons of Irradiation, Chemical, and Heat Treatments on Downstream Serum Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Molecules in Sulfur Mustard-Induced Cutaneous Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging targets for treating sulfur mustard-induced injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfur mustard toxicity following dermal exposure: role of oxidative stress, and antioxidant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Navigating the Analytical Gauntlet: A Guide to Validating Lewisite 3 Detection Methods Under OPCW Guidelines
For researchers, scientists, and drug development professionals engaged in the critical work of chemical defense and disarmament, the rigorous validation of analytical methods for detecting chemical warfare agents is paramount. This guide provides a comparative overview of analytical techniques for the detection of Lewisite 3, with a focus on validation parameters stipulated by the Organisation for the Prohibition of Chemical Weapons (OPCW).
The OPCW, the implementing body of the Chemical Weapons Convention (CWC), relies on a global network of designated laboratories to provide irrefutable analytical data in support of its verification activities.[1][2] While the OPCW does not publish prescriptive, agent-specific validation guidelines, its requirements are rooted in the internationally recognized standard ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories."[3][4][5][6][7] This, combined with a stringent proficiency testing (PT) program, ensures the highest standards of accuracy and reliability in the identification of scheduled chemicals like this compound.[8][9][10][11]
The cornerstone of OPCW's validation philosophy is the unambiguous identification of a target analyte. To this end, the use of at least two different analytical techniques for confirmation is a key requirement.[12] For this compound, a volatile organoarsenic vesicant, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent analytical platforms.
Comparative Analysis of Analytical Methods
The performance of any analytical method is assessed through a series of validation parameters. The following tables summarize typical performance data for GC-MS and LC-MS/MS methods for the analysis of this compound and its degradation products, providing a basis for comparison.
Table 1: Performance Characteristics of GC-MS for this compound Analysis
| Validation Parameter | Typical Performance Data | Source(s) |
| Linearity | 0.002 - 0.2 µg/mL (R² > 0.995) | |
| Limit of Detection (LOD) | 0.002 µg/mL | |
| Limit of Quantification (LOQ) | ~0.007 µg/mL (Estimated as 3.3 x LOD) | |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 10% | |
| Precision (Intermediate) | RSD < 15% | |
| Accuracy (Recovery) | 85 - 115% | |
| Specificity | High, based on mass spectral library matching (e.g., OCAD) | [1] |
Table 2: Performance Characteristics of LC-MS/MS for this compound Metabolites (e.g., CVAA, CVAOA)
| Validation Parameter | Typical Performance Data | Source(s) |
| Linearity | Dynamic range of at least 3 orders of magnitude | |
| Limit of Detection (LOD) | 0.5 - 3 ng/mL | |
| Limit of Quantification (LOQ) | 1.5 - 10 ng/mL (Estimated as 3 x LOD) | |
| Precision (Repeatability) | RSD < 15% | |
| Precision (Intermediate) | RSD < 20% | |
| Accuracy (Recovery) | 80 - 120% | |
| Specificity | High, based on specific precursor-to-product ion transitions |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound and its metabolites.
Experimental Protocol 1: GC-MS Analysis of this compound in an Organic Matrix
1. Sample Preparation:
-
Dilute the sample containing this compound in an appropriate organic solvent (e.g., dichloromethane).
-
Add an internal standard for quantification.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet: Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
Mass Spectrometer: Agilent 7000D GC/TQ (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
3. Data Analysis:
-
Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a certified standard or the OPCW Central Analytical Database (OCAD).[1]
-
Quantify using the internal standard method.
Experimental Protocol 2: LC-MS/MS Analysis of this compound Metabolites in an Aqueous Matrix (e.g., Urine)
1. Sample Preparation:
-
To a 1 mL aliquot of the aqueous sample, add an appropriate internal standard.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the metabolite.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ions for each metabolite.
3. Data Analysis:
-
Identify metabolites based on their retention times and the presence of specific MRM transitions.
-
Quantify using the internal standard method.
Visualization of the Validation Workflow
The validation of an analytical method for OPCW purposes is a structured process that ensures the method is fit for its intended use. The following diagram illustrates the key stages of this workflow.
References
- 1. opcw.org [opcw.org]
- 2. Verification | OPCW [opcw.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. scribd.com [scribd.com]
- 5. labservcenter.com [labservcenter.com]
- 6. aoac.org [aoac.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. opcw.org [opcw.org]
- 9. OPCW Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opcw.org [opcw.org]
- 11. researchgate.net [researchgate.net]
- 12. llnl.gov [llnl.gov]
Safety Operating Guide
Safeguarding the Laboratory: Procedures for the Proper Disposal of Lewisite 3
For Immediate Release
[City, State] – In the high-stakes environment of scientific research and drug development, the safe handling and disposal of hazardous materials is paramount. Lewisite 3 (L-3), an organoarsenic chemical warfare agent, presents a significant risk if not managed with meticulous care.[1] This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the protection of laboratory personnel and the environment. Adherence to these procedures is critical for any facility where Lewisite and its analogues are handled.
Lewisite is an oily, colorless liquid that can appear amber to black in impure forms and has a distinct geranium-like odor.[1][2] It is a potent blister agent that causes immediate damage to the skin, eyes, and respiratory tract upon contact with liquid or vapor.[3] Due to its arsenic content, systemic toxicity is a major concern, potentially leading to "Lewisite shock" from widespread capillary damage.[3]
Immediate Safety and First Aid
Rapid response is crucial in the event of an exposure. Decontamination within minutes is the only effective way to limit injury.[3]
Key Immediate Actions:
-
Evacuate: Immediately leave the contaminated area and move to fresh air.
-
Decontaminate Personnel: Remove all clothing. Flush affected skin and eyes with copious amounts of water. Wash skin with soap and water, taking care not to break the skin.[4]
-
Seek Medical Attention: Administer first aid and seek immediate professional medical help. British Anti-Lewisite (BAL), or dimercaprol, is an injectable antidote that can counteract systemic effects but will not prevent local tissue injury.[1][3] It should only be administered by trained medical personnel.[3]
Spill Management and Environmental Decontamination
In the event of a spill, the primary goals are to contain the agent, protect personnel, and decontaminate the area.
-
Isolate the Area: For small spills (less than approximately 50 gallons), isolate the immediate downwind area for at least 200 feet. For larger spills or fires involving tanks, isolate for 0.5 miles in all directions.[3]
-
Personal Protective Equipment (PPE): Personnel involved in cleanup must wear appropriate PPE, including chemical-resistant suits and self-contained breathing apparatus (SCBA).[4]
-
Containment: Do not use water to wash away a spill, as runoff will also be hazardous.[3] Use absorbent materials to contain the liquid. Keep combustible materials away from the spilled agent.[3]
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of this compound and all associated contaminated materials must be handled as hazardous waste. Due to its high toxicity and arsenic content, drain disposal is strictly forbidden.[5] The core principle of Lewisite disposal is neutralization, converting it into less toxic, more stable arsenic compounds, followed by proper disposal of the resulting hazardous waste.
Step 1: Prepare Neutralization Solutions
Alkaline hydrolysis is an effective method for neutralizing Lewisite. This process breaks down the molecule, forming acetylene (B1199291) and trisodium (B8492382) arsenate.[3] An alternative is oxidation.
| Neutralizing Agent | Preparation | Application Notes |
| Aqueous Caustic Solution | Prepare a 10% solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in water. | Highly effective for liquid decontamination. The reaction is exothermic; apply cautiously. |
| Aqueous Sodium Permanganate (B83412) | Prepare a 20% by weight aqueous solution of sodium permanganate (NaMnO₄). | A strong oxidizing agent proven effective in destroying Lewisite in munitions. The reaction produces solid manganese dioxide and various pentavalent organo-arsenicals. |
| Bleach (Sodium Hypochlorite) | Standard household or industrial bleach can be used. | Effective for inactivating Lewisite.[2] |
Step 2: Decontamination of Equipment and Surfaces
-
Initial Wipe-Down: Using absorbent pads, carefully wipe up any free liquid. Place all used pads immediately into a designated, sealable hazardous waste container.
-
Apply Neutralizing Solution: Liberally apply the chosen neutralizing solution to all contaminated surfaces, including glassware, tools, and benchtops.
-
Allow Reaction Time: Let the neutralizing solution remain in contact with the contaminated surfaces for a minimum of one hour to ensure complete reaction.
-
Rinse Thoroughly: Triple rinse all decontaminated equipment and surfaces with water.
-
Collect All Waste: All liquids, including the initial neutralizing solution and all rinse water, must be collected as hazardous waste.[4][5] No liquids from this process should enter the sanitary sewer system.
Step 3: Packaging and Labeling of Waste
-
Containerization: All Lewisite-contaminated waste—including spent neutralizing solutions, rinse water, used PPE, and disposable labware—must be collected in clearly labeled, sealed, and compatible containers (e.g., high-density polyethylene (B3416737) or glass).[5]
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound," "Tris(2-chloroethenyl)arsine"), and clearly indicate that it contains arsenic.
-
Segregation: Store waste containers in a designated, secure area away from incompatible materials.
Step 4: Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Engage Professionals: Arrange for pickup by a certified hazardous waste disposal company.
-
Documentation: Complete all necessary hazardous waste manifests and paperwork as required by local and national regulations.
-
Stabilization for Landfill: The ultimate disposal of arsenic-containing waste often involves stabilization or solidification, for example, using cement-based techniques to immobilize the arsenic before placement in a designated hazardous waste landfill.[6][7] This final treatment is performed by the specialized disposal facility.
Experimental Protocol: Neutralization Efficacy Testing
To verify the effectiveness of a chosen neutralization method in a laboratory setting, the following protocol can be adapted. This is based on principles from studies on Lewisite decontamination.[8]
-
Sample Preparation: Contaminate a representative material coupon (e.g., glass, stainless steel) with a known, small quantity of Lewisite solution in a fume hood.
-
Decontamination: Apply the chosen neutralizing agent (e.g., 20% sodium permanganate solution) to the coupon and allow it to react for a specified time (e.g., 60 minutes).
-
Extraction: After the reaction time, rinse the coupon with a suitable solvent (e.g., acetone) to extract any residual, unreacted Lewisite.[8]
-
Analysis: Analyze the solvent extract using Gas Chromatography/Mass Spectrometry (GC/MS) to quantify the amount of remaining Lewisite.[8]
-
Verification: A successful neutralization will show residual Lewisite levels below the target treatment goal (e.g., below 50 mg/L as used in military munition disposal studies).
This compound Disposal Workflow
Caption: Logical workflow for the safe decontamination and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 4. nrt.org [nrt.org]
- 5. drexel.edu [drexel.edu]
- 6. dcceew.gov.au [dcceew.gov.au]
- 7. Disposal of water treatment wastes containing arsenic - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Protocols for Handling Lewisite 3
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in work involving Lewisite 3 (L-3). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and emergency measures to ensure a safe laboratory environment.
Overview of this compound and its Health Hazards
This compound, or tris(2-chlorovinyl)arsine, is a potent organoarsenic chemical warfare agent.[1] It is a byproduct formed during the synthesis of Lewisite 1 and is typically found in mixtures with Lewisite 1 and 2.[1] Like other forms of Lewisite, it is a powerful vesicant (blistering agent) and lung irritant that poses a severe and immediate threat upon contact.[1][2][3]
Exposure to Lewisite can cause immediate and severe health effects. The signs and symptoms appear rapidly, often within seconds to minutes of exposure.[2][4][5]
-
Skin: Immediate pain, itching, and irritation occur within minutes, followed by redness within 15 to 30 minutes.[2][4] Large, painful, fluid-filled blisters develop after approximately 12 hours.[3] Lewisite is absorbed through the skin within minutes, which can lead to systemic toxicity.[4]
-
Eyes: The eyes are extremely sensitive to Lewisite. Contact causes immediate stinging, burning pain, irritation, tearing, and swelling.[2][3] Severe exposure can lead to corneal scarring and permanent blindness.[2][3]
-
Respiratory Tract: Inhalation, the most common route of exposure, causes immediate burning pain in the respiratory tract, coughing, sneezing, and difficulty breathing.[3] Severe inhalation can result in fatal pulmonary edema.[3]
-
Systemic Effects: Due to its arsenic content, absorbed Lewisite can lead to systemic effects resembling arsenic poisoning.[1][2] This includes "Lewisite shock," a condition characterized by a dangerous drop in blood pressure (hypotension) due to leaky capillaries.[3][4] It can also cause gastrointestinal issues like nausea, vomiting, and diarrhea, as well as potential liver and kidney damage.[2][3]
Personal Protective Equipment (PPE) for Handling this compound
Given the extreme toxicity and rapid action of Lewisite, the highest level of personal protective equipment is mandatory. Lewisite can penetrate ordinary clothing and even latex rubber gloves.[3] The recommended level of protection for handling Lewisite is Level A, which provides the maximum respiratory, skin, and eye protection.[4][6][7]
Level A Protection Ensemble:
-
Respiratory Protection: A NIOSH-certified, Chemical, Biological, Radiological, Nuclear (CBRN) full-face-piece Self-Contained Breathing Apparatus (SCBA) operated in a pressure-demand mode is required.[4][8]
-
Protective Suit: A Totally Encapsulating Chemical Protective (TECP) suit that is gas-tight and provides protection against chemical warfare agents is essential.[4][6]
-
Gloves: A two-layer glove system is required. This consists of chemical-resistant inner gloves and chemical-resistant outer gloves (e.g., Butyl rubber).[4][8]
-
Footwear: Chemical-resistant boots, typically with a steel toe and shank, are mandatory.[4] Disposable, chemical-resistant boot covers may be worn over the primary boots.[4]
-
Undergarments: Coveralls and long underwear worn under the TECP suit are recommended for added protection and comfort.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for Lewisite. Note that much of the available data is for Lewisite 1 (L-1) but is considered applicable to mixtures containing this compound.
Table 1: Physical and Chemical Properties of Lewisite
| Property | Value |
| Chemical Formula | C6H6AsCl3 |
| Molecular Weight | 259.39 g/mol [9] |
| Appearance | Colorless, oily liquid when pure; impure samples can be amber to black.[1][3][10] |
| Odor | Faint odor of geraniums.[3][11] |
| Boiling Point | 374°F (190°C)[4][11] |
| Vapor Pressure | 0.58 mmHg (25 °C)[3] |
| Solubility | Slightly soluble in water; hydrolyzes rapidly.[4][12] Soluble in ethers and hydrocarbons.[3] |
Table 2: Acute Exposure Guideline Levels (AEGLs) for Lewisite
AEGLs represent threshold exposure limits for the general public for single, short-term exposures and are categorized by the severity of the toxic effect. AEGL-1 values are not recommended for Lewisite as the odor threshold is above concentrations that cause irritation.[13]
| Exposure Duration | AEGL-2 (mg/m³) | AEGL-3 (mg/m³) |
| 10 minutes | 1.3[9] | 3.9[9] |
| 30 minutes | 0.47[9] | 1.4[9] |
| 1 hour | 0.24 | 0.74[14] |
| 4 hours | 0.06 | 0.21[14] |
| 8 hours | 0.03 | 0.11[14] |
-
AEGL-2: The airborne concentration above which the general population could experience irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape.[13]
-
AEGL-3: The airborne concentration above which the general population could experience life-threatening health effects or death.[13]
Operational and Disposal Plans
Strict adherence to established protocols is critical when working with this compound. All operations must be conducted within a certified chemical fume hood or other appropriate containment device.
Experimental Protocol: Handling and Decontamination
-
Preparation:
-
Ensure all necessary Level A PPE is inspected and readily available.
-
Prepare a decontamination station adjacent to the work area. The station should include a solution of detergent and water (pH 8-10.5), soft brushes, and labeled, 6-mil polyethylene (B3416737) bags for contaminated waste.[4]
-
Have an emergency shower and eyewash station readily accessible and tested.
-
Prepare fresh decontamination solutions. An effective decontaminant is a solution of bleach (sodium hypochlorite).[15] Alkaline solutions accelerate the hydrolysis of Lewisite into less harmful compounds.[3]
-
-
Handling:
-
Don the full Level A PPE ensemble before entering the designated work area.
-
Conduct all manipulations of this compound within a certified containment system (e.g., glovebox or chemical fume hood).
-
Use compatible materials for handling and storage. Lewisite can react with metals to produce flammable hydrogen gas.[3][4]
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with Lewisite. Apply the decontamination solution and allow for sufficient contact time before wiping.
-
Personnel must undergo a thorough decontamination process before doffing PPE. This should be a systematic process, starting with outer gloves and boots and proceeding from the top down.[14]
-
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Segregation: All contaminated waste, including disposable PPE, cleaning materials, and rinse solutions, must be segregated from other waste streams.[16]
-
Containerization: Place all contaminated solid waste into labeled, durable 6-mil polyethylene bags.[4] Collect liquid waste, including the initial rinses from cleaning containers, in designated, sealed hazardous waste containers.[16] For highly toxic materials like Lewisite, the first three rinses of any container must be collected as hazardous waste.[16]
-
Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste - this compound" and stored in a designated, secure, and well-ventilated area away from incompatible materials.[16]
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.
Emergency Procedures in Case of Exposure
Rapid decontamination is the only effective way to limit tissue damage.[4][8]
-
Skin Exposure: Immediately remove the individual from the source of exposure. Remove all contaminated clothing. Wash the affected skin with copious amounts of water and soap.[14] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes.[4][15] Do not cover the eyes with bandages.[14] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[15] Provide respiratory support as needed. Seek immediate medical attention.
-
Antidote: The antidote for systemic Lewisite poisoning is Dimercaprol, also known as British Anti-Lewisite (BAL).[3][4][17] BAL is administered via intramuscular injection and is effective for systemic effects but does not reverse local tissue damage to the skin, eyes, or lungs.[4][8] BAL should only be administered by trained medical professionals in a hospital setting.[4][14]
Visualization of PPE Workflow
The following diagram illustrates the logical workflow for donning, operating in, and doffing Personal Protective Equipment when handling this compound.
Caption: Workflow for PPE use in handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mahoninghealth.org [mahoninghealth.org]
- 3. Lewisite - Wikipedia [en.wikipedia.org]
- 4. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Blister Agents: Lewisite (L), Mustard-Lewisite Mixture (HL) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nrt.org [nrt.org]
- 15. LEWISITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Treating exposure to chemical warfare agents: implications for health care providers and community emergency planning - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
